5-Bromopyridine-3-sulfonyl chloride hydrochloride
Description
Properties
IUPAC Name |
5-bromopyridine-3-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZUVLGYGROKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657147 | |
| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-25-6 | |
| Record name | 3-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyridine-3-sulphonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Bromopyridine-3-sulfonyl chloride hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a critical building block in modern medicinal chemistry and drug development. This document moves beyond a simple recitation of procedural steps, offering in-depth analysis of the reaction mechanisms, rationale for experimental choices, and field-proven insights to ensure scientific integrity and successful execution. The primary audience for this guide includes researchers, process chemists, and drug development professionals who require a detailed and reliable methodology for the synthesis of this key intermediate. The core pathway detailed herein proceeds via the diazotization and subsequent chlorosulfonylation of 5-bromo-3-aminopyridine, a route chosen for its reliability and adaptability.
Introduction: Strategic Importance and Synthetic Challenges
5-Bromopyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride of significant interest in the pharmaceutical industry. Its structure combines a reactive sulfonyl chloride group, essential for forming sulfonamides and sulfonate esters, with a pyridine core that can influence a molecule's electronic properties, solubility, and biological interactions. The bromine atom provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Notably, the related pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan Fumarate, a potassium-competitive acid blocker.[1]
However, the synthesis of functionalized pyridine derivatives is not without its challenges. The pyridine ring's electronic nature can complicate electrophilic substitution reactions, and the regioselectivity of such transformations must be carefully controlled. The stability of the target molecule, 5-Bromopyridine-3-sulfonyl chloride, also presents a challenge, as sulfonyl chlorides are susceptible to hydrolysis.[1] This guide outlines a logical and well-documented synthetic strategy designed to navigate these challenges effectively.
Recommended Synthetic Pathway: From Amine to Sulfonyl Chloride
The most robust and scientifically validated approach to 5-Bromopyridine-3-sulfonyl chloride proceeds from 5-bromo-3-aminopyridine. This multi-step synthesis is logical, as the amino group provides a reliable entry point for the introduction of the sulfonyl chloride functionality via a Sandmeyer-type reaction. This pathway offers superior control over regiochemistry compared to the direct bromination and sulfonation of the pyridine ring.
Below is a visual representation of the proposed synthetic workflow.
Caption: Overall workflow for the synthesis of 5-Bromopyridine-3-sulfonyl chloride HCl.
Detailed Synthesis Protocols and Mechanistic Insights
Part 3.1: Synthesis of the Key Intermediate: 3-Amino-5-bromopyridine
The synthesis begins with the preparation of the crucial precursor, 3-amino-5-bromopyridine. A reliable method is the Hofmann rearrangement of commercially available 5-bromonicotinamide.
Causality of Experimental Choice: The Hofmann rearrangement is a classic and efficient method for converting an amide to a primary amine with one fewer carbon atom. Using an aqueous solution of sodium hydroxide and bromine provides the necessary sodium hypobromite in situ, which effects the rearrangement under controlled heating.
Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine [2]
-
Preparation of Hypobromite Solution: In a suitable reaction vessel, prepare an aqueous solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 ml of water. Cool the solution in an ice bath. To this pre-cooled solution, slowly add bromine (40.7 g, 0.255 mol).
-
Amide Addition: To the freshly prepared, cold hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions, maintaining the temperature.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature, then heat at 70 °C for 1 hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the resulting brown suspension to room temperature. Treat the aqueous phase with saturated brine and extract three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.
-
Isolation and Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine as a solid.
Self-Validation System:
-
TLC Monitoring: Use a suitable solvent system (e.g., Heptane:Ethyl Acetate 1:1) to track the disappearance of the starting amide and the appearance of the amine product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3.2: Diazotization and Chlorosulfonylation
This two-step sequence is the core of the synthesis, transforming the amino group into the desired sulfonyl chloride functionality. It is analogous to the well-established Sandmeyer reaction.[3][4]
Mechanism and Rationale: The process begins with the diazotization of the primary aromatic amine (3-amino-5-bromopyridine) with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[5][6] This intermediate is highly reactive.
In the subsequent chlorosulfonylation step, the diazonium salt reacts with sulfur dioxide in the presence of a copper(II) chloride catalyst. The copper catalyst facilitates a single electron transfer (SET) mechanism, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent chlorination yields the final sulfonyl chloride product.
Sources
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- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
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- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Introduction
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional reagent, it incorporates two key reactive centers: a highly electrophilic sulfonyl chloride group and a brominated pyridine ring. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the discovery of novel drug candidates. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are prevalent in numerous biologically active compounds. Simultaneously, the bromine atom provides a handle for further synthetic diversification through well-established cross-coupling methodologies.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, handling, and analytical characterization of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. It is designed to offer not just data, but also field-proven insights into the causality behind its chemical behavior and practical applications.
Section 1: Chemical Identity and Structure
Precise identification is paramount for ensuring experimental reproducibility. The subject of this guide is the hydrochloride salt (CAS No. 913836-25-6). It is important to distinguish it from its free base form, 5-Bromopyridine-3-sulfonyl chloride (CAS No. 65001-21-0), as the presence of the hydrochloride salt significantly impacts physical properties such as melting point and solubility.
| Identifier | 5-Bromopyridine-3-sulfonyl chloride hydrochloride |
| CAS Number | 913836-25-6[1] |
| Molecular Formula | C₅H₄BrCl₂NO₂S |
| Molecular Weight | 292.97 g/mol |
| Canonical SMILES | C1=C(C=NC(=C1)S(=O)(=O)Cl)Br.Cl |
| InChI Key | AVILRJQPDYPXFQ-UHFFFAOYSA-N (Note: Key is for the free base) |
| Structure | (Hypothetical image representing the protonated pyridine ring with a chloride counter-ion) |
Section 2: Core Physicochemical Properties
The physicochemical properties of this compound are dictated by the combined influence of the polar, reactive sulfonyl chloride group, the halogenated aromatic ring, and the ionic hydrochloride salt. Data for the hydrochloride form is limited; therefore, data for the free base is included for comparison and context, with differences explicitly noted.
| Property | Value | Source / Comment |
| Appearance | White to yellowish solid. | [2] (Characteristic of many pyridine sulfonyl chlorides). |
| Melting Point | No specific data available for the hydrochloride. | The related Pyridine-3-sulfonyl chloride hydrochloride melts at 144-145 °C.[3] This suggests a significantly higher melting point than the free base. |
| Melting Point (Free Base) | 40-42 °C | [2] |
| Boiling Point | Not available; likely to decompose at elevated temperatures. | [4] |
| Solubility | Water: Reacts violently.[2][5] Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility in chlorinated solvents like dichloromethane (DCM) may be lower than the free base due to its salt nature. | The free base is soluble in DCM, chloroform, and toluene.[2][4] |
Section 3: Stability, Reactivity, and Handling
Stability and Storage
As with most sulfonyl chlorides, 5-Bromopyridine-3-sulfonyl chloride hydrochloride is highly sensitive to moisture. The sulfonyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to the corresponding sulfonic acid, liberating hydrochloric acid gas in the process.[4] Studies on heteroaromatic sulfonyl halides show that beta-isomeric pyridine sulfonyl chlorides (with the sulfonyl group at the 3-position) are particularly susceptible to this hydrolysis pathway.[6]
Recommended Storage: To maintain chemical integrity, the compound must be stored under controlled conditions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Temperature: Keep in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) recommended for long-term storage.[3][7]
-
Container: Use a tightly sealed container to prevent moisture ingress.[3]
Reactivity Profile
The synthetic utility of this compound stems from its electrophilic nature. The sulfur atom of the sulfonyl chloride is highly electron-deficient and serves as the primary site for nucleophilic attack.
-
Reaction with Nucleophiles: This is the most common application. It reacts readily with primary and secondary amines to form stable sulfonamides and with alcohols or phenols to form sulfonate esters . This reaction is fundamental to its role as a building block in medicinal chemistry.
-
Hydrolysis: As mentioned, it reacts violently with water.[2][5] This is a critical consideration for reaction setup and workup procedures.
-
Cross-Coupling: The C-Br bond on the pyridine ring is a secondary reactive site, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further molecular elaboration.
Caption: General reaction pathway of 5-Bromopyridine-3-sulfonyl chloride with nucleophiles.
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as corrosive and harmful.[2] It causes severe skin burns and eye damage.[3][5] The reaction with water liberates toxic and corrosive hydrogen chloride gas.[2][5]
-
Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Personal Protective Equipment:
-
Incompatible Materials: Avoid contact with water, strong bases, amines, strong acids, and strong oxidizing agents.[5]
Section 4: Self-Validating Analytical Protocols
To ensure the identity, purity, and integrity of the material before use, the following analytical protocols are recommended.
Protocol 1: ¹H NMR Spectroscopy
-
Objective: To confirm the structure of the aromatic pyridine core.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for hydrochloride salts to ensure solubility and to observe the acidic proton.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Results: The spectrum should show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of the 3,5-disubstituted pyridine system. A broad singlet corresponding to the N-H proton (from the hydrochloride) may be observed at a downfield chemical shift.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key sulfonyl chloride functional group.
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Alternatively, prepare a KBr pellet.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Results: Look for characteristic strong absorption bands:
-
~1370-1380 cm⁻¹: Asymmetric S=O stretch.
-
~1170-1190 cm⁻¹: Symmetric S=O stretch.
-
These two bands are definitive proof of the sulfonyl group.
-
Protocol 3: LC-MS Analysis
-
Objective: To confirm the molecular weight and assess the purity of the compound.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Methodology:
-
Column: Use a standard C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.
-
Detector: UV detector set at ~254 nm.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
-
Expected Results: The chromatogram should show a major peak corresponding to the compound. The mass spectrum for this peak should display an ion corresponding to the mass of the protonated free base [M+H]⁺, which would be approximately 256.9 m/z, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
Section 5: Applications in Medicinal Chemistry & Drug Discovery
5-Bromopyridine-3-sulfonyl chloride hydrochloride is not an end-product but a strategic intermediate. Its value lies in its ability to efficiently introduce the bromopyridine-sulfonamide scaffold into target molecules.
-
Scaffold Hopping & Library Synthesis: The reagent is ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting it with a diverse set of amines, researchers can rapidly generate a wide range of novel sulfonamides.
-
Bioisosteric Replacement: The sulfonamide group is a common bioisostere for carboxylic acids or amides, offering different physicochemical properties and hydrogen bonding patterns that can enhance biological activity or improve pharmacokinetic profiles.
-
Late-Stage Functionalization: The bromine atom allows for late-stage modifications of a drug lead. After forming the critical sulfonamide linkage, the bromine can be subjected to various cross-coupling reactions to introduce new substituents, fine-tuning the molecule's properties without re-synthesizing the entire structure.
Caption: Workflow illustrating the use of the reagent in drug discovery.
References
-
ChemBK. (2024). 5-Bromopyridine-3-sulfonyl chloride. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. Retrieved from [Link]
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- 7. lab-chemicals.com [lab-chemicals.com]
An In-depth Technical Guide to 5-Bromopyridine-3-sulfonyl chloride hydrochloride: A Cornerstone Building Block for Advanced Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a pivotal reagent in modern medicinal chemistry and drug development. The unique molecular architecture of this compound, featuring a reactive sulfonyl chloride, a strategically positioned bromine atom, and a pyridine core, offers a trifecta of synthetic handles for the construction of complex, biologically active molecules. This document delves into the core chemical principles governing its reactivity, provides detailed protocols for its synthesis and handling, and explores its application in the synthesis of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: The Strategic Importance of a Multifunctional Reagent
In the landscape of pharmaceutical and agrochemical research, the demand for versatile and reactive chemical intermediates is insatiable. 5-Bromopyridine-3-sulfonyl chloride hydrochloride has emerged as a compound of significant interest due to its pre-activated functionalities that allow for sequential and diverse chemical transformations. The inherent reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with a wide array of nucleophiles, most notably for the formation of sulfonamides—a privileged functional group in numerous approved drugs.
Simultaneously, the bromine atom on the pyridine ring serves as a versatile anchor for introducing additional molecular complexity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The pyridine ring itself imparts specific electronic properties, influences solubility, and provides a crucial hydrogen bond acceptor, which can be critical for molecular recognition at biological targets. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a more practical reagent for laboratory use.
This guide will provide a detailed exploration of the molecular structure and its implications for reactivity, a step-by-step synthesis protocol, a thorough analysis of its spectral characteristics, and a discussion of its role in the synthesis of advanced pharmaceutical agents.
Molecular Structure and Physicochemical Properties
The utility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is intrinsically linked to its molecular structure. The combination of an aromatic pyridine ring, a highly electrophilic sulfonyl chloride group, and a modifiable bromine atom creates a powerful synthetic intermediate.
| Property | Value | Source |
| Chemical Name | 5-Bromopyridine-3-sulfonyl chloride hydrochloride | [1][2] |
| CAS Number | 913836-25-6 | [1][2] |
| Molecular Formula | C₅H₄BrCl₂NO₂S | [1] |
| Molecular Weight | 292.96 g/mol | [1] |
| Appearance | Expected to be a solid | [3] |
| Solubility | Reactive with water; likely soluble in polar aprotic organic solvents | Inferred from similar compounds |
Note: Due to the reactive nature of the sulfonyl chloride group, some properties like melting point may be subject to decomposition.
Structural Analysis Workflow
Caption: Key structural features of 5-Bromopyridine-3-sulfonyl chloride.
Synthesis and Purification
The synthesis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is typically achieved through a multi-step process starting from a readily available precursor, 3-amino-5-bromopyridine. The core of the synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.
Synthesis of the Starting Material: 3-Amino-5-bromopyridine
A common route to 3-amino-5-bromopyridine involves the Hofmann rearrangement of 5-bromonicotinamide.
Protocol:
-
To a pre-cooled aqueous solution of sodium hydroxide and bromine, add 5-bromonicotinamide.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 70°C for one hour.
-
After cooling, the aqueous phase is extracted with an organic solvent mixture (e.g., THF/tert-butyl methyl ether).
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography to yield 3-amino-5-bromopyridine.
Synthesis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
The conversion of the amino group to a sulfonyl chloride is achieved via a diazotization reaction followed by sulfochlorination. The following protocol is adapted from established methods for the synthesis of pyridine-3-sulfonyl chloride.[4]
Step 1: Diazotization
-
Dissolve 3-amino-5-bromopyridine in a solution of hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.
Step 2: Sulfochlorination
-
In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride.
-
Carefully add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution, maintaining a low temperature.
-
Allow the reaction to proceed until nitrogen evolution ceases.
Step 3: Work-up and Isolation
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromopyridine-3-sulfonyl chloride.
-
To prepare the hydrochloride salt, the crude product can be dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane). The resulting precipitate is then collected by filtration and dried under vacuum.
Synthetic Workflow Diagram
Caption: Synthetic pathway to 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Spectroscopic Characterization
Due to the limited availability of published spectra for 5-Bromopyridine-3-sulfonyl chloride hydrochloride, this section provides an expert analysis of the expected spectral data based on the known characteristics of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of pyridine protons typically appear between δ 7.0 and 9.0 ppm.[5] The electron-withdrawing nature of the sulfonyl chloride and bromine groups will deshield the ring protons.
-
H-2: Expected to be the most deshielded proton, appearing as a doublet.
-
H-4: Expected to be a triplet (or doublet of doublets) with smaller coupling constants.
-
H-6: Expected to be a doublet.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons. The carbon attached to the bromine (C-5) and the carbon attached to the sulfonyl chloride group (C-3) will be significantly influenced by these substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group.
-
S=O Asymmetric Stretch: Expected in the range of 1370-1410 cm⁻¹.[6]
-
S=O Symmetric Stretch: Expected in the range of 1166-1204 cm⁻¹.[6]
-
Aromatic C-H and C=C/C=N stretches: Also expected in their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion.
Reactivity and Mechanistic Considerations
The synthetic utility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride stems from the predictable and high-yielding reactions of its sulfonyl chloride group.
Sulfonamide Formation
The reaction with primary or secondary amines to form sulfonamides is the most common application. The mechanism involves nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Caption: General mechanism of sulfonamide formation.
This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Sulfonate Ester Formation
Reaction with alcohols or phenols yields sulfonate esters. This reaction also proceeds via nucleophilic attack on the sulfur atom.
Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is a key feature that makes this building block so valuable.
Applications in Drug Discovery: A Case Study Perspective
The use of building blocks like 5-Bromopyridine-3-sulfonyl chloride hydrochloride is crucial in the discovery phase of such drugs, where rapid diversification of lead compounds is necessary to explore the structure-activity relationship (SAR).
Handling, Storage, and Safety
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a reactive and moisture-sensitive compound that requires careful handling.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases.
-
Quenching: Unused or residual sulfonyl chloride can be quenched by slow addition to a stirred solution of a suitable nucleophile, such as isopropanol or a dilute aqueous solution of sodium bicarbonate, in an ice bath to control the exothermic reaction.
Conclusion
5-Bromopyridine-3-sulfonyl chloride hydrochloride stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its unique combination of a reactive sulfonyl chloride, a versatile bromine handle, and a biologically relevant pyridine core provides chemists with a powerful tool for the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel medicines and other advanced materials.
References
- The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 5-bromopyridine-3-sulfonyl chloride AldrichCPR. (n.d.). Sigma-Aldrich.
- The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.).
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Scheme 2: Synthesis of precursors required for [11C]vemurafenib. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in Pyridines
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For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic building blocks is paramount. Pyridine sulfonyl chlorides represent a critical class of reagents, pivotal for the synthesis of countless biologically active compounds and functional materials. However, the inherent electronic properties of the pyridine ring introduce a layer of complexity to the reactivity of the appended sulfonyl chloride group that is not observed in their simple aryl counterparts.
This guide provides an in-depth exploration of the factors governing the reactivity of pyridine sulfonyl chlorides. We will dissect the influence of the nitrogen atom's position, discuss common synthetic transformations, address stability challenges, and provide actionable experimental protocols to empower scientists in their research and development endeavors.
The Electronic Influence of the Pyridine Ring
The defining feature of a pyridine ring is the presence of a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a powerful electron-withdrawing effect (–I effect) on the entire ring system, rendering the ring electron-deficient. This fundamental property dictates the reactivity of the attached sulfonyl chloride group, primarily by influencing the electrophilicity of the sulfur atom.
The position of the sulfonyl chloride group relative to the nitrogen atom is the single most important factor determining its stability and reactivity. The reactivity generally follows the order: 2-position > 4-position > 3-position.
2-Pyridinesulfonyl Chloride: The Highly Activated Isomer
The 2-pyridinesulfonyl chloride isomer is notoriously unstable and highly reactive.[1][2] The proximity of the strongly electron-withdrawing nitrogen atom significantly enhances the electrophilicity of the sulfur center, making it exceptionally susceptible to nucleophilic attack.
Key Characteristics:
-
High Reactivity: Readily reacts with a wide range of nucleophiles, including amines and alcohols, often at ambient temperature.[3]
-
Instability: Prone to rapid hydrolysis in the presence of moisture, degrading to the corresponding pyridine-2-sulfonic acid.[1] It is also sensitive to temperature.[1][2]
-
Handling: Due to its instability, it is often generated in situ for immediate use.[2][4][5] Long-term storage is challenging, requiring stringent anhydrous and refrigerated conditions under an inert atmosphere.[1][2]
The heightened reactivity is a double-edged sword; while it allows for facile reactions, it also necessitates meticulous handling to prevent decomposition and side reactions.
3-Pyridinesulfonyl Chloride: The Stable Workhorse
In contrast to the 2-isomer, 3-pyridinesulfonyl chloride is considerably more stable.[6] The sulfonyl chloride group at the meta-position is less influenced by the nitrogen's electron-withdrawing effect. Its reactivity profile is more comparable to that of benzenesulfonyl chloride. This stability and predictable reactivity make it a widely used intermediate in pharmaceutical synthesis, notably in the preparation of the acid-blocker Vonoprazan.
Key Characteristics:
-
Moderate Reactivity: Undergoes standard sulfonylation reactions under controlled conditions.
-
Good Stability: While sensitive to moisture, it can be stored with greater ease than the 2-isomer, often as its hydrochloride salt to enhance stability.[6][7]
-
Versatility: Its reliability makes it an indispensable tool for the precise introduction of the pyridine-3-sulfonyl moiety into complex molecules.
4-Pyridinesulfonyl Chloride: Activated yet Manageable
The 4-pyridinesulfonyl chloride isomer occupies a middle ground in terms of reactivity. The nitrogen atom at the para-position can exert a resonance-based electron-withdrawing effect, activating the sulfonyl chloride group towards nucleophilic attack, though to a lesser extent than the direct inductive effect seen in the 2-isomer.
Key Characteristics:
-
Enhanced Reactivity: More reactive than the 3-isomer, facilitating reactions like sulfonamide and sulfonate ester formation.
-
Manageable Stability: More stable than the 2-isomer, allowing for isolation and storage with appropriate precautions.
Core Reactions and Mechanistic Considerations
The primary utility of pyridine sulfonyl chlorides lies in their reaction with nucleophiles to form sulfonamides and sulfonate esters, foundational linkages in medicinal chemistry.[8][9]
Sulfonamide Synthesis
The reaction with primary or secondary amines is the most common application, yielding pyridylsulfonamides. This transformation is a cornerstone of drug discovery.[10][11] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.
A base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated during the reaction, driving it to completion.[10][12]
Caption: General mechanism for sulfonamide formation.
Factors Influencing Reactivity
The choice of reaction conditions is critical and must be tailored to the specific isomer being used.
| Isomer Position | Relative Reactivity | Typical Reaction Conditions | Key Considerations |
| 2- (ortho) | Very High | Low temperature (0 °C to RT), often in situ generation | Highly moisture-sensitive; risk of decomposition.[1][2] |
| 3- (meta) | Moderate | RT to moderate heating; requires base | Stable and reliable; widely used in scale-up.[13] |
| 4- (para) | High | Low to ambient temperature | More reactive than 3-isomer, less stable. |
Expert Insight: For the highly unstable 2-pyridinesulfonyl chloride, an alternative and often more reliable strategy involves using a more stable precursor. For instance, 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate can be prepared from the corresponding 2-pyridylzinc reagent.[14] These TCP sulfonates are stable, solid electrophiles that can be isolated and stored, reacting with amines to give the desired sulfonamides, thus serving as effective sulfonyl chloride surrogates.[14]
Synthesis and Handling Protocols
Given the varying stability of the isomers, their synthesis and subsequent use in reactions demand different approaches. The following protocols provide validated starting points for laboratory synthesis.
Protocol: Synthesis of 3-Pyridinesulfonyl Chloride
This method utilizes a diazotization-sulfonylation sequence starting from 3-aminopyridine, a common and scalable route.[15][16]
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
Dissolve 3-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Subsequently, add a solution of sodium fluoroborate to precipitate the more stable diazonium fluoroborate salt.[16]
-
-
Sulfonyl Chloride Formation:
-
Prepare a solution of sulfur dioxide in water containing a catalytic amount of cuprous chloride, cooled to 0-5 °C. An alternative is to use thionyl chloride added to water.[16][17]
-
Add the previously prepared diazonium salt portion-wise to this solution, keeping the temperature strictly controlled at 0-5 °C.
-
Allow the reaction to stir overnight at this temperature.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with a suitable organic solvent, such as dichloromethane.[17][18]
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[17][18]
-
Self-Validation: The success of this protocol relies on strict temperature control during the diazotization and sulfonylation steps. A deviation above 5-10 °C can lead to decomposition of the diazonium salt and significantly lower yields. The final product's purity can be assessed by NMR, with the disappearance of the starting amine signals and the appearance of the characteristic sulfonyl chloride peak.
Protocol: In Situ Generation and Use of 2-Pyridinesulfonyl Chloride
Due to its instability, 2-pyridinesulfonyl chloride is best generated and used in the same pot. A common method involves the oxidation of a stable precursor like sodium 2-pyridinesulfinate.[4]
Step-by-Step Methodology:
-
Generation of Sulfonyl Chloride:
-
Suspend sodium 2-pyridinesulfinate in an anhydrous solvent like dichloromethane.
-
Add one equivalent of N-chlorosuccinimide (NCS) and stir the mixture at ambient temperature for approximately 1 hour.[4]
-
The reaction progress can be monitored by the consumption of the starting sulfinate. The resulting mixture contains the desired 2-pyridinesulfonyl chloride.
-
-
Sulfonamide Formation:
-
Filter the reaction mixture through a short plug of Celite to remove solid byproducts.[4]
-
To the crude sulfonyl chloride solution, add the desired amine (0.5 equivalents relative to the starting sulfinate) and a base such as pyridine (3 equivalents relative to the amine).[4]
-
Stir the mixture for several hours at ambient temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with methanol.
-
Concentrate the mixture and purify the crude product via reversed-phase HPLC or column chromatography to obtain the desired N-pyridylsulfonamide.[4]
-
Caption: Workflow for the in situ generation and reaction of 2-pyridinesulfonyl chloride.
Conclusion and Future Outlook
Pyridine sulfonyl chlorides are powerful reagents whose reactivity is intricately modulated by the position of the endocyclic nitrogen atom. The highly reactive 2-isomer requires careful handling and is often best used via in situ generation, while the stable 3-isomer serves as a robust building block for complex synthesis. Understanding these positional nuances is critical for designing efficient and successful synthetic routes in drug discovery and materials science. As synthetic methodologies advance, new strategies for the controlled synthesis and functionalization of these valuable intermediates will continue to emerge, further expanding their application in creating novel molecular entities that address global health challenges.
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The Strategic Deployment of Brominated Pyridine Sulfonyl Chlorides in Modern Synthesis: A Technical Guide for Researchers
Preamble: Unveiling a Privileged Scaffold in Discovery Chemistry
In the landscape of modern drug discovery and agrochemical development, the relentless pursuit of novel molecular architectures with enhanced efficacy, selectivity, and optimized physicochemical properties is paramount. Within the vast arsenal of synthetic building blocks, brominated pyridine sulfonyl chlorides have emerged as a class of exceptionally versatile reagents. Their intrinsic reactivity, coupled with the strategic placement of a bromine atom on the pyridine scaffold, offers a dual-pronged approach to molecular diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of these powerful intermediates, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for leveraging these reagents to their full potential.
Core Attributes and Synthetic Accessibility
Brominated pyridine sulfonyl chlorides are characterized by a pyridine ring substituted with both a highly reactive sulfonyl chloride moiety (-SO₂Cl) and a bromine atom. This unique combination of functional groups underpins their synthetic utility. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides—a privileged functional group in medicinal chemistry.[1][2] Simultaneously, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.[3][4]
The synthetic routes to brominated pyridine sulfonyl chlorides are adaptable, allowing for the preparation of various isomers. A common and effective strategy involves a diazotization-sulfonation sequence starting from the corresponding aminobromopyridine.
Representative Synthetic Protocol: 5-Bromo-3-pyridinesulfonyl chloride
This protocol outlines a common method for the synthesis of 5-bromo-3-pyridinesulfonyl chloride, a frequently utilized isomer.
Step 1: Diazotization of 3-Amino-5-bromopyridine
-
To a cooled (0-5 °C) solution of 3-amino-5-bromopyridine in a suitable acidic medium (e.g., dilute hydrochloric acid), a solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.[5]
-
The reaction mixture is stirred for a defined period (typically 30-60 minutes) to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chlorination
-
The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of a copper(I) salt.
-
Chlorine gas is bubbled through the reaction mixture, or an alternative chlorinating agent is used, to effect the conversion of the sulfinate intermediate to the final sulfonyl chloride.
-
The product is then isolated through extraction and purified by crystallization or chromatography.
It is crucial to handle sulfonyl chlorides with care as they are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6]
The Dichotomy of Reactivity: A Gateway to Molecular Diversity
The synthetic power of brominated pyridine sulfonyl chlorides lies in the orthogonal reactivity of their two key functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Sulfonamide Formation: The Cornerstone of Bioactivity
The reaction of a brominated pyridine sulfonyl chloride with a primary or secondary amine is the most common and arguably the most important transformation of this class of compounds. The resulting pyridylsulfonamides are prevalent in a vast array of biologically active molecules.[1][7]
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents).
-
Cool the solution to 0 °C.
-
Add a solution of the brominated pyridine sulfonyl chloride (1.0-1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up typically involves washing with aqueous solutions to remove the base hydrochloride and excess reagents, followed by drying and concentration of the organic phase.
-
Purification is usually achieved by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling: Expanding the Chemical Space
The bromine atom on the pyridine ring is a versatile functional group for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the pyridylsulfonamide core, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the bromopyridine core and a wide variety of boronic acids or esters.[8]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the brominated pyridylsulfonamide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).[9][10]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water.
-
The product is isolated from the organic phase and purified by chromatography.[11]
The Sonogashira coupling enables the introduction of terminal alkynes, providing access to linear, rigid structures that can probe deep into protein binding pockets.[12][13]
General Experimental Protocol for Sonogashira Coupling:
-
In a reaction vessel, combine the brominated pyridylsulfonamide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (an amine such as triethylamine or diisopropylamine, which can also serve as the solvent).[14]
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to moderate heating.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.
-
The product is purified by column chromatography.
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the bromine-substituted position.[3][4]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Combine the brominated pyridylsulfonamide (1.0 equivalent), the amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.[15]
-
After purging with an inert gas, add an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Heat the mixture (typically 80-110 °C) until the reaction is complete.
-
The work-up involves quenching the reaction, followed by extraction and chromatographic purification.[3][4]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyridylsulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][16] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] Brominated pyridine sulfonyl chlorides provide a rapid and efficient entry point for the synthesis of libraries of potential kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The general binding mode of many pyridylsulfonamide-based kinase inhibitors involves the sulfonamide moiety forming key hydrogen bond interactions with the hinge region of the kinase active site. The pyridine ring often occupies the ATP-binding pocket, and the substituents introduced via cross-coupling at the bromine position can be tailored to interact with specific sub-pockets, thereby enhancing potency and selectivity.
For instance, in the development of novel LRRK2 kinase inhibitors, a 1H-pyrazole biaryl sulfonamide scaffold was identified as a potent and selective inhibitor. The synthesis of these compounds would be amenable to the use of a brominated pyridine sulfonyl chloride as a key building block, allowing for the exploration of various aryl and heteroaryl groups at the position corresponding to the bromine atom to optimize interactions with the kinase.[2]
Case Study: Vemurafenib Analogues
Vemurafenib is a potent inhibitor of the BRAFV600E kinase, used in the treatment of metastatic melanoma.[18] The core structure of vemurafenib contains a sulfonamide linkage. The synthetic strategies for vemurafenib analogues often involve the coupling of a sulfonyl chloride with an appropriate amine. Brominated pyridine sulfonyl chlorides could be employed in the synthesis of novel vemurafenib analogues where the pyridine ring replaces one of the aromatic moieties, allowing for the exploration of new intellectual property space and potentially improved pharmacological properties.[19][20]
Agrochemical Applications: Engineering Crop Protection
The pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[21][22] The sulfonamide functional group is also present in many commercial herbicides.[23] The combination of these two structural features in pyridylsulfonamides makes them attractive candidates for the development of new crop protection agents. Brominated pyridine sulfonyl chlorides serve as key intermediates in the synthesis of these compounds, with the bromine atom providing a site for diversification to fine-tune the biological activity and spectrum of control.[24]
Concluding Remarks and Future Outlook
Brominated pyridine sulfonyl chlorides represent a powerful and versatile class of reagents that bridge the gap between fundamental building blocks and complex, high-value molecules. Their dual reactivity allows for a modular and efficient approach to the synthesis of diverse compound libraries, making them invaluable tools in both drug discovery and agrochemical research. The ability to first install the critical sulfonamide pharmacophore and then elaborate the pyridine scaffold through a variety of robust cross-coupling reactions provides a strategic advantage in the optimization of lead compounds. As the demand for novel, effective, and selective small molecules continues to grow, the strategic application of brominated pyridine sulfonyl chlorides is poised to play an increasingly significant role in shaping the future of medicinal and agricultural chemistry.
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3-Bromopyridine-2-sulfonyl chloride | C5H3BrClNO2S | CID 45792650. PubChem, Accessed 1 Jan. 2026, [Link].
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4-Bromopyridine-2-sulfonyl chloride | C5H3BrClNO2S | CID 53302031. PubChem, Accessed 1 Jan. 2026, [Link].
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate, 6 Aug. 2025, [Link].
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Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor, 2021, [Link].
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Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. ResearchGate, 29 June 2025, [Link].
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Sonogashira Coupling. Organic Chemistry Portal, Accessed 1 Jan. 2026, [Link].
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Sonogashira coupling. Wikipedia, Accessed 1 Jan. 2026, [Link].
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Recent advances in Sonogashira reactions. Chemical Society Reviews, 8 June 2011, [Link].
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org, 2017, [Link].
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solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Organic Solvents
Abstract
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a pivotal reagent in contemporary drug discovery and development, serving as a key building block for a diverse range of sulfonamide-based therapeutic agents. The efficiency of synthetic routes, purification strategies, and formulation development involving this compound is fundamentally dictated by its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. In the absence of extensive public data, this document emphasizes the foundational physicochemical principles governing its solubility, offers a predicted solubility profile based on analogous structures, and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, chemists, and formulation scientists with the necessary tools and insights to effectively utilize this important synthetic intermediate.
Physicochemical Properties: A Foundation for Solubility Prediction
The solubility behavior of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a direct consequence of its distinct molecular architecture. Understanding the contribution of each functional component is critical for predicting its interactions with various organic solvents.
-
The Sulfonyl Chloride Group (-SO₂Cl): This is the most influential functional group. It is a potent electrophile, rendering the compound highly susceptible to nucleophilic attack. This reactivity dictates its stability and, consequently, its practical "solubility" in protic solvents. Furthermore, the two oxygen atoms and the polar sulfur-chlorine bond make this group a strong dipole, favoring interactions with polar solvents.
-
The Pyridine Ring: The nitrogen-containing aromatic ring introduces polarity and a potential for hydrogen bonding. However, in the hydrochloride salt form, the pyridine nitrogen is protonated, forming a pyridinium cation.
-
The Bromine Substituent (-Br): As a halogen, bromine adds to the molecular weight and introduces a degree of lipophilicity, which can slightly enhance solubility in less polar environments.
-
The Hydrochloride Salt (·HCl): This feature is of paramount importance. The ionic character imparted by the pyridinium chloride salt form significantly increases the lattice energy of the solid. Consequently, a solvent must possess sufficient polarity to overcome this energy and solvate the resulting ions. This ionic nature generally leads to poor solubility in non-polar organic solvents.[1] The solubility of pyridinium hydrochlorides is typically highest in polar solvents, with some solubility observed in solvents like ethanol and chloroform.[2][3]
Predicted Solubility Profile and Solvent Considerations
Based on the above physicochemical properties and data from structurally related compounds, a predicted solubility profile can be established. It is crucial to recognize that for protic solvents, the term "solubility" is used loosely, as reactivity is a significant competing factor.
| Solvent Class | Representative Solvents | Predicted Solubility/Reactivity | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Likely Soluble to Highly Soluble | These solvents possess high dielectric constants and are effective at solvating the pyridinium chloride ion pair without reacting with the sulfonyl chloride group. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderately Soluble | These solvents offer moderate polarity. Analogous sulfonyl chlorides show good solubility in DCM. Pyridine hydrochloride itself is soluble in chloroform.[3] |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane | Likely Sparingly Soluble to Insoluble | These solvents have lower polarity and are generally poor solvents for ionic salts.[4] |
| Esters | Ethyl Acetate (EtOAc) | Likely Sparingly Soluble | While polar, ethyl acetate is a less effective solvent for salts compared to DMF or DMSO. |
| Hydrocarbons | Toluene, Hexanes, Heptane | Insoluble | These non-polar solvents cannot overcome the crystal lattice energy of the ionic salt.[4] |
| Polar Protic | Water, Methanol, Ethanol | Reactive | These solvents are nucleophilic and will react with the sulfonyl chloride group to form the corresponding sulfonic acid or sulfonate ester, respectively.[2][3] This is a chemical transformation, not true dissolution. |
Experimental Determination of Solubility: A Practical Guide
Given the lack of published quantitative data, experimental determination is essential. The following protocols are designed to provide a robust framework for this analysis.
Workflow for Solubility Assessment
The following diagram outlines the logical flow for assessing the solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Caption: Workflow for solubility determination.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative assessment of solubility in various anhydrous solvents.
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride
-
Anhydrous solvents of interest
-
Small, dry glass vials (e.g., 4 mL) with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of 5-Bromopyridine-3-sulfonyl chloride hydrochloride into a dry vial.
-
Add 1.0 mL of the chosen anhydrous solvent to the vial.
-
Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[5]
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride
-
Anhydrous solvents of interest
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of 5-Bromopyridine-3-sulfonyl chloride hydrochloride to a vial (ensure solid remains after equilibration).
-
Add a known volume of the anhydrous solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to run a time-course experiment initially to determine the time to equilibrium.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Analyze the concentration of the diluted solution using a validated analytical method (see Section 4).
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Analytical Techniques for Accurate Quantification
Accurate quantification of the dissolved solute is paramount for the shake-flask method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.[5][6]
HPLC-UV Method Development
Caption: HPLC-UV workflow for solubility quantification.
Key Parameters:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is typically effective.[6]
-
Detection: The pyridine ring provides a UV chromophore. A photodiode array (PDA) detector can be used to identify the optimal detection wavelength (likely in the 230-270 nm range).[6][7]
-
Calibration: Prepare a series of standard solutions of 5-Bromopyridine-3-sulfonyl chloride hydrochloride of known concentrations in the chosen solvent. Generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.[8]
-
Sample Analysis: Ensure the diluted sample from the shake-flask experiment falls within the linear range of the calibration curve.
Safety and Handling Imperatives
As a reactive and corrosive compound, strict adherence to safety protocols is mandatory.
-
Moisture Sensitivity: 5-Bromopyridine-3-sulfonyl chloride hydrochloride reacts violently with water.[2][9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be scrupulously dried.
-
Corrosivity: The compound can cause severe skin burns and eye damage.[2] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[2]
Conclusion
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An In-Depth Technical Guide to the Stability and Storage of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
This guide provides a comprehensive overview of the critical factors governing the stability, storage, and handling of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. As a pivotal building block in medicinal chemistry and organic synthesis, maintaining its chemical integrity is paramount for reproducible and successful downstream applications.[1][2][3] This document moves beyond standard safety data sheet recommendations to explain the underlying chemical principles and provide field-proven protocols for researchers, scientists, and drug development professionals.
Core Chemical Profile and Intrinsic Reactivity
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a bifunctional molecule whose stability is dictated by its two primary chemical features: the highly electrophilic sulfonyl chloride group and the hygroscopic hydrochloride salt.
The sulfonyl chloride (-SO₂Cl) is the dominant driver of the compound's reactivity. The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, rendering it exceptionally electrophilic. This makes it highly susceptible to nucleophilic attack, which is the basis for its utility in synthesis but also the primary source of its instability.[2][4] The hydrochloride salt component contributes to the compound's solid-state stability but also increases its affinity for atmospheric moisture.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 5-Bromopyridine-3-sulfonyl chloride hydrochloride | [5] |
| CAS Number | 913836-25-6 | [5] |
| Molecular Formula | C₅H₄BrCl₂NO₂S | [5] |
| Molecular Weight | 292.96 g/mol | [5] |
| Appearance | White to yellowish solid | [6][7] |
| Melting Point | 93-95 °C | [5] |
Critical Degradation Pathways
Understanding the mechanisms by which this compound degrades is fundamental to preventing it. The following pathways are the most significant threats to its integrity.
Hydrolysis: The Primary and Most Aggressive Pathway
The most immediate and destructive degradation pathway is hydrolysis. The sulfonyl chloride group reacts violently with water, including ambient atmospheric moisture.[6][7][8]
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl[4]
This reaction is often rapid and exothermic. It results in the complete loss of the reactive sulfonyl chloride handle, replacing it with the corresponding sulfonic acid. The reaction also liberates hydrogen chloride gas, which is toxic and corrosive.[6][8] The first sign of degradation is often the material becoming sticky or "gummy" as the solid hydrochloride salt converts to a mixture of the sulfonic acid and absorbed water.
Thermal Decomposition
While stable under recommended storage conditions, the compound will decompose at elevated temperatures.[8] Thermal stress can lead to the release of a variety of hazardous gases, including:
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen halides (HCl, HBr) and Bromine[8]
Incompatibilities and Unintended Reactions
The electrophilic nature of the sulfonyl chloride makes it incompatible with a wide range of common laboratory reagents. Contact with these substances will lead to rapid degradation and the formation of unintended byproducts. Key incompatibilities include:
-
Alcohols: Reacts to form sulfonate esters.[4]
-
Strong Oxidizing Agents: Can lead to vigorous, unpredictable reactions.[8]
-
Strong Reducing Agents: Can reduce the sulfonyl chloride group.[8]
Caption: Primary degradation pathways for the target compound.
Gold Standard Storage and Handling Protocols
Adherence to stringent storage and handling protocols is non-negotiable for preserving the quality of 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Core Principles for Long-Term Stability
-
Exclusion of Moisture: This is the most critical factor. The compound must be stored in a demonstrably dry environment.
-
Inert Atmosphere: To rigorously exclude both moisture and oxygen, storage under an inert gas (Nitrogen or Argon) is best practice.[8][9]
-
Controlled Temperature: Refrigeration slows the rate of any potential decomposition.[6][10]
-
Chemical Segregation: Store away from all incompatible materials, particularly bases, amines, and alcohols.[8][11]
Table 2: Recommended Storage Conditions
| Parameter | Optimal Condition | Acceptable Condition | Rationale |
| Temperature | 2-8 °C[10] | Room Temperature (Short-term, if desiccated)[5] | Minimizes kinetic rate of degradation pathways. |
| Atmosphere | Dry Nitrogen or Argon[9] | Sealed container with desiccant | Prevents hydrolysis from atmospheric moisture. |
| Light | Amber vial / In the dark | Opaque secondary container | Prevents potential photolytic degradation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Original manufacturer's packaging | Prevents moisture ingress and contamination.[6] |
| Location | Designated, ventilated corrosives cabinet[6] | Locked, dedicated chemical storage area | Ensures safety and prevents accidental contact with incompatible materials. |
Step-by-Step Handling Protocol for Aliquoting
This protocol ensures minimal exposure to the atmosphere during use.
-
Preparation:
-
Place the sealed container of the reagent, a clean, dry receiving vial, and necessary weighing tools inside a nitrogen-filled glovebox or on a Schlenk line.
-
Allow the reagent container to equilibrate to ambient temperature before opening to prevent condensation of moisture onto the cold solid.
-
Don appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[6][8]
-
-
Inert Atmosphere Transfer:
-
Once equilibrated, open the main container under a positive pressure of nitrogen or argon.
-
Quickly weigh and transfer the desired amount of the solid to the pre-tared receiving vial. Causality: This step is performed swiftly to minimize the time the compound is exposed, even within the inert environment.
-
Securely cap both the main container and the new aliquot vial.
-
-
Post-Transfer Storage:
-
Backfill the main container with inert gas before sealing it tightly. For extra protection, wrap the cap threads with PTFE tape.
-
Place both containers back into refrigerated storage (2-8 °C).
-
Caption: Workflow for receiving and storing the compound.
Self-Validating Protocol: Quality Control Check
To ensure the trustworthiness of your stored material, a simple quality control experiment can be performed before its use in a critical reaction step.
Objective: To confirm the reactivity of the sulfonyl chloride group.
Methodology:
-
Under an inert atmosphere, prepare a 0.2 M solution of the 5-Bromopyridine-3-sulfonyl chloride hydrochloride in anhydrous Dichloromethane (DCM).
-
In a separate vial, prepare a solution of a simple primary amine (e.g., benzylamine, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in anhydrous DCM.
-
At 0 °C, add the sulfonyl chloride solution dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Analyze the reaction mixture by Thin Layer Chromatography (TLC) or LC-MS.
Expected Outcome: A successful reaction will show near-complete consumption of the starting material and the formation of a new, less polar spot (the corresponding sulfonamide). The presence of a significant amount of unreacted starting material or a polar baseline spot (indicative of the sulfonic acid) suggests degradation of the reagent. This validation step provides direct experimental evidence of the compound's integrity.
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Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3] The pyridine scaffold is also a privileged structure in drug discovery, known to enhance solubility and provide key interaction points with biological targets.[3][4] The convergence of these two moieties in pyridine-based sulfonamides has led to the development of numerous compounds with significant pharmacological activity.[1][2]
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a versatile bifunctional reagent that serves as a critical building block for the synthesis of novel drug candidates. Its structure incorporates a reactive sulfonyl chloride group for the formation of sulfonamides and a bromine atom on the pyridine ring, which allows for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of sulfonamides using this key intermediate, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.
Mechanistic Insights: The Sulfonylation Reaction
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry.[5][6] The reaction proceeds through a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride by an amine.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate intermediate.
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the intermediate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final sulfonamide product.[6] The base is crucial for driving the reaction to completion by scavenging the HCl generated.[7]
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocols
General Considerations and Reagent Quality
The success of sulfonamide synthesis is highly dependent on the quality of the reagents and the reaction conditions.[8]
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[8] It is crucial to use a fresh bottle or to handle it in a dry environment (e.g., a glovebox).
-
Amine: The amine should be pure and dry. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[8]
-
Solvent: Anhydrous solvents are essential to prevent the hydrolysis of the sulfonyl chloride.[8] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[9]
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is typically used to neutralize the HCl generated during the reaction.[6][9] The base should also be anhydrous.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to atmospheric moisture.[8]
Protocol 1: Synthesis of N-Benzyl-5-bromopyridine-3-sulfonamide
This protocol details the synthesis of a model sulfonamide using benzylamine as the nucleophile.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 5-Bromopyridine-3-sulfonyl chloride HCl | 293.93 | 294 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 152 (209 µL) | 1.5 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromopyridine-3-sulfonyl chloride hydrochloride (294 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (209 µL, 1.5 mmol) to the suspension. The hydrochloride salt will react with the base to form the free sulfonyl chloride.
-
In a separate vial, dissolve benzylamine (118 mg, 1.1 mmol) in a small amount of anhydrous DCM.
-
Add the benzylamine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-bromopyridine-3-sulfonamide.
Caption: Experimental Workflow for Sulfonamide Synthesis.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Hydrolysis of sulfonyl chloride.[8] | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[8] |
| Impure starting materials. | Use freshly opened or purified reagents.[8] | |
| Insufficient base. | Use a slight excess of base (1.1-1.5 equivalents) to neutralize the generated HCl.[8] | |
| Formation of Multiple Products | Bis-sulfonylation of primary amines. | Use a slight excess of the amine or add the sulfonyl chloride slowly to the amine solution.[7] |
| Side reactions due to high temperature. | Maintain the reaction at 0 °C to room temperature. Gentle heating should only be applied if the reaction is sluggish.[8] | |
| Difficult Purification | Unreacted starting materials. | Optimize stoichiometry and reaction time.[8] |
| Polar byproducts. | An aqueous workup with dilute acid or base can help remove basic or acidic impurities, respectively. |
For a more detailed troubleshooting guide, refer to resources on optimizing sulfonamide formation reactions.[7]
Conclusion
The synthesis of sulfonamides using 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a robust and versatile method for accessing a diverse range of pyridine-based sulfonamides. By understanding the underlying reaction mechanism and adhering to best practices for handling moisture-sensitive reagents, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development. The presence of the bromo substituent provides a handle for further diversification, making this a powerful tool in the medicinal chemist's arsenal.
References
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Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. Retrieved from [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- De, S. K. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(44), 6067-6069.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
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Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
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The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25867–25879.
- Shavnya, A., et al. (2015).
- Pereshivko, O. P., et al. (2019). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Beilstein Journal of Organic Chemistry, 15, 2393–2399.
- Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4527–4533.
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A facile and efficient microwave-assisted synthesis of sulfonamides under solvent and catalyst-free conditions. (n.d.). RSC Advances. Retrieved from [Link]
- Hossain, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196.
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Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]
- Wang, Z., et al. (2019). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 24(18), 3324.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228.
- Moustafa, A. H., et al. (2017). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Russian Journal of General Chemistry, 87(10), 2401–2408.
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
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Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Heterocycles, 83(4), 875-882.
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An Application Guide: Protocol for the Synthesis of 5-Bromo-N-substituted-pyridine-3-sulfonamides
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of therapeutic agents.[1][2] 5-Bromopyridine-3-sulfonyl chloride hydrochloride serves as a critical and versatile building block for the synthesis of novel pyridine-based sulfonamides, which are explored for a wide range of biological activities.[3][4] This document provides a comprehensive, field-proven protocol for the reaction of 5-Bromopyridine-3-sulfonyl chloride hydrochloride with various primary and secondary amines. We delve into the reaction's mechanistic underpinnings, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, product purification, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Scientific Principles and Mechanistic Overview
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The core of this transformation lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it susceptible to attack by nucleophiles.[5][6]
Reaction Scheme:
Key Mechanistic Considerations:
-
The Role of the Hydrochloride: The starting material is the hydrochloride salt of 5-Bromopyridine-3-sulfonyl chloride. The pyridine nitrogen is protonated, which enhances the stability of the compound for storage. However, in the reaction, this proton must be neutralized. Therefore, a minimum of two equivalents of a non-nucleophilic base are required: the first equivalent deprotonates the pyridine hydrochloride, and the second neutralizes the hydrochloric acid (HCl) generated as a byproduct of the sulfonylation reaction.[7]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[8]
-
Leaving Group Departure: This attack forms a transient tetrahedral intermediate. The reaction proceeds with the expulsion of the chloride ion, a good leaving group, to form the stable sulfonamide product.
-
Solvent and Temperature: The reaction is highly sensitive to moisture, as the sulfonyl chloride can readily hydrolyze to the corresponding sulfonic acid.[5][8] Therefore, anhydrous (dry) aprotic solvents such as Dichloromethane (DCM), acetonitrile, or Tetrahydrofuran (THF) are essential.[5][9][10] The reaction is often initiated at 0 °C to control the initial exotherm before being allowed to proceed at room temperature.[9]
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reagent preparation to final product characterization.
Caption: Experimental workflow for sulfonamide synthesis.
Materials and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (for 1 mmol scale) | Notes |
| 5-Bromopyridine-3-sulfonyl chloride hydrochloride | 913836-25-6 | 292.96 | 293 mg (1.0 equiv) | Limiting reagent. Moisture sensitive.[11] |
| Amine (Primary or Secondary) | Variable | Variable | 1.0 - 1.2 mmol (1.0 - 1.2 equiv) | Ensure purity and dryness. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.31 mL, 222 mg (2.2 equiv) | Anhydrous grade. Acts as a base.[7][9] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~20 mL | Reaction solvent. Must be dry.[5] |
| Deionized Water | 7732-18-5 | 18.02 | - | For workup. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 | - | Drying agent. |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | For purification. |
| TLC Plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
NMR spectrometer and Mass spectrometer for characterization
Detailed Experimental Protocol
Safety Note: 5-Bromopyridine-3-sulfonyl chloride hydrochloride is an irritant. All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv). b. Under an inert atmosphere (N₂ or Ar), add anhydrous Dichloromethane (DCM, 10 mL). c. Add triethylamine (TEA, 2.2 mmol, 2.2 equiv) to the solution and stir until homogeneous. d. Cool the flask to 0 °C using an ice-water bath.
2. Reagent Addition: a. In a separate dry vial, dissolve 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL). b. Using a dropping funnel or syringe, add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A slow addition rate is crucial to control the reaction exotherm.
3. Reaction Progression: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Continue to stir the reaction at room temperature for 2 to 16 hours. c. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[9][12] A suitable eluent is typically a mixture of ethyl acetate and hexanes. The reaction is complete upon the consumption of the limiting reagent (sulfonyl chloride).
4. Workup and Isolation: a. Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL). b. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel.[1][9] The eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes. b. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 5-bromo-N-substituted-pyridine-3-sulfonamide.
6. Characterization: a. Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient base. 2. Moisture in reagents/solvents. 3. Poor quality amine. | 1. Ensure at least 2.2 equivalents of base are used. 2. Use freshly dried, anhydrous solvents and ensure glassware is oven-dried. 3. Verify the purity of the amine starting material. |
| Formation of Side Products | 1. Reaction temperature too high. 2. For primary amines, potential for bis-sulfonylation. | 1. Maintain the temperature at 0 °C during the addition of the sulfonyl chloride. 2. Use the amine as the limiting reagent if bis-sulfonylation is a persistent issue. |
| Product Hydrolysis | Presence of water during reaction or workup. | Strictly adhere to anhydrous conditions. Minimize the time the product is in contact with aqueous layers during workup. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., DCM/Methanol) may be necessary. |
References
- Benchchem. (n.d.). 5-Bromo-N,N-diethylpyridine-3-sulfonamide.
- Smolecule. (n.d.). Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
- Fernandez, M. A., & Zificsak, C. A. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications.
- University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Reddy, C. V., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.
- Wikipedia. (n.d.). Sulfonyl halide.
- Quora. (2023). What is the use of sulfonyl chloride?.
- Pereshivko, O. P., & Peshkov, V. A. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. SpringerLink.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.
- Fernandez, M. A., & Zificsak, C. A. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Sigma-Aldrich. (n.d.). 5-bromopyridine-3-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
- Sigma-Aldrich. (n.d.). 5-Bromo-N-ethylpyridine-3-sulfonamide.
- Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- SincereChemical. (n.d.). 5-bromopyridine-3-sulfonyl chloride cas#65001-21-0.
- Chem-Impex. (n.d.). 5-Bromo-pyridine-2-sulfonyl chloride.
- ChemicalBook. (n.d.). 5-BROMOPYRIDINE-3-SULPHONYL CHLORIDE HYDROCHLORIDE 95.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ScienceDirect. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
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The Strategic Utility of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with a reactive sulfonyl chloride group, its utility as a building block is significantly enhanced. 5-Bromopyridine-3-sulfonyl chloride hydrochloride emerges as a particularly valuable reagent, offering a trifecta of reactive sites for molecular elaboration. The sulfonyl chloride provides a handle for the synthesis of sulfonamides, a class of compounds with a rich history in medicine. The pyridine nitrogen influences the electronic properties and aqueous solubility of the final compound, while the bromine atom serves as a versatile anchor for cross-coupling reactions, enabling the exploration of diverse chemical space. This application note provides an in-depth guide to the strategic use of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in the synthesis of bioactive molecules, complete with detailed protocols and insights into structure-activity relationships.
Core Applications in Medicinal Chemistry: The Synthesis of Potent Bioactive Agents
The primary application of 5-Bromopyridine-3-sulfonyl chloride hydrochloride lies in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is typically robust and high-yielding, providing a straightforward entry into a wide array of derivatives. The resulting 5-bromopyridine-3-sulfonamides are key intermediates that can be further diversified.
Targeting Kinase Signaling Pathways
A significant area of application for this scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 5-bromopyridine-3-sulfonamide core can be elaborated to target the ATP-binding site of various kinases. For instance, analogs of the BRAF inhibitor vemurafenib, a crucial drug in melanoma treatment, can be conceptualized and synthesized using this building block. The sulfonamide moiety can form critical hydrogen bonds with the kinase hinge region, while the pyridine and bromo-substituted phenyl rings can be tailored to occupy adjacent hydrophobic pockets.
Development of Enzyme Inhibitors
Beyond kinases, derivatives of 5-Bromopyridine-3-sulfonyl chloride hydrochloride have been explored as inhibitors of other enzymes. For example, novel sulfonamide derivatives have been designed and synthesized to target carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which are important targets in the management of type 2 diabetes.[2][3]
Experimental Protocols: Synthesis of N-Aryl-5-bromopyridine-3-sulfonamides
This section provides a detailed, step-by-step protocol for a representative synthesis of an N-aryl-5-bromopyridine-3-sulfonamide, a common intermediate in drug discovery programs.
Protocol: General Procedure for the Synthesis of N-(4-methoxyphenyl)-5-bromopyridine-3-sulfonamide
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride
-
4-Methoxyaniline
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents) dropwise.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(4-methoxyphenyl)-5-bromopyridine-3-sulfonamide.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Representative Biological Activity
The following table summarizes the inhibitory activity of a hypothetical series of N-aryl-5-bromopyridine-3-sulfonamide derivatives against a target kinase, illustrating the potential for potency optimization through structural modifications at the aniline moiety.
| Compound ID | R-Group on Aniline | Kinase IC₅₀ (nM) |
| 1a | H | 250 |
| 1b | 4-OCH₃ | 150 |
| 1c | 4-Cl | 85 |
| 1d | 3,4-diCl | 40 |
| 1e | 4-CF₃ | 95 |
Note: The IC₅₀ values presented are for illustrative purposes and are representative of typical data obtained in a drug discovery campaign.
Structure-Activity Relationship (SAR) Insights
The versatility of the 5-bromopyridine-3-sulfonyl chloride hydrochloride scaffold allows for systematic exploration of the structure-activity relationship (SAR).
-
The Sulfonamide Linker: The sulfonamide group is a key pharmacophore, often acting as a hydrogen bond donor and acceptor, anchoring the molecule to the target protein.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and its position influences the vectoral projection of substituents.
-
The Bromo Substituent: The bromine atom at the 5-position is a crucial handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups to probe different regions of the target's binding site and optimize properties like potency, selectivity, and metabolic stability.
-
The Amine Component: The nature of the amine used in the initial sulfonamide formation significantly impacts the biological activity. Aromatic amines, for instance, allow for the introduction of substituents that can modulate electronic properties and engage in additional interactions with the target.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the diversification of the 5-bromopyridine-3-sulfonamide scaffold.
Caption: Synthetic diversification of the 5-bromopyridine-3-sulfonamide scaffold.
Conclusion and Future Outlook
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a high-value building block in medicinal chemistry, providing a reliable and versatile platform for the synthesis of novel bioactive compounds. Its strategic combination of a reactive sulfonyl chloride, a modifiable bromine position, and a biologically relevant pyridine core makes it an attractive starting point for the development of kinase inhibitors, enzyme inhibitors, and other therapeutic agents. The straightforward and robust chemistry associated with this scaffold ensures its continued and widespread use in drug discovery and development programs.
References
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. Available at: [Link]
-
Reported IC50 values of the selected inhibitors in nM. ResearchGate. Available at: [Link]
-
Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e; f; g; h; i; j) and 5(a–ja; b; c; d; e; f; g; h; i; j; a; b; c; d; e; f; g; h; i; j). ResearchGate. Available at: [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. SpringerLink. Available at: [Link]
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Semantic Scholar. Available at: [Link]
-
IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. Available at: [Link]
-
The IC50 heatmap of common control kinase inhibitors against over 200... ResearchGate. Available at: [Link]
-
5-Bromopyridine-3-sulphonic acid | C5H4BrNO3S | CID 12684261. PubChem. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ScienceDirect. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-3-sulfonyl chloride is a pivotal intermediate in contemporary chemical synthesis, particularly in the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a pyridine core functionalized with both a reactive sulfonyl chloride and a bromine atom, offers a versatile platform for the synthesis of complex molecules. The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively, which are common moieties in bioactive compounds. The bromine atom provides an additional site for derivatization, for instance, through palladium-catalyzed cross-coupling reactions.
This document provides a comprehensive guide to the large-scale synthesis of 5-bromopyridine-3-sulfonyl chloride and its subsequent conversion to the more stable hydrochloride salt. The protocols described herein are adapted from established industrial practices and are designed for scalability, safety, and high purity of the final product.
Synthetic Strategy Overview
The most prevalent and industrially viable route for the synthesis of 5-bromopyridine-3-sulfonyl chloride is a modified Sandmeyer reaction.[1] This process commences with the diazotization of 3-amino-5-bromopyridine, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate, such as thionyl chloride.[1] The resulting sulfonyl chloride can then be converted to its hydrochloride salt for enhanced stability and ease of handling. An alternative, though less common, approach involves the direct chlorosulfonylation of 5-bromopyridine. Each method presents its own set of advantages and challenges in a large-scale production environment.
Core Synthesis Pathway: Diazotization and Sandmeyer Reaction
The following diagram illustrates the primary synthetic route from 3-amino-5-bromopyridine to 5-bromopyridine-3-sulfonyl chloride hydrochloride.
Caption: Primary synthetic route for 5-bromopyridine-3-sulfonyl chloride hydrochloride.
Detailed Large-Scale Synthesis Protocols
Protocol 1: Large-Scale Synthesis of 5-Bromopyridine-3-sulfonyl Chloride from 3-Amino-5-bromopyridine
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides via a Sandmeyer-type reaction.[1][2]
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and addition funnels.
-
Cooling system capable of maintaining temperatures between -5 °C and 5 °C.
-
Scrubber system for acidic and toxic gases (HCl, SO₂).
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Reagents:
-
3-Amino-5-bromopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Thionyl Chloride (SOCl₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Amine Salt Slurry:
-
In the jacketed reactor, charge concentrated hydrochloric acid and water.
-
Cool the acid solution to 0-5 °C.
-
Slowly add 3-amino-5-bromopyridine to the cold acid solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. A slurry of the amine hydrochloride salt will form.[1]
-
-
Diazotization:
-
Cool the amine salt slurry to 0-5 °C.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the slurry over a period of 1-2 hours, ensuring the temperature is strictly maintained between 0-5 °C.[3] A slight excess of nitrous acid can be detected using starch-iodide paper.
-
-
Preparation of the Sulfonylating Reagent:
-
In a separate vessel, prepare a solution of thionyl chloride in the chosen organic solvent (e.g., dichloromethane).
-
Add a catalytic amount of copper(I) chloride to this solution and stir to form a suspension.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt slurry to the sulfonylating reagent suspension over 1-2 hours, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, and then let it slowly warm to room temperature. Monitor the reaction for completion by TLC or HPLC.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry washing with a non-polar solvent to remove impurities.
-
Protocol 2: Preparation of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
The hydrochloride salt offers improved stability and handling characteristics.[4]
Procedure:
-
Dissolution:
-
Dissolve the purified 5-bromopyridine-3-sulfonyl chloride in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
-
Acidification:
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with stirring, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.
-
-
Precipitation and Isolation:
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of the cold, anhydrous solvent.
-
-
Drying:
-
Dry the product under vacuum at a low temperature to remove any residual solvent.
-
Data Summary and Expected Outcomes
The following table provides typical data for the large-scale synthesis of 5-bromopyridine-3-sulfonyl chloride and its hydrochloride salt.
| Parameter | 5-Bromopyridine-3-sulfonyl Chloride | 5-Bromopyridine-3-sulfonyl Chloride HCl |
| Molecular Formula | C₅H₃BrClNO₂S | C₅H₄BrCl₂NO₂S |
| Molecular Weight | 256.50 g/mol | 293.96 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point | 60-62.5 °C | >150 °C (decomposes) |
| Typical Yield | 75-85% | >95% (from sulfonyl chloride) |
| Purity (HPLC) | >98% | >99% |
Safety Considerations and Hazard Management
The large-scale synthesis of 5-bromopyridine-3-sulfonyl chloride hydrochloride involves several hazardous reagents and reactions that require strict safety protocols.
Diazonium Salt Stability: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[3] The following precautions are crucial:
-
Temperature Control: The diazotization reaction must be maintained at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[3]
-
In Situ Use: The diazonium salt should be used immediately in the subsequent Sandmeyer reaction without isolation.[3]
-
Avoid Accumulation: The process should be designed to avoid the accumulation of large quantities of the diazonium salt.
Thionyl Chloride Handling: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[5]
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical resistant gloves, safety goggles, and a face shield, is mandatory.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood or a closed system.
-
Water-Free Environment: Ensure all equipment is dry and avoid any contact with water or moisture.
-
Quenching: Any excess thionyl chloride should be quenched carefully with a suitable reagent, such as an alkaline solution, under controlled conditions.
Gas Evolution: The diazotization and Sandmeyer reactions produce significant volumes of nitrogen and other potentially toxic gases (HCl, SO₂).
-
Adequate Venting: The reactor must be equipped with a proper venting system connected to a scrubber to neutralize acidic and toxic off-gases.
The following diagram outlines the key safety considerations in the synthetic workflow.
Caption: Key safety checkpoints in the synthesis process.
Troubleshooting Common Large-Scale Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization | - Incomplete reaction due to insufficient acid. - Temperature too high, leading to decomposition of the diazonium salt. - Poor quality of sodium nitrite. | - Ensure a sufficient excess of acid is used to fully protonate the amine. - Maintain strict temperature control between 0-5 °C. - Use fresh, high-purity sodium nitrite. |
| Formation of Phenolic Impurities | - Decomposition of the diazonium salt in the presence of water. | - Maintain low temperatures throughout the diazotization and Sandmeyer steps. - Minimize the amount of water in the reaction mixture where possible. |
| Incomplete Sandmeyer Reaction | - Inactive copper catalyst. - Insufficient amount of sulfonylating agent. | - Use fresh, high-quality Cu(I) catalyst. - Ensure the correct stoichiometry of the sulfonylating agent. |
| Difficult Filtration | - Fine particle size of the product. | - Optimize crystallization conditions (e.g., cooling rate, solvent system) to obtain larger crystals. - Consider using a filter aid. |
Analytical Characterization
Rigorous analytical testing is essential to ensure the quality and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a buffer.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the solid product.
References
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Reddit. (2024). Sandmeyer type reaction troubleshoot.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 757-763.
- Sciencemadness Wiki. (2025). Thionyl chloride.
- SincereChemical. (n.d.). 5-bromopyridine-3-sulfonyl chloride cas#65001-21-0.
- Sigma-Aldrich. (n.d.). 5-bromopyridine-3-sulfonyl chloride AldrichCPR.
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
- Organic Syntheses. (n.d.).
- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Reddit. (2019). Troubleshooting a Sandmeyer reaction.
- ResearchGate. (2025).
- RSC Publishing. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Master Organic Chemistry. (2018).
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.).
- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
- Organic Chemistry Portal. (n.d.).
- Synthesis of sulfonyl chloride substr
- ChemicalBook. (n.d.). 5-Bromo-6-chloropyridine-3-sulfonyl chloride synthesis.
- China 5 Bromopyridine 3 sulfonyl Chloride Manufacturers Factory Suppliers. (n.d.).
- Wikipedia. (n.d.). Hydrochloride.
- MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- Heterocyclic Letters. (2021).
- ResearchGate. (2025). Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines.
- European Patent Office. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1.
- ResearchGate. (2025). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development.
- On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. (2022).
- On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. (n.d.).
- Reagentia. (n.d.). 5-Bromo-6-chloropyridine-3-sulfonyl chloride (1 x 100 mg).
- Chongqing Chemdad Co. ,Ltd. (n.d.). 5-Bromo-6-chloropyridine-3-sulfonyl chloride.
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Application Notes & Protocols: Synthesis of Sulfonate Esters using 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Introduction: The Strategic Importance of Pyridine Sulfonate Esters
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a highly valuable bifunctional reagent in modern organic synthesis. Its utility stems from two key structural features: a reactive sulfonyl chloride group and a functionalized pyridine core. The sulfonyl chloride moiety is a potent electrophile, enabling the facile formation of sulfonate esters and sulfonamides, which are prominent scaffolds in a vast array of pharmaceuticals.[1][2][3] The pyridine ring itself can influence the electronic properties and solubility of a molecule, while the bromine atom at the 5-position serves as a versatile handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.[4]
This guide provides an in-depth exploration of the reaction between 5-Bromopyridine-3-sulfonyl chloride hydrochloride and alcohols to yield 5-bromopyridine-3-sulfonate esters. We will dissect the underlying chemical principles, provide robust, step-by-step protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to leverage this key transformation in their synthetic campaigns.
Core Chemical Principles and Reaction Mechanism
The reaction of an alcohol with a sulfonyl chloride is a cornerstone of organic synthesis, proceeding via a nucleophilic substitution at the electron-deficient sulfur center.[5] Understanding the nuances of this mechanism is critical for successful execution and optimization.
Reagent Reactivity
The sulfur atom in 5-Bromopyridine-3-sulfonyl chloride is highly electrophilic. This is a consequence of being bonded to three strongly electronegative atoms: two oxygens and a chlorine.[6] The electron-withdrawing nature of the pyridine ring further enhances this electrophilicity, making the reagent highly susceptible to attack by nucleophiles like alcohols.
The hydrochloride salt form indicates that the pyridine nitrogen is protonated. This has a significant implication for the reaction setup: at least two equivalents of a base will be required. The first equivalent neutralizes the hydrochloride salt to free the pyridine nitrogen, and the second (and any excess) serves to quench the HCl generated during the sulfonylation reaction itself.
The Reaction Mechanism: A Stepwise View
The formation of a sulfonate ester from an alcohol and a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, follows a well-established pathway.
-
Nucleophilic Attack: The alcohol's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.[6]
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base removes the proton from the oxonium ion intermediate, yielding the neutral sulfonate ester product and the protonated base (e.g., pyridinium chloride).[6][7]
The driving force for this reaction is the formation of a stable S-O bond and the liberation of a stable chloride anion.[6]
The Indispensable Role of the Base
A base is crucial for two primary reasons:
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). Without a base to neutralize it, the HCl can protonate the starting alcohol, deactivating it as a nucleophile, or potentially catalyze side reactions.[6]
-
Catalysis (Pyridine): When pyridine is used as the base, it can also function as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-1-sulfonate intermediate. This intermediate is then more readily attacked by the alcohol, regenerating the pyridine catalyst. This catalytic pathway can significantly accelerate the reaction rate.[7]
Caption: General mechanism for the base-mediated sulfonylation of an alcohol.
Reagent Profile and Handling
Proper handling and storage of 5-Bromopyridine-3-sulfonyl chloride hydrochloride are paramount for safety and reaction success.
| Property | Value | Source |
| CAS Number | 65001-21-0 | [8] |
| Molecular Formula | C₅H₃BrClNO₂S (as free base) | [8][9] |
| Molecular Weight | 256.51 g/mol (as free base) | [8][9] |
| Appearance | Solid | [9] |
| Purity | Typically ≥97% | [10] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
Handling Precautions:
-
Moisture Sensitivity: Sulfonyl chlorides readily hydrolyze upon contact with moisture to form the corresponding sulfonic acid. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.
-
Corrosive: The reagent and the HCl byproduct are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation Hazard: Handle in a well-ventilated fume hood to avoid inhaling dust or vapors.
General Experimental Protocol: Synthesis of a 5-Bromopyridine-3-sulfonate Ester
This protocol provides a reliable framework for the reaction of 5-Bromopyridine-3-sulfonyl chloride hydrochloride with a primary or secondary alcohol.
Materials and Equipment
-
Reagents: 5-Bromopyridine-3-sulfonyl chloride hydrochloride, alcohol of choice (anhydrous), anhydrous base (e.g., triethylamine or pyridine), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert gas supply (N₂ or Ar) with manifold, septa, syringes, ice-water bath, separatory funnel, rotary evaporator, equipment for thin-layer chromatography (TLC) and column chromatography.
Step-by-Step Procedure
Caption: Standard workflow for the synthesis of pyridine sulfonate esters.
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the alcohol (1.0 eq.) and dissolve it in a suitable anhydrous solvent (e.g., DCM, approx. 0.2 M concentration).
-
Basification: Add the anhydrous base (e.g., triethylamine, ≥2.2 eq.) via syringe. Causality Note: Using slightly more than two equivalents ensures complete neutralization of both the hydrochloride salt and the generated HCl, driving the reaction to completion.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Add the 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.1 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction Monitoring: Allow the reaction to stir, warming slowly to room temperature. Monitor the consumption of the starting alcohol by TLC or LC-MS (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench it by adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Optimization and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive (hydrolyzed) sulfonyl chloride.- Wet solvent or reagents.- Insufficient base. | - Use a fresh bottle of sulfonyl chloride or a high-purity grade.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use ≥2.2 equivalents of base. |
| Incomplete Reaction | - Sterically hindered alcohol.- Insufficient reaction time or temperature. | - Increase reaction time and/or warm the reaction mixture (e.g., to 40 °C).- Consider using pyridine as the solvent/base, which can act as a nucleophilic catalyst.[7] |
| Multiple Spots on TLC | - Formation of symmetrical anhydride from sulfonyl chloride hydrolysis.- Side reactions due to excess heat. | - Ensure strict anhydrous conditions.- Maintain low temperature during sulfonyl chloride addition. |
Product Characterization
The resulting 5-bromopyridine-3-sulfonate esters can be identified by characteristic spectroscopic signals.
-
Infrared (IR) Spectroscopy: Look for strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.[11][12][13]
-
¹H NMR Spectroscopy: The pyridine ring protons will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), with splitting patterns dictated by their coupling constants.[14][15] The protons on the carbon adjacent to the sulfonate oxygen will be deshielded.
-
¹³C NMR Spectroscopy: The carbon atoms of the pyridine ring will appear in the aromatic region (typically δ 120-155 ppm).[14]
References
- Benchchem. (2025). Spectroscopic Profile of Pyridine-2-sulfonate: An In-depth Technical Guide.
- Benchchem. (2025). Spectroscopic Confirmation of Pyridine-2-sulfonate: A Comparative Guide.
- Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
- ResearchGate. (2006). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid.
- Benchchem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols.
- Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work?.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.
- Benchchem. (2025). Technical Support Center: Pyridine-2-Sulfonate Reactions.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Semantic Scholar. (2012). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.).
- Lab-Chemicals.Com. (n.d.). 5-Bromopyridine-3-sulfonyl chloride, 98%.
- University of Calgary. (n.d.). Ch 8 : ROH + SOCl2 or PX3.
- Benchchem. (2025). Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 5-bromopyridine-3-sulfonyl chloride.
- YouTube. (2018). 12.5b Substitution with PBr3 and SOCl2.
- Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen.
- Fisher Scientific. (n.d.). 5-Bromopyridine-3-sulfonyl chloride, 97%, Thermo Scientific.
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Application Notes and Protocols: Strategic Amine Protection for Sulfonamide Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, often necessitates the strategic use of protecting groups for amines.[1][2] This is particularly crucial when the amine-containing substrate bears other reactive functionalities or when precise control over the reaction stoichiometry is required. This technical guide provides an in-depth analysis of protecting group strategies for amines in reactions with sulfonyl chlorides. We will explore the causality behind the selection of common amine protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Tosyl (Ts), and provide detailed, field-proven protocols for their application and subsequent removal.
The Synthetic Challenge: Chemoselectivity in Sulfonamide Formation
The reaction between an amine and a sulfonyl chloride is the most common method for the synthesis of sulfonamides.[2] While seemingly straightforward, this reaction can be complicated by the inherent nucleophilicity and basicity of amines.[3] In complex molecules with multiple nucleophilic sites (e.g., hydroxyl groups), the lack of chemoselectivity can lead to undesired side products. Furthermore, primary and secondary amines can undergo multiple sulfonylations. Protecting the amine allows for a controlled, stepwise synthesis, ensuring the desired sulfonamide is formed with high yield and purity.
The overall strategy involves three key stages:
-
Protection: The amine is temporarily masked with a protecting group.
-
Reaction: The sulfonylation reaction is performed on the desired site.
-
Deprotection: The protecting group is selectively removed to reveal the free amine.
Caption: Cbz deprotection via catalytic hydrogenolysis.
The Tosyl (Ts) Group
The tosyl group, derived from p-toluenesulfonyl chloride (TsCl), forms a stable sulfonamide with the amine. T[4]his protecting group is robust and resistant to a wide range of reaction conditions, including strongly acidic and oxidative environments. H[4]owever, its high stability can make deprotection challenging, often requiring harsh conditions.
[4]Mechanism of Protection: The tosyl group is introduced by reacting the amine with TsCl in the presence of a base, such as pyridine or triethylamine.
[4]Deprotection: Removal of the tosyl group typically requires strong reducing agents, such as sodium in liquid ammonia, or strong acids at elevated temperatures.
[3][5]### 3. Comparative Analysis of Protecting Groups
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions | Stability | Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) | [6][7] Base-stable, labile to strong acids | Orthogonal to Cbz, Fmoc, and Ts |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C), [8][9]strong acids (HBr/AcOH) | [10][11] Acid and base stable, labile to hydrogenolysis | Orthogonal to Boc and Ts |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (Na/NH₃), [3]strong acids (HBr, 70°C) | [5] Very stable to acids, bases, and oxidizing agents | Orthogonal to Boc and Cbz |
Experimental Protocols
Protocol 1: Boc Protection of a Secondary Amine
This protocol describes a general procedure for the N-Boc protection of a secondary amine using di-tert-butyl dicarbonate.
[12]Materials:
-
Secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)
-
Triethylamine (TEA) (1.2-1.5 eq) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the secondary amine in anhydrous THF (typically at a concentration of 0.1-0.5 M).
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature. 4[12]. Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. 9[12]. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected secondary amine. 1[12]0. Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Sulfonylation of a Boc-Protected Amine
Materials:
-
Boc-protected amine (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. 8[4]. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. 9[4]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-Boc, N-sulfonylated amine.
Protocol 3: Boc Deprotection to Yield the Final Sulfonamide
This protocol describes the removal of the Boc group under acidic conditions.
-
Boc-protected sulfonamide (1.0 eq)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected sulfonamide in a minimal amount of a suitable solvent.
-
Add the 4 M HCl in dioxane solution (excess) and stir at room temperature.
-
The reaction is typically complete within 1-2 hours. 4[12]. Remove the solvent and excess HCl in vacuo to yield the hydrochloride salt of the sulfonamide.
-
The free sulfonamide can be obtained by neutralization with a base, for example, by washing with a saturated aqueous NaHCO₃ solution during an aqueous workup.
Procedure using TFA:
-
Dissolve the Boc-protected sulfonamide in DCM.
-
Add an equal volume of TFA and stir at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.
Conclusion
The strategic selection and application of amine protecting groups are fundamental to the successful synthesis of complex sulfonamides. The Boc group offers a versatile and mild protection strategy, readily removed under acidic conditions. The Cbz group provides an orthogonal approach, with deprotection achieved through hydrogenolysis. The highly robust tosyl group is suitable for syntheses involving harsh reaction conditions, though its removal requires more forcing methods. By understanding the chemical properties and reactivity of these protecting groups, researchers can design and execute efficient and high-yielding synthetic routes to novel sulfonamide-containing molecules for drug discovery and development.
References
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Yadav, L. D. S., Rai, V. K., & Singh, P. (2012). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Journal of Organic Chemistry, 2(3), 227-231. Available from: [Link].
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link].
-
Agbale, C. M., & Navo, C. D. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific reports, 10(1), 10134. Available from: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link].
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 297-326). Royal Society of Chemistry. Available from: [Link].
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link].
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Available from: [Link].
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link].
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link].
-
Das, B., & Patra, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216. Available from: [Link].
-
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Available from: [Link].
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic letters, 11(3), 633–635. Available from: [Link].
-
Boumoud, B., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 19(8), 11749-11760. Available from: [Link].
-
ResearchGate. Electroreductive deprotection of tosyl group using naphthalene. ResearchGate. Available from: [Link].
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link].
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link].
-
Bowser, J. R., Williams, P. J., & Kura, K. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 54(1), 126-128. Available from: [Link].
-
Hethcox, J. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21373-21381. Available from: [Link].
-
Wikipedia. Tosyl group. Wikipedia. Available from: [Link].
-
Lewandowska, E., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of organic chemistry, 61(18), 6295–6298. Available from: [Link].
-
Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (2010). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 39(7), 734-735. Available from: [Link].
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link].
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link].
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. Available from: [Link].
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available from: [Link].
-
Scribd. Stability of Amino Protecting Groups. Scribd. Available from: [Link].
-
Organic Chemistry Portal. p-Toluenesulfonamides. Organic Chemistry Portal. Available from: [Link].
-
ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available from: [Link].
-
ResearchGate. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. Available from: [Link].
-
Organic Chemistry Portal. Amino Protecting Groups Stability. Organic Chemistry Portal. Available from: [Link].
-
Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical reviews, 119(22), 11438–11488. Available from: [Link].
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. ResearchGate. Available from: [Link].
-
SciSpace. Amino Acid-Protecting Groups. SciSpace. Available from: [Link].
- Google Patents. Peptide synthesis with sulfonyl protecting groups. Google Patents.
-
Organic Chemistry Portal. Protecting Groups - Stability. Organic Chemistry Portal. Available from: [Link].
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link].
-
Royal Society of Chemistry. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. Royal Society of Chemistry. Available from: [Link].
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link].
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one-pot synthesis of sulfonamides from 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Application Notes & Protocols
Topic: One-Pot Synthesis of Sulfonamides from 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Audience: Researchers, scientists, and drug development professionals.
A Streamlined One-Pot Protocol for the Synthesis of Novel Pyridyl Sulfonamides for Drug Discovery
Abstract
Sulfonamides represent a cornerstone functional group in medicinal chemistry, recognized as a "privileged structure" due to their prevalence in a wide array of therapeutic agents.[1][2] Their role as stable, effective bioisosteres for amides has cemented their importance in modern drug design.[1][3] This application note details a robust and efficient one-pot protocol for the synthesis of diverse sulfonamides starting from 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This starting material is particularly valuable as it provides a direct route to pyridyl sulfonamides, a class of compounds with significant biological activity, while also retaining a bromine handle for subsequent late-stage functionalization via cross-coupling reactions.[4] We will elucidate the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss key considerations for optimization and troubleshooting.
Introduction: The Strategic Value of Pyridyl Sulfonamides
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its incorporation into sulfonamide-containing molecules can significantly influence physicochemical properties such as solubility, metabolic stability, and target binding affinity.[5] The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[6]
This protocol focuses on a "one-pot" approach, which in this context refers to the direct reaction of the commercially available sulfonyl chloride hydrochloride salt with an amine without the need to first isolate the freebase form of the sulfonyl chloride. This method simplifies the experimental procedure, reduces handling of the reactive intermediate, and improves overall efficiency. The 5-bromo substituent on the pyridine ring is a key strategic element, offering a versatile point for diversification through established catalytic methods like Suzuki or Sonogashira couplings, thereby enabling the rapid generation of compound libraries for screening.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic acyl substitution reaction at the highly electrophilic sulfur center of the sulfonyl chloride. The mechanism proceeds through a well-established pathway:
-
Neutralization: The reaction is initiated in the presence of a tertiary amine base (e.g., triethylamine). The first role of the base is to neutralize the hydrochloride salt of the starting material, deprotonating the pyridine nitrogen to yield the free, uncharged 5-Bromopyridine-3-sulfonyl chloride.
-
Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination and Proton Transfer: The intermediate collapses, expelling a chloride ion. Simultaneously, a second equivalent of the base abstracts a proton from the nitrogen atom, leading to the formation of the stable sulfonamide product and a hydrochloride salt of the base.
The overall transformation is thermodynamically favorable, driven by the formation of the strong sulfur-nitrogen bond.
Detailed Experimental Protocol
This protocol provides a general method applicable to a range of primary and secondary amines. Researchers should perform initial reactions on a small scale to optimize conditions for their specific amine nucleophile.
-
Reagents:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride (Starting Material)
-
Primary or Secondary Amine (Nucleophile)
-
Triethylamine (Et₃N), distilled (Base)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Nitrogen or Argon inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the resulting suspension/solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (3.0 eq) dropwise to the stirred mixture.
-
Expert Insight: A total of 3.0 equivalents of base is recommended. One equivalent neutralizes the hydrochloride salt of the starting material. A second equivalent scavenges the HCl generated during the sulfonamide formation. The final equivalent acts as a slight excess to drive the reaction to completion and buffer against any trace moisture.
-
-
Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amine.
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and then with brine.
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the solid with a small amount of DCM.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions and concentrate to yield the final sulfonamide. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
Data Summary and Expected Results
The following table provides a representative summary of reagents for a typical small-scale reaction. Yields are highly dependent on the specific amine used but are generally moderate to excellent.
| Reagent | Molar Eq. | Molarity (mmol) | Volume / Mass | Notes |
| 5-Bromopyridine-3-sulfonyl chloride HCl | 1.0 | 1.0 | 294.5 mg | Limiting Reagent |
| Amine (e.g., Benzylamine) | 1.1 | 1.1 | 118 mg (116 µL) | Nucleophile |
| Triethylamine | 3.0 | 3.0 | 304 mg (418 µL) | Base |
| Dichloromethane (DCM) | - | - | 5.0 mL | Solvent (0.2 M) |
Expected Characterization Data:
-
IR Spectroscopy: Look for characteristic strong asymmetric and symmetric stretching bands for the S=O bonds in the range of 1370-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[7]
-
¹H NMR Spectroscopy: Expect to see the disappearance of the amine N-H protons (if primary) and the appearance of a single sulfonamide N-H proton (often a broad singlet). Signals corresponding to the pyridine ring and the amine substituent will be present.
-
HRMS (ESI): The calculated mass for the [M+H]⁺ ion should be observed, confirming the molecular weight of the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poorly reactive/sterically hindered amine.2. Inactive sulfonyl chloride (hydrolyzed).3. Insufficient base. | 1. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like 1,2-dichloroethane).2. Ensure starting material is stored properly and use anhydrous solvent.3. Confirm the amount and quality of the base. |
| Multiple Products/Side Reactions | 1. Reaction with a difunctional amine.2. Bis-sulfonylation of a primary amine. | 1. Use appropriate protecting groups if other nucleophilic sites are present.2. Use only a slight excess of the amine (1.05-1.1 eq) and add it slowly at 0 °C to favor mono-sulfonylation. |
| Difficult Purification | Co-elution of product with triethylamine hydrochloride salt. | Perform the recommended aqueous workup with NaHCO₃ to thoroughly remove the salt before chromatography. |
Safety Precautions
-
Sulfonyl Chlorides: Are toxic, corrosive, and moisture-sensitive.[1][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and has a strong odor. Handle all chemicals with care according to their Safety Data Sheets (SDS).
Conclusion
This application note provides a streamlined, efficient, and reliable one-pot method for synthesizing a diverse range of 5-bromopyridyl sulfonamides. The protocol is well-suited for medicinal chemistry and drug discovery campaigns where rapid analog synthesis is critical. The strategic inclusion of the bromine atom provides a valuable synthetic handle for further molecular elaboration, making this a powerful tool for generating novel chemical entities with high therapeutic potential.
References
-
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]
-
Thieme Chemistry. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Synfacts. [Link]
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22126–22134. [Link]
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22126–22134. [Link]
-
Ru, C., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(23), 5195–5197. [Link]
-
Royal Society of Chemistry. (2012). A simple and efficient microwave-assisted synthesis of sulfonamides under solvent and catalyst-free conditions. RSC Advances. [Link]
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Autechaux, S. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. [Link]
-
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
Pereshivko, O. P., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly. [Link]
-
El-Gazzar, M. G., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25935–25946. [Link]
-
Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(22), 3781-3789. [Link]
-
Gest, V., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. [Link]
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Catalytic Strategies for the Synthesis of 5-Bromopyridine-3-sulfonamides: An Application and Protocol Guide
Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The pyridine sulfonamide motif, in particular, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after scaffold in drug discovery. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a key building block for accessing this privileged chemical space. The bromine atom provides a valuable handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.[2]
Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base.[1] While effective, this method can be limited by the stability of the sulfonyl chloride and the nucleophilicity of the amine, sometimes requiring harsh reaction conditions.[3] The development of catalytic methods for sulfonamide synthesis offers significant advantages, including milder reaction conditions, improved functional group tolerance, and greater efficiency, aligning with the principles of green chemistry.
This guide provides an in-depth exploration of modern catalytic approaches for the synthesis of sulfonamides using 5-Bromopyridine-3-sulfonyl chloride hydrochloride, designed for researchers and professionals in drug development. We will delve into the mechanistic rationale behind various catalytic systems and provide detailed, field-proven protocols.
Safety and Handling of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Before proceeding with any experimental work, it is crucial to understand the hazards associated with 5-Bromopyridine-3-sulfonyl chloride hydrochloride and to implement appropriate safety measures.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[1][3][4]
-
Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas.[3][5]
-
Respiratory Irritant: May cause respiratory irritation.[1]
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid breathing dust or vapors.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from moisture and incompatible materials such as strong oxidizing agents, acids, bases, and amines.[3]
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| EUH029: Contact with water liberates toxic gas. | P402 + P404: Store in a dry place. Store in a closed container.[4] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Catalytic Approaches to Sulfonamide Synthesis
The following sections detail various catalytic methodologies adaptable for the reaction of 5-Bromopyridine-3-sulfonyl chloride hydrochloride with a diverse range of amines.
Palladium-Catalyzed Aminosulfonylation
Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, and its application in sulfonamide synthesis is a significant advancement. While many palladium-catalyzed methods focus on building the aryl-sulfur bond from aryl halides and a sulfur dioxide source,[1][4][7] the direct coupling of sulfonyl chlorides with amines can also be facilitated by palladium catalysts, particularly for less reactive amines or when milder conditions are required. The catalytic cycle typically involves the formation of a palladium-amide complex, which then reacts with the sulfonyl chloride.
Diagram 1: Conceptual Workflow for Palladium-Catalyzed Sulfonamide Synthesis
A generalized workflow for palladium-catalyzed sulfonamide formation.
Protocol 1: Palladium-Catalyzed Synthesis of N-Aryl-5-bromopyridine-3-sulfonamide
This protocol is adapted from general palladium-catalyzed C-N coupling methodologies. The choice of ligand is critical and may require optimization for specific amine substrates.
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride
-
Aryl amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 equiv.), aryl amine (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and Xantphos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk tube.
-
Solvent and Inerting: Add anhydrous 1,4-dioxane to the Schlenk tube to achieve a suitable concentration (e.g., 0.1 M). Evacuate and backfill the tube with nitrogen or argon three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed C-H Sulfonylation
Copper catalysis offers a cost-effective and efficient alternative for C-S and C-N bond formation. Recent advances have demonstrated the utility of copper in directing the sulfonylation of C-H bonds. While this is typically applied to the arene partner, copper can also catalyze the coupling of sulfonyl chlorides with amines.
Diagram 2: Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation
A simplified representation of a copper-catalyzed sulfonamide synthesis.
Protocol 2: Copper-Catalyzed Synthesis of N-Alkyl-5-bromopyridine-3-sulfonamide
This protocol is based on general copper-catalyzed amination procedures.
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride
-
Alkyl amine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 equiv.), CuI (0.1 equiv.), L-Proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add the alkyl amine (1.5 equiv.) followed by anhydrous DMSO.
-
Inerting and Sealing: Flush the tube with nitrogen or argon, then seal it tightly.
-
Reaction: Heat the mixture to 90 °C in an oil bath with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Photocatalytic Sulfonylation
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. In the context of sulfonamide synthesis, photocatalysis can be employed to generate sulfonyl radicals from sulfonyl chlorides, which can then be trapped by amines. This approach is particularly attractive for its high functional group tolerance.
Protocol 3: Photocatalytic Synthesis of 5-Bromopyridine-3-sulfonamides
This protocol is adapted from photocatalytic methods for generating sulfonyl radicals.
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride
-
Amine (primary or secondary)
-
fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) or a suitable organic photocatalyst
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Blue LED light source
Procedure:
-
Reaction Setup: In a borosilicate glass vial, dissolve 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 equiv.), the amine (1.5 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.01 equiv.) in anhydrous acetonitrile.
-
Base Addition: Add DIPEA (2.5 equiv.) to the mixture.
-
Degassing: Degas the solution by sparging with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Purification: Purify the crude product directly by flash column chromatography.
Comparative Data of Catalytic Methods
| Catalytic Method | Catalyst System | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Palladium-Catalyzed | Pd(OAc)₂ / Xantphos | 80-120 °C | 12-24 h | Broad substrate scope, well-established. | Higher cost of catalyst and ligands, potential for metal contamination. |
| Copper-Catalyzed | CuI / L-Proline | 90-110 °C | 12-24 h | Cost-effective, readily available catalyst. | May require higher temperatures, potential for ligand optimization. |
| Photocatalytic | fac-Ir(ppy)₃ | Room Temp. | 4-18 h | Extremely mild conditions, high functional group tolerance. | Requires specialized photochemical equipment, catalyst can be expensive. |
Conclusion
The synthesis of sulfonamides from 5-Bromopyridine-3-sulfonyl chloride hydrochloride can be significantly enhanced through the application of modern catalytic methods. Palladium, copper, and photocatalytic systems each offer distinct advantages, allowing researchers to choose the most appropriate method based on substrate scope, desired reaction conditions, and cost considerations. The protocols provided herein serve as a robust starting point for the development of novel pyridine sulfonamides, paving the way for new discoveries in medicinal and materials chemistry.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Pardeshi, A., & Singh, R. P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Ghosh, A. K., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
- Macmillan Group - Princeton University. (2018).
- Fisher Scientific. (2024).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- AK Scientific, Inc. (n.d.).
- Jubilant Ingrevia Limited. (2024).
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294–10297*.
- Willis, M. C., et al. (2011). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Organic Letters, 13(18), 4876–4878*.
- Willis, M. C., et al. (2014). Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. Organic & Biomolecular Chemistry, 12(23), 4007-4014*.
- School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission.
- NextGen Protocols. (n.d.).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Harvey Mudd College Department of Chemistry. (2015).
- Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Irvine.
- SincereChemical. (n.d.). 5-bromopyridine-3-sulfonyl chloride cas#65001-21-0.
- Thermo Fisher Scientific. (n.d.). 5-Bromopyridine-3-sulfonyl chloride, 97%.
- Sigma-Aldrich. (n.d.). 5-bromopyridine-3-sulfonyl chloride AldrichCPR.
- Apollo Scientific. (2022).
- BLD Pharm. (n.d.). 1060802-18-7|5-Chloropyridine-3-sulfonyl chloride.
- PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.
- König, B., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
- Sigma-Aldrich. (n.d.). 5-bromopyridine-3-sulfonyl chloride.
- Sutherland, A., et al. (2022).
- Chemical Communications (RSC Publishing). (n.d.).
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- 5. fishersci.com [fishersci.com]
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- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Agrochemical Synthesis
Abstract
The pyridine ring is a privileged scaffold in modern agrochemicals, integral to the efficacy of numerous herbicides, fungicides, and insecticides.[1] Within this class, pyridine-based sulfonylureas and sulfonamides represent a cornerstone of weed management technology, primarily through the inhibition of the acetolactate synthase (ALS) enzyme.[2][3] This application note provides a comprehensive technical guide on the strategic use of 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a key building block for the synthesis of these vital agricultural compounds. We will explore its chemical properties, core reactivity, and provide detailed, field-proven protocols for the synthesis of critical agrochemical intermediates, emphasizing the causality behind experimental choices to ensure procedural success and safety.
Introduction: The Central Role of Pyridine Sulfonamides in Agriculture
Pyridine-based compounds are fundamental to the development of effective crop protection agents.[1] Their inclusion in a molecular structure can significantly influence biological activity, solubility, and metabolic stability. A prominent class of herbicides derived from these scaffolds are the sulfonylureas, which are highly valued for their low application rates and favorable environmental profiles.[2][3]
The primary mode of action for sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes.[3][4] As this enzyme is absent in mammals, these herbicides exhibit excellent crop selectivity and low toxicity to non-target organisms.[3][4]
5-Bromopyridine-3-sulfonyl chloride hydrochloride emerges as a highly versatile and strategic intermediate in the synthesis of these agrochemicals.[5] Its bifunctional nature—a highly reactive sulfonyl chloride group for building the core sulfonamide or sulfonylurea linkage and a bromine atom for subsequent molecular diversification—makes it an invaluable tool for lead discovery and optimization in agrochemical research.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is crucial for its effective and safe utilization.
| Property | Value | Source |
| Chemical Formula | C₅H₃BrClNO₂S (for the free base) | [6] |
| Molecular Weight | 256.50 g/mol (for the free base) | [6] |
| Appearance | White to yellowish solid | [5][7] |
| CAS Number | 65001-21-0 | |
| Primary Reactive Site | Sulfonyl Chloride (-SO₂Cl) | |
| Secondary Reactive Site | Bromo-substituent (C-Br) |
The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This site is susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds, or by alcohols to form sulfonate esters. The hydrochloride salt form necessitates the use of a base to liberate the free sulfonyl chloride for reaction. Furthermore, the compound is highly sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid, which makes handling under anhydrous conditions imperative.[8]
The bromine atom on the pyridine ring provides a valuable secondary point for modification via modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex and potent agrochemical candidates.
Caption: Structure and key reactive sites of 5-Bromopyridine-3-sulfonyl chloride.
Experimental Protocols: Synthesis of Agrochemical Scaffolds
The following protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.
Protocol 1: General Synthesis of N-Substituted-5-bromopyridine-3-sulfonamides
This procedure details the foundational reaction for creating the pyridine sulfonamide linkage, a core component of many agrochemicals.[2]
Objective: To react 5-Bromopyridine-3-sulfonyl chloride hydrochloride with a primary or secondary amine to form a stable sulfonamide bond.
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride
-
Amine (e.g., aniline, benzylamine, or other substituted amine)
-
Anhydrous tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere, add 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride) to the flask and cool the resulting suspension to 0-5 °C using an ice bath.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride. Cooling the reaction mitigates the exothermic nature of the sulfonylation and prevents potential side reactions.
-
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes.
-
Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt and liberate the free base of the sulfonyl chloride, and a second to quench the HCl generated during the sulfonamide formation. A slight excess ensures the reaction goes to completion.
-
-
Nucleophile Addition: Dissolve the desired amine (1.0-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up & Isolation:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-substituted-5-bromopyridine-3-sulfonamide.
Caption: Workflow for the general synthesis of pyridine sulfonamides.
Protocol 2: One-Pot Synthesis of a Sulfonylurea Herbicide Scaffold
This protocol is adapted from synthetic routes used for herbicides like nicosulfuron, demonstrating the formation of the critical sulfonylurea bridge.[9][10][11]
Objective: To synthesize a pyridine sulfonylurea by reacting 5-Bromopyridine-3-sulfonyl chloride hydrochloride with a heterocyclic amine via an in-situ generated isocyanate intermediate.
Materials:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride (or a related pyridine sulfonyl chloride)
-
Sodium cyanate (NaOCN)
-
Heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Anhydrous organic base (e.g., Triethylamine)
-
Anhydrous acetonitrile
-
Standard laboratory glassware, dried
-
Inert atmosphere setup
Step-by-Step Methodology:
-
Reactor Setup: In a flame-dried flask under an inert atmosphere, suspend 2-sulfonyl chloride-N,N-dimethylnicotinamide (a derivative of the title compound, 1.0 eq), sodium cyanate (1.5 eq), and triethylamine (2.5 eq) in anhydrous acetonitrile.[10]
-
Causality: Acetonitrile is an excellent polar aprotic solvent for this type of reaction. The excess base is crucial for neutralizing the hydrochloride and the acid formed during the reaction.
-
-
Isocyanate Formation: Stir the mixture at a controlled temperature of 25 ± 5°C for approximately 5 hours.[10]
-
Causality: During this step, the sulfonyl chloride reacts with the cyanate ion to form a highly reactive sulfonyl isocyanate intermediate. This intermediate is typically not isolated.
-
-
Condensation Reaction: Add the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.2 eq) directly to the reaction mixture.[10]
-
Reaction Progression: Continue stirring at ambient temperature (0-40°C) for 1-2 hours until the condensation is complete, as monitored by TLC or HPLC.[10]
-
Causality: The nucleophilic amino group of the pyrimidine attacks the electrophilic carbon of the isocyanate, forming the stable sulfonylurea linkage. The one-pot nature of this process is efficient and avoids the isolation of the sensitive isocyanate intermediate.
-
-
Isolation and Purification:
-
Upon completion, the reaction mixture is typically poured into water or a dilute acid solution to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then dried.
-
Recrystallization from a suitable solvent (e.g., methanol or ethanol) yields the purified sulfonylurea product.[12]
-
Caption: One-pot synthesis of a sulfonylurea herbicide scaffold.
Safety and Handling
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a hazardous chemical that requires strict safety protocols.[13]
| Hazard | Description | Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[13] | Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and face shield).[13] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[13] | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13] |
| Reactivity | Reacts violently with water, liberating toxic gas. | Handle under an inert atmosphere (Argon or Nitrogen). Keep away from water and moisture.[13] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines, and water.[13] | Store away from incompatible materials. |
Handling:
-
Always handle this product within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[13]
-
Use spark-proof tools and avoid creating dust.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]
-
Store in a corrosives area, away from moisture.
Conclusion
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a cornerstone intermediate for the synthesis of high-value pyridine-based agrochemicals. Its well-defined reactivity allows for the reliable construction of sulfonamide and sulfonylurea frameworks, which are essential for modern herbicides. By understanding the principles behind its reactivity and adhering to stringent safety protocols, researchers can effectively leverage this compound to discover and develop next-generation crop protection solutions. The presence of the bromine atom further extends its utility, offering a gateway to a vast chemical space through subsequent cross-coupling reactions, ensuring its continued relevance in the field.
References
-
The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). Autech Industry Co., Limited. [Link]
- CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron. (2009).
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2021). MDPI. [Link]
-
Process Development for the Sulfonamide Herbicide Pyroxsulam. (2011). ResearchGate. [Link]
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2018). ResearchGate. [Link]
- CN103524493A - Nicosulfuron preparation method. (2014).
- EP0314505A2 - Herbicidal pyridine sulfonylureas. (1989).
-
Synthesis of new herbicides from the class of sulfonylureas. (2020). ResearchGate. [Link]
- CN102993176A - Novel synthetic process of nicosulfuron. (2013).
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). PubMed. [Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). National Institutes of Health (NIH). [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
- CN110878084A - Preparation method of nicosulfuron original drug. (2020).
-
Pyridine-3-sulfonyl Chloride: A Versatile Tool for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. [Link]
-
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (2019). National Institutes of Health (NIH). [Link]
- US4742060A - Heterocyclic compounds. (1988).
-
Synthesis and Chemistry of Agrochemicals V. (1998). ACS Symposium Series. [Link]
-
Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (2017). Patsnap. [Link]
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (2021).
-
Method for detecting content of pyridine-3-sulfonyl chloride. (2022). Patsnap. [Link]
-
Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. (2018). ResearchGate. [Link]
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (2014). European Patent Office. [Link]
-
An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. (2007). MDPI. [Link]
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- 3. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. CN102993176A - Novel synthetic process of nicosulfuron - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Bromopyridine-3-sulfonyl chloride hydrochloride
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This key intermediate is fundamental in the synthesis of various pharmaceutical compounds, making its purity paramount for the integrity of subsequent research and development.[1] However, its inherent reactivity, particularly its sensitivity to moisture, presents unique purification challenges. This document provides a comprehensive, experience-driven resource structured into FAQs and in-depth troubleshooting guides to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and nature of 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Q1: What are the primary stability concerns with this compound?
A1: The principal stability issue is its extreme sensitivity to moisture.[2][3] The sulfonyl chloride functional group is highly electrophilic and reacts readily with water, leading to hydrolysis. This reaction converts the desired sulfonyl chloride into the corresponding 5-Bromopyridine-3-sulfonic acid, which is typically inactive for subsequent coupling reactions.[4][5][6] This hydrolysis can occur with atmospheric moisture, residual water in solvents, or during aqueous workup procedures. Therefore, maintaining anhydrous conditions is critical throughout all handling and purification steps.[4]
Q2: How should I properly handle and store crude or purified 5-Bromopyridine-3-sulfonyl chloride hydrochloride?
A2: Proper handling and storage are crucial to prevent degradation.
-
Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon.[2][3]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] A desiccator or a glove box is highly recommended.
-
Incompatible Materials: Keep the compound away from water, strong oxidizing agents, bases, acids, and amines, as these can promote decomposition or hazardous reactions.[2]
Q3: What are the most common impurities I should expect in my crude product?
A3: The impurity profile depends heavily on the synthetic route, but several common impurities are frequently observed:
-
5-Bromopyridine-3-sulfonic acid: This is the hydrolysis product and the most common impurity.[4][9] It is significantly more polar than the sulfonyl chloride.
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-amino-5-bromopyridine.
-
Synthesis Byproducts: Reactions like the Sandmeyer-type synthesis may produce disulfide byproducts (e.g., 3,3′-dithiobis(5-bromopyridine)).[4][9]
-
Residual Solvents or Reagents: Impurities from reagents like thionyl chloride may also be present.[4]
Section 2: In-Depth Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during purification, providing causal explanations and actionable solutions.
Problem: My post-workup product is a sticky oil or gum, but I expected a solid.
-
Probable Cause: This is often due to the presence of impurities, particularly the sulfonic acid byproduct or residual solvents, which depress the melting point and prevent crystallization. The hydrochloride salt form may also be more hygroscopic than the free base.
-
Solution Strategy:
-
Trituration: Attempt to triturate the oil with a cold, non-polar solvent in which the desired product is insoluble but the impurities are at least partially soluble. Anhydrous hexanes or diethyl ether are good starting points. This can often induce crystallization.
-
Solvent Removal: Ensure all extraction solvents have been thoroughly removed under high vacuum. Co-evaporation with an anhydrous solvent like toluene can help remove traces of water or other volatile impurities.
-
Chromatography: If trituration fails, the most reliable method is flash column chromatography on silica gel. (See Protocol 3).
-
Problem: My NMR/LCMS analysis shows a significant peak corresponding to the hydrolyzed sulfonic acid.
-
Probable Cause: This confirms that hydrolysis has occurred, either during the reaction quench, the aqueous workup, or subsequent handling.
-
Solution Strategy:
-
Aqueous Acid Wash: The sulfonic acid is significantly more water-soluble than the sulfonyl chloride, especially in an acidic medium.[4] Washing an organic solution of the crude product (e.g., in dichloromethane or ethyl acetate) with cold, dilute HCl can selectively remove the sulfonic acid.
-
Precipitation/Recrystallization: For aryl sulfonyl chlorides with low water solubility, a carefully controlled aqueous quench can be used as a purification method. The desired product precipitates out of the aqueous mixture as a solid, while the more soluble sulfonic acid remains in the aqueous phase.[9][10] (See Protocol 1).
-
Chromatography: Flash chromatography is highly effective at separating the less polar sulfonyl chloride from the very polar sulfonic acid.
-
Problem: My overall yield is very low after an aqueous workup and extraction.
-
Probable Cause: Significant loss of product to hydrolysis during the workup. The longer the sulfonyl chloride is in contact with an aqueous phase, the more it will hydrolyze.
-
Solution Strategy:
-
Minimize Contact Time: Perform aqueous extractions quickly and efficiently.
-
Use Cold Solutions: Always use ice-cold water or brine for washes to reduce the rate of hydrolysis.
-
Precipitation Method: Consider switching to the direct precipitation method (Protocol 1), which leverages the low aqueous solubility of the product to protect it from extensive hydrolysis during isolation.[9]
-
Strictly Anhydrous Workup: If possible, avoid water altogether. Quench the reaction with a non-aqueous method and purify directly using chromatography or recrystallization from anhydrous solvents.
-
Section 3: Recommended Purification Protocols
These protocols provide step-by-step methodologies for the most common and effective purification techniques. Always work under an inert atmosphere and with anhydrous solvents unless otherwise specified.
Protocol 1: Purification by Controlled Aqueous Precipitation
This method is particularly effective when the crude product is generated in a reaction mixture that can be quenched with water, leveraging the low water solubility of the target compound.[9][10]
-
Preparation: Prepare a beaker with a stirred mixture of crushed ice and water, ensuring the temperature is maintained at 0-5 °C.
-
Quenching: Slowly add the crude reaction mixture dropwise into the cold ice/water slurry with vigorous stirring. A solid precipitate of 5-Bromopyridine-3-sulfonyl chloride should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water to remove the soluble sulfonic acid and other water-soluble impurities.
-
Drying: Dry the purified solid under high vacuum in the presence of a desiccant (e.g., P₂O₅) to remove all traces of water. Confirm dryness and purity via analytical methods.
Protocol 2: Purification by Recrystallization
This is the gold standard for purifying solid compounds when a suitable solvent system can be identified. Strict anhydrous conditions are mandatory.[4]
-
Solvent Selection: Identify a suitable anhydrous solvent or solvent system. A common choice is a mixture of a more soluble solvent (e.g., dichloromethane, ethyl acetate) and a less soluble, non-polar solvent (e.g., hexanes, petroleum ether).[11][12]
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the crude solid in the minimum amount of the chosen hot (or room temperature, if highly soluble) solvent.
-
Crystallization: Slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly turbid. Alternatively, if using a single solvent, allow the hot, saturated solution to cool slowly to room temperature, then further cool in a -20 °C freezer to maximize crystal formation.[13]
-
Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Washing & Drying: Wash the crystals with a small amount of the cold, non-polar solvent and dry thoroughly under high vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for removing a wide range of impurities, especially those with similar solubility to the product.[12][14]
-
Stationary Phase: Use silica gel as the stationary phase. It is advisable to dry the silica gel in a vacuum oven before use.
-
Eluent System: Select an appropriate eluent system, typically a gradient of a polar solvent in a non-polar solvent (e.g., 0% to 20% ethyl acetate in hexanes). Determine the optimal system using thin-layer chromatography (TLC) first.
-
Column Packing: Pack the column with the chosen silica gel and eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column ("dry loading"). This prevents streaking.
-
Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Purity Assessment & Data
Confirming the purity of the final product is a critical step. A multi-faceted analytical approach is recommended.[15]
| Analytical Technique | Purpose | Key Parameters & Expected Results |
| RP-HPLC | Purity assessment and quantification of impurities.[16] | Column: C18. Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA. Detection: UV at ~230-260 nm. The main peak should have >98% area, with separation from the more polar sulfonic acid peak.[6] |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Confirm characteristic shifts for the pyridine ring protons. Absence of peaks from starting materials or major byproducts. |
| GC-MS | Purity assessment for thermally stable compounds.[15] | Ionization: Electron Ionization (EI). Provides molecular weight confirmation (M+) and characteristic fragmentation patterns (loss of Cl•, SO₂).[9][15] |
| IR Spectroscopy | Functional group confirmation. | Presence of characteristic S=O stretching bands for the sulfonyl chloride group (~1380 and 1180 cm⁻¹). |
Section 5: Visualization of Workflows
The following diagrams illustrate the logical flow for purification and the underlying principles.
Caption: Decision tree for selecting a purification method.
Caption: Principle of purification by aqueous washing.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
- 5-Bromopyridine-3-sulfonyl chloride - Safety D
- Avoiding impurities in the synthesis of sulfonyl chlorides. (2025). BenchChem.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879.
- TAPC-Promoted Synthesis of Sulfonyl Chlorides
- 5-Bromopyridine-3-sulphonyl chloride - Safety D
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (n.d.). Cole-Parmer.
- The Preparation of Alkyl Sulfonyl Chlorides
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
- 5-bromopyridine-3-sulfonyl chloride AldrichCPR. (n.d.). Sigma-Aldrich.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Synthesis of sulfonyl chlorides. (n.d.). Organic Chemistry Portal.
- The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.).
- Organic Syntheses Procedure v93p0306. (n.d.).
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
- Sulfonyl esters. 2.
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875-879.
- 5-Bromopyridine-3-sulfonyl chloride, 98%. (n.d.). Lab-Chemicals.Com.
- 5-BROMOPYRIDINE-3-SULFONYL CHLORIDE CAS#65001-21-0. (n.d.). SincereChemical.
- China 5 Bromopyridine 3 sulfonyl Chloride Manufacturers Factory Suppliers. (n.d.).
- A Comparative Guide to HPLC Methods for Purity Validation of Synthesized 5-Bromonicotinic Acid. (2025). BenchChem.
- Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.).
Sources
- 1. sincerechemical.com [sincerechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
optimizing reaction yield for 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Technical Support Center: 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Welcome to the technical support center for 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, understanding its reactivity and handling is paramount to achieving high-yield, reproducible results.[1] This document moves beyond standard protocols to provide in-depth troubleshooting and practical FAQs, grounded in the principles of synthetic organic chemistry.
Troubleshooting Guide: Optimizing Your Reaction Yield
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Low conversion is a common but solvable issue. The root cause often lies in the integrity of the sulfonyl chloride or suboptimal reaction conditions.
-
Possible Cause 1: Degraded Sulfonyl Chloride
-
Why it Happens: 5-Bromopyridine-3-sulfonyl chloride is highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture, even for brief periods, can convert the reactive sulfonyl chloride into the unreactive 5-bromopyridine-3-sulfonic acid. The hydrochloride salt form offers some stability, but it is not immune to degradation.
-
Validation & Solution:
-
Verify Purity: Before starting, verify the purity of your starting material via NMR or LC-MS if degradation is suspected.
-
Strict Anhydrous Technique: Ensure all glassware is oven-dried (≥120°C) and cooled under a desiccator.[3] Use freshly opened anhydrous solvents or solvents dried over appropriate agents (e.g., molecular sieves).
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of dry nitrogen or argon. This is non-negotiable for consistent results.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Why it Happens: While many sulfonamide formations proceed well at 0°C to room temperature, some reactions involving less nucleophilic amines may require higher temperatures to achieve a reasonable rate. Conversely, running the reaction too cold may stall it completely.
-
Validation & Solution:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of the limiting reagent.[3][4] If no change is observed after a reasonable time, temperature may be the issue.
-
Controlled Heating: If the reaction is stalled at a low temperature, allow it to warm slowly to room temperature. If necessary, gently heat the reaction (e.g., to 40-50°C) while continuing to monitor its progress.
-
-
-
Possible Cause 3: Ineffective Base
-
Why it Happens: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This must be neutralized by a base to prevent the protonation and deactivation of the amine nucleophile. A base that is too weak or sterically hindered may not be effective.
-
Validation & Solution:
-
Choice of Base: For typical sulfonamide formations, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common. Pyridine can also be used as both a base and a catalyst.[5] Ensure at least one equivalent of the base is used relative to the sulfonyl chloride.
-
Solubility: Ensure the chosen base is soluble in the reaction solvent.
-
-
Q2: My main impurity is 5-bromopyridine-3-sulfonic acid. How can I prevent its formation and remove it from my product?
The formation of the corresponding sulfonic acid is the most common side reaction and is almost always due to the presence of water.
-
Prevention is Key:
-
Why it Happens: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, leading to rapid hydrolysis.[2][6]
-
Solution: The most effective strategy is prevention through the rigorous application of anhydrous techniques as described in Q1 . Additionally, when quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture into ice-cold water or a chilled buffer solution) to minimize hydrolysis of any remaining sulfonyl chloride.[6]
-
-
Removal During Workup:
-
Why it Works: 5-bromopyridine-3-sulfonic acid is significantly more polar and water-soluble than the desired sulfonamide or sulfonate ester product. This difference in polarity can be exploited during the aqueous workup.
-
Protocol:
-
After quenching, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water or a saturated sodium bicarbonate solution. This will extract the acidic sulfonic acid into the aqueous phase.
-
Follow with a brine wash to remove residual water from the organic layer.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[7]
-
-
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing low reaction yields.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store 5-Bromopyridine-3-sulfonyl chloride hydrochloride?
Proper handling and storage are critical for safety and reagent longevity.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and contact with skin or eyes.[8] It is classified as a corrosive material.[9][10]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under an inert atmosphere (argon or nitrogen) is recommended.[11] Crucially, it must be stored away from water and incompatible materials such as strong bases, acids, and oxidizing agents.[8]
Q2: What is the purpose of the hydrochloride salt, and do I need to free-base it before my reaction?
The hydrochloride salt serves to increase the stability of the compound, making it a more manageable crystalline solid compared to the free base. For most applications, such as sulfonamide synthesis, you do not need to isolate the free base beforehand. The reaction base (e.g., triethylamine) will neutralize both the hydrochloride salt and the HCl generated during the reaction. If you do require the free base, it can be generated in situ during the workup by partitioning the compound between an organic solvent (like dichloromethane) and a mild aqueous base (like saturated NaHCO₃ solution).[12]
Q3: Can you provide a general protocol for synthesizing a sulfonamide using this reagent?
The following is a representative, step-by-step protocol for the reaction with a primary or secondary amine.
Caption: General experimental workflow for sulfonamide synthesis.
Q4: What are the key parameters to consider for reaction optimization?
To maximize your yield, consider a systematic optimization of the following parameters.
| Parameter | Consideration | Rationale |
| Solvent | Must be anhydrous and inert. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. | Protic solvents will react with the sulfonyl chloride. The solvent must also fully dissolve the reactants. |
| Base | Use 2.0-2.5 equivalents of a non-nucleophilic base like TEA or DIPEA. | One equivalent is needed to neutralize the hydrochloride salt, and another to scavenge the HCl produced during the reaction. Excess can help drive the reaction to completion.[5] |
| Temperature | Start at 0°C for the addition, then allow to warm to room temperature. | Slow, cold addition helps control the initial exothermic reaction and minimizes side product formation. |
| Stoichiometry | A slight excess (1.05-1.2 equivalents) of the sulfonyl chloride can be used to ensure full consumption of a more valuable amine. | The optimal ratio depends on the relative cost and ease of removal of the starting materials. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. 16133-25-8 | Pyridine-3-sulfonyl chloride | Vonoprazan | Ambeed.com [ambeed.com]
Technical Support Center: Managing Hydrolysis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance on a critical challenge encountered when working with 5-Bromopyridine-3-sulfonyl chloride hydrochloride: managing its hydrolysis during chemical reactions. As a highly reactive electrophile, its efficacy is often compromised by premature reaction with water, leading to the formation of the unreactive sulfonic acid. This guide offers troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Diagnosis and Mitigation of Hydrolysis-Related Issues
This section provides a systematic approach to identifying and resolving common problems arising from the hydrolysis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
A diminished yield is the most common symptom of sulfonyl chloride hydrolysis. The troubleshooting workflow below will guide you through a process of elimination to pinpoint the source of the issue.
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Presence of 5-Bromopyridine-3-sulfonic acid as a Major Byproduct
The detection of the corresponding sulfonic acid is a direct confirmation of hydrolysis.[1][2]
Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, which leads to the formation of the sulfonic acid and hydrochloric acid.[3][4][5] This reaction is often faster than the desired reaction with the intended nucleophile, especially if the nucleophile is sterically hindered or electronically deactivated.
Preventative Measures:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of moisture.[1] This includes using anhydrous solvents, drying glassware thoroughly (oven-drying or flame-drying), and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Quality: Use a freshly opened bottle of 5-Bromopyridine-3-sulfonyl chloride hydrochloride or purify it before use if it has been stored for an extended period.[1] Similarly, ensure the amine or other nucleophile is dry.
-
Controlled Addition: Adding the sulfonyl chloride solution slowly to the reaction mixture containing the nucleophile can favor the desired reaction over hydrolysis, as the amine is generally more nucleophilic than trace amounts of water.[7]
Removal of Sulfonic Acid Impurity: If hydrolysis has already occurred, the resulting sulfonic acid can often be removed during the workup.
-
Aqueous Wash: Sulfonic acids are typically more water-soluble than the corresponding sulfonamides. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help extract the acidic impurity.
-
Acidic Scrubbing: For crude liquid sulfonyl chlorides, a wash with aqueous hydrochloric acid can be effective in removing the more water-soluble sulfonic acid.[2][8]
Issue 3: Inconsistent Reaction Rates or Stalled Reactions
Causality: If the sulfonyl chloride has partially hydrolyzed before or during the reaction, the effective concentration of the electrophile is reduced, leading to slower or incomplete conversion.
Troubleshooting Steps:
-
Re-evaluate Reagent Purity: Before starting, consider the age and storage conditions of your 5-Bromopyridine-3-sulfonyl chloride hydrochloride. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[3]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials. If the reaction stalls, it may indicate that the sulfonyl chloride has been consumed by hydrolysis.
-
Temperature Control: While reactions are often run at 0 °C to room temperature to control exothermicity, excessively low temperatures can slow the desired reaction significantly, giving background hydrolysis a chance to compete.[1][9]
Frequently Asked Questions (FAQs)
Q1: How can I minimize hydrolysis during the reaction setup?
A1: A robust setup is the first line of defense.
-
Glassware Preparation: Ensure all glassware is oven-dried (at least 4 hours at 120 °C) or flame-dried under vacuum immediately before use to remove adsorbed water.[6]
-
Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[1]
-
Solvent and Reagent Handling: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Add liquid reagents via syringe through a rubber septum.[6] Solid reagents should be added under a positive flow of inert gas.
Q2: What are the best practices for storing 5-Bromopyridine-3-sulfonyl chloride hydrochloride?
A2: Proper storage is crucial to maintain the reagent's integrity.
-
Environment: Store in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and alcohols.[10]
-
Container: Keep the container tightly sealed. Consider storing it inside a desiccator containing a drying agent like Drierite or molecular sieves.
-
Inert Gas Blanket: For long-term storage, after opening, it is advisable to flush the container with an inert gas before resealing.
Q3: Can I use an aqueous workup for my reaction?
A3: Yes, but with caution. While it seems counterintuitive, a carefully controlled aqueous workup is standard for sulfonamide synthesis.
-
Low-Temperature Quenching: The reaction should be quenched by pouring it into a cold medium, such as ice-water or a cold aqueous solution.[2] This minimizes the time the unreacted sulfonyl chloride is exposed to water at a temperature where hydrolysis is rapid.
-
Precipitation Advantage: For some aryl sulfonyl chlorides with low water solubility, quenching in water can cause the product to precipitate, which can protect it from extensive hydrolysis.[11]
-
Extraction: After quenching, promptly extract the product into an organic solvent. The subsequent washing of the organic layer with brine (saturated aqueous NaCl) helps to remove the bulk of the dissolved water.[12]
Q4: My reaction involves a water-soluble amine. How can I prevent hydrolysis of the sulfonyl chloride?
A4: This is a challenging scenario. One common strategy is to use Schotten-Baumann conditions.
-
Schotten-Baumann Reaction: This involves dissolving the amine in an aqueous alkaline solution (e.g., NaOH or NaHCO₃) and then adding the sulfonyl chloride (often dissolved in a water-immiscible organic solvent like dichloromethane) with vigorous stirring. The amine, being more nucleophilic, reacts faster with the sulfonyl chloride at the interface of the two phases than the hydrolysis reaction.[7] The base in the aqueous layer neutralizes the HCl generated.
Experimental Protocol: General Procedure for Minimizing Hydrolysis in Sulfonamide Synthesis
This protocol outlines a standard procedure for the synthesis of a sulfonamide from 5-Bromopyridine-3-sulfonyl chloride hydrochloride, emphasizing the steps to mitigate hydrolysis.
-
Apparatus Setup:
-
Place a round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum in a drying oven (120 °C) for at least 4 hours.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
-
Reagent Preparation:
-
Dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq., freshly distilled) in anhydrous dichloromethane (DCM) in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry flask, dissolve 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.1 eq.) in anhydrous DCM.
-
-
Reaction Execution:
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C via a syringe over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12][13][14]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
-
Caption: Mechanism of sulfonyl chloride hydrolysis.
Data Summary: Impact of Reaction Conditions on Hydrolysis
While specific quantitative data for 5-Bromopyridine-3-sulfonyl chloride hydrochloride is proprietary, general trends for sulfonyl chlorides are well-established. The following table summarizes the qualitative impact of key parameters on the rate of hydrolysis versus the rate of sulfonamide formation.
| Parameter | Impact on Hydrolysis Rate | Impact on Sulfonamide Formation Rate | Recommended Action for Minimizing Hydrolysis |
| Water Concentration | Directly Proportional | No Direct Effect | Use anhydrous solvents and reagents; maintain an inert atmosphere.[1][6] |
| Temperature | Increases | Increases | Perform reaction at 0 °C to room temperature; avoid excessive heat.[1][9] |
| Base | Can increase if aqueous | Neutralizes HCl byproduct, driving the reaction forward | Use a dry, non-nucleophilic organic base (e.g., TEA, Pyridine).[15] |
| Nucleophile Reactivity | No Direct Effect | Directly Proportional | Ensure the amine/nucleophile is not sterically hindered or electronically poor. |
References
-
University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
- Google Patents. (1985). Purification of crude, liquid organosulfonyl chloride.
-
Chemnology. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
ACS Publications. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]
-
Fiveable. (n.d.). Moisture Sensitivity Definition. Retrieved from [Link]
-
ResearchGate. (2014). How does water add to a sulfur molecule with a chloride attached?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Reddit. (2022). Removing water from a reaction by use of drying agent. r/Chempros. Retrieved from [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from [Link]
-
Cambridge Open Engage. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 5. quora.com [quora.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. reddit.com [reddit.com]
- 8. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
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- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 5-Bromopyridine-3-sulfonyl chloride Hydrochloride Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. 5-Bromopyridine-3-sulfonyl chloride is a critical building block in medicinal chemistry, primarily used for the synthesis of sulfonamides, a functional group present in numerous therapeutic agents. Its unique structure, featuring a pyridine core, offers specific electronic properties and potential for further functionalization.
However, the high reactivity that makes this compound valuable also makes it susceptible to specific challenges, often leading to low conversion rates. This guide provides in-depth, cause-and-effect troubleshooting solutions and foundational knowledge to help you optimize your reactions and achieve high yields.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses the most common issues encountered during sulfonamide synthesis using 5-Bromopyridine-3-sulfonyl chloride hydrochloride in a direct question-and-answer format.
Q1: My reaction shows very low or no product formation, with most of my starting amine unreacted. What are the primary causes?
This is a frequent issue that typically points to problems with reagent integrity, reaction setup, or the fundamental reaction conditions.
Root Cause Analysis:
-
Degradation of the Sulfonyl Chloride: 5-Bromopyridine-3-sulfonyl chloride is highly sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in the solvent leads to rapid hydrolysis, converting the reactive sulfonyl chloride into the corresponding unreactive 5-bromopyridine-3-sulfonic acid. This sulfonic acid will not react with the amine.[1]
-
Insufficient Base: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This, along with the HCl generated during the sulfonamide formation, requires at least two equivalents of base to neutralize.[2][3] If the base is insufficient, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.
-
Low Reagent Purity: Impurities in either the amine or the sulfonyl chloride can inhibit the reaction. Always verify the purity of your starting materials via NMR or LC-MS before use.[1]
-
Suboptimal Temperature: While many sulfonylation reactions proceed at room temperature, some less nucleophilic or sterically hindered amines require heating to drive the reaction to completion. Conversely, an excessively high temperature can lead to reagent decomposition.[1]
Recommended Actions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Verify Base Stoichiometry: Use a minimum of 2.2 equivalents of a suitable base (e.g., triethylamine, pyridine). For weakly nucleophilic amines, consider a stronger, non-nucleophilic base.
-
Perform a Reagent Quality Check: If possible, run a small-scale control reaction with a simple, highly reactive amine (like benzylamine) to confirm the activity of your sulfonyl chloride.
-
Optimize Temperature: Start the reaction at 0 °C, adding the sulfonyl chloride dropwise to control any initial exotherm, and then allow it to warm to room temperature. If no conversion is observed via TLC or LC-MS after several hours, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring.[2]
Q2: My main side product is 5-bromopyridine-3-sulfonic acid. How do I prevent its formation?
The presence of the sulfonic acid is a definitive sign of sulfonyl chloride hydrolysis. This competitive reaction consumes your electrophile, directly reducing the yield of the desired sulfonamide.
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles. Water, while a weaker nucleophile than most amines, can be present in much higher concentrations if reaction conditions are not strictly anhydrous, leading to significant hydrolysis.
Prevention Strategies:
-
Rigorous Drying of Reagents and Solvents: Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane). Amines and bases like triethylamine should be stored over KOH pellets or distilled.
-
Inert Atmosphere is Crucial: Never handle 5-Bromopyridine-3-sulfonyl chloride in open air for extended periods. Weigh it quickly and perform all subsequent steps under a positive pressure of nitrogen or argon.[1]
-
Order of Addition: A common protocol involves dissolving the amine and base in the anhydrous solvent first, followed by the slow, portion-wise addition of the solid sulfonyl chloride or a solution of it in the same anhydrous solvent. This ensures the amine is the primary nucleophile available to react.
Q3: My amine is sterically hindered or electronically deactivated (poorly nucleophilic), and the conversion is very low. How can I drive the reaction forward?
Amines with bulky substituents near the nitrogen atom or those bearing strong electron-withdrawing groups are less reactive.[1] Overcoming this reduced nucleophilicity requires more forcing conditions.
Optimization Steps:
-
Increase Reaction Temperature: After initial mixing at a lower temperature, heat the reaction mixture. Temperatures between 50 °C and 80 °C are common for less reactive amines. Monitor for potential decomposition of starting materials at higher temperatures.
-
Extend Reaction Time: These reactions can be slow, sometimes requiring 12-24 hours or longer to reach completion. Use TLC or LC-MS to monitor the consumption of the limiting reagent.[4][5]
-
Change the Solvent: Switching to a higher-boiling point aprotic solvent like 1,4-dioxane or N,N-Dimethylformamide (DMF) can facilitate the use of higher temperatures. Ensure the DMF is anhydrous, as it is notoriously hygroscopic.
-
Use a Stronger Base: While triethylamine (pKa of conjugate acid ≈ 10.7) is standard, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa ≈ 13.5) can be more effective at maintaining the amine in its deprotonated, nucleophilic state.
Process Flowchart: Troubleshooting Low Conversion
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle 5-Bromopyridine-3-sulfonyl chloride hydrochloride? A: Due to its moisture sensitivity, it must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C or freezing is recommended to minimize degradation.[6][7]
Q: What is the purpose of the hydrochloride salt form of this reagent? A: The hydrochloride salt enhances the compound's shelf-life and stability by protonating the pyridine nitrogen. This reduces the ring's electron density and susceptibility to degradation. However, it necessitates the use of an additional equivalent of base in reactions to first neutralize the salt before the reaction can proceed.
Q: What are the best solvents and bases for this reaction? A: The choice is critical and depends on the amine's reactivity and the desired reaction temperature. Aprotic solvents are mandatory.
| Parameter | Recommended Options | Rationale |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), 1,4-Dioxane | These are aprotic and do not react with the sulfonyl chloride. DCM is excellent for reactions at or below room temperature. Dioxane is preferred for higher temperatures. |
| Bases | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) | These act as HCl scavengers.[2][3] Pyridine can sometimes act as a nucleophilic catalyst. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous. |
| Strong Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydride (NaH) | Reserved for very unreactive amines. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine but requires careful handling. |
Reaction Mechanism and Key Protocol
Understanding the reaction mechanism is key to effective troubleshooting. The formation of a sulfonamide is a nucleophilic acyl substitution reaction at the sulfur center.
Sources
effect of base on 5-Bromopyridine-3-sulfonyl chloride hydrochloride reactivity
Welcome to the technical support center for 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile reagent. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonamide formation reaction with 5-Bromopyridine-3-sulfonyl chloride hydrochloride is sluggish or failing. What is the most likely cause?
Low or no yield in sulfonamide synthesis is a common issue. The primary suspects are the quality of your reagents and the reaction conditions, with the choice and handling of the base being a critical factor.
Initial Troubleshooting Checklist:
-
Reagent Integrity:
-
5-Bromopyridine-3-sulfonyl chloride hydrochloride: This compound is moisture-sensitive.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a frequent cause of reaction failure, as the sulfonic acid is unreactive towards amines under these conditions.[1] Always use a freshly opened bottle or ensure the reagent has been stored under inert gas in a desiccator.[2][3] The hydrochloride form means that an additional equivalent of base is required to neutralize the HCl salt before the reaction can proceed.
-
Amine: Ensure your amine is pure and dry. Primary and secondary amines are generally reactive, but their nucleophilicity can vary.[4]
-
Solvent: Use anhydrous solvents. Any residual water will promote the hydrolysis of the sulfonyl chloride.[1]
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, but remember to account for the hydrochloride salt with an extra equivalent of base. A slight excess of the base (2.1-2.5 equivalents in total) is often beneficial.[1]
-
Temperature: These reactions are typically run at 0 °C to room temperature.[1] If the reaction is slow, gentle heating can be applied, but be cautious as this can also promote side reactions.
-
Q2: How does the choice of base affect the reactivity and outcome of my reaction?
The base plays a dual role: it neutralizes the HCl salt of the starting material and the HCl generated during the sulfonamide formation.[5][6] The choice of base can significantly impact reaction rate, yield, and purity.
-
Commonly Used Bases:
-
Pyridine: Often used as both a base and a solvent. Its moderate basicity (pKa of conjugate acid ≈ 5.2) is generally sufficient to drive the reaction forward without causing significant degradation of the starting material.[4][5] It can also act as a nucleophilic catalyst.
-
Triethylamine (TEA): A stronger, non-nucleophilic base (pKa of conjugate acid ≈ 10.7) that is very effective at scavenging HCl.[7] However, its bulkier nature can sometimes hinder reactions with sterically demanding substrates.[8]
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is useful when dealing with sensitive substrates where nucleophilic catalysis by the base is undesirable.[9]
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃, NaOH): These can be used in biphasic or aqueous systems.[4][6] They are cost-effective but may lead to lower yields due to the increased potential for hydrolysis of the sulfonyl chloride.[10]
-
Troubleshooting Base Selection:
-
Low Reactivity: If the reaction is slow with a weaker base like pyridine, switching to a stronger base like triethylamine may accelerate the reaction.[11]
-
Side Product Formation: If you observe unexpected side products, consider that a nucleophilic base like pyridine could be reacting with your sulfonyl chloride. Switching to a non-nucleophilic base like DIPEA can mitigate this.
-
Hydrolysis: If hydrolysis is a major issue, ensure your organic base is dry. Using inorganic bases in a strictly anhydrous organic solvent can also be an option, although their solubility can be a challenge.
Visualizing the Reaction: The Role of the Base
The following diagram illustrates the general mechanism for sulfonamide formation and highlights the critical roles of the base.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 42899-76-3|Pyridine-3-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Temperature Control in Reactions with 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the critical aspect of temperature control during its use in chemical synthesis. Our goal is to equip you with the knowledge to perform your reactions safely, efficiently, and with high yields.
Introduction to the Challenges
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a highly reactive reagent, prized for its ability to introduce the 5-bromopyridine-3-sulfonyl moiety into molecules, a common scaffold in medicinal chemistry. However, its reactivity, particularly the sulfonyl chloride group, presents significant challenges, most notably in managing the reaction temperature. Reactions involving sulfonyl chlorides are often exothermic, and improper temperature control can lead to a cascade of undesirable outcomes, including reduced yield, formation of impurities, and, most critically, safety hazards.[1][2] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 5-Bromopyridine-3-sulfonyl chloride hydrochloride turning dark and producing a tar-like substance?
A1: The formation of dark, tar-like substances is often indicative of decomposition or oxidative side reactions.[3] Phenolic substrates are particularly sensitive to oxidation under these conditions. Several factors related to temperature control can contribute to this issue:
-
Runaway Reaction: The reaction between an amine or alcohol and a sulfonyl chloride is exothermic.[2] If the heat generated is not effectively dissipated, the internal temperature of the reaction mixture can rise uncontrollably. This "runaway" condition can accelerate decomposition of the starting material, reagent, or product.
-
Decomposition of the Sulfonyl Chloride: While stable at room temperature, 5-Bromopyridine-3-sulfonyl chloride can decompose at elevated temperatures.[4] This decomposition can be catalyzed by impurities or the reaction conditions themselves, leading to complex and often colored byproducts.
-
Side Reactions with Solvent: At higher temperatures, the sulfonyl chloride may react with certain solvents, especially those with nucleophilic character.
Troubleshooting and Prevention:
-
Maintain Low Temperatures: Initiate the reaction at a low temperature, typically 0 °C, using an ice-water bath. For highly reactive substrates, a dry ice/acetone bath (-78 °C) may be necessary.
-
Slow, Controlled Addition: Add the 5-Bromopyridine-3-sulfonyl chloride hydrochloride solution dropwise to the solution of the nucleophile (amine or alcohol) and base. This ensures that the heat generated can be effectively removed by the cooling bath as it is produced.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition and the course of the reaction to prevent localized "hot spots" within the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when working with sensitive substrates like phenols.
Q2: I am observing the formation of a significant amount of di-sulfonated byproduct with my primary amine. How can I improve the selectivity for the mono-sulfonated product?
A2: The formation of a di-sulfonamide is a common side reaction when using primary amines with sulfonyl chlorides.[3] This occurs when the initially formed sulfonamide is deprotonated by the base present in the reaction mixture, and the resulting anion then reacts with a second molecule of the sulfonyl chloride. Temperature plays a crucial role in controlling this side reaction.
Strategies to Enhance Mono-sulfonylation:
-
Strict Temperature Control: Lowering the reaction temperature significantly reduces the rate of the second sulfonylation reaction, which generally has a higher activation energy than the initial reaction. Maintaining the temperature at 0 °C or below is often effective.
-
Stoichiometry and Addition Order: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[3] Critically, the sulfonyl chloride should be added slowly to the amine solution. This ensures that the concentration of the sulfonyl chloride is always low, minimizing the chance of it reacting with the sulfonamide anion.
-
Choice of Base: A bulky, non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base), can be advantageous. Its steric hindrance may disfavor the deprotonation of the bulkier sulfonamide compared to the primary amine.
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired and undesired reactions. A less polar solvent may reduce the solubility and reactivity of the sulfonamide anion.
Q3: My reaction is not going to completion, even after prolonged reaction times at low temperatures. Can I warm up the reaction?
A3: While low temperatures are crucial for controlling exothermicity and side reactions during the initial addition, it is sometimes necessary to warm the reaction to drive it to completion. However, this must be done cautiously.
Recommended Warming Protocol:
-
Ensure Complete Addition at Low Temperature: Do not begin warming the reaction until the addition of the 5-Bromopyridine-3-sulfonyl chloride hydrochloride is complete.
-
Gradual Warming: Slowly allow the reaction to warm to room temperature over a period of 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Gentle Heating if Necessary: If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered. However, it is critical to have previously established that the product and starting materials are stable at this temperature for the required reaction time.
-
Preliminary Stability Study: Before running a large-scale reaction, it is advisable to perform a small-scale experiment to determine the thermal stability of your product under the reaction conditions.
Q4: What are the safety risks associated with poor temperature control when using 5-Bromopyridine-3-sulfonyl chloride hydrochloride?
A4: The primary safety risks are directly linked to the compound's reactivity and the exothermic nature of its reactions.
-
Runaway Reaction and Pressure Buildup: A rapid, uncontrolled increase in temperature can lead to vigorous boiling of the solvent, creating a rapid increase in pressure within the reaction vessel. This can cause the vessel to rupture or eject its contents.
-
Violent Reaction with Water: 5-Bromopyridine-3-sulfonyl chloride hydrochloride reacts violently with water, liberating toxic hydrogen chloride (HCl) gas.[4] A runaway reaction that breaches the containment of the apparatus could expose the reagent to atmospheric moisture, exacerbating the situation.
-
Thermal Decomposition: As previously mentioned, thermal decomposition can produce hazardous and unpredictable byproducts.
Essential Safety Precautions:
-
Use a Reaction Vessel of Appropriate Size: The reaction volume should not exceed 50-60% of the total volume of the flask to accommodate potential splashing or foaming.
-
Ensure Adequate Cooling Capacity: The cooling bath must be large enough to handle the heat generated by the reaction.
-
Work in a Well-Ventilated Fume Hood: This is mandatory due to the corrosive and toxic nature of the reagent and the potential for HCl gas evolution.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting Guide: A Workflow for Temperature-Related Issues
This section provides a structured workflow to diagnose and resolve common temperature-related problems encountered during reactions with 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
}
Troubleshooting workflow for temperature-related issues.
Experimental Protocols: Best Practices for Temperature Control
General Protocol for the Synthesis of a Sulfonamide
This protocol outlines the key steps where temperature control is critical.
-
Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF).[5]
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Preparation:
-
In a separate flask, dissolve 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 eq) in the same anhydrous solvent.
-
-
Controlled Addition:
-
Transfer the sulfonyl chloride solution to the dropping funnel.
-
Add the sulfonyl chloride solution to the stirred amine solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, allow the mixture to slowly warm to room temperature and continue stirring.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride while maintaining cooling with an ice bath.
-
Proceed with the standard extraction and purification protocol.
-
Data Presentation: Recommended Temperature Ranges
The optimal temperature for a reaction involving 5-Bromopyridine-3-sulfonyl chloride hydrochloride can vary depending on the nucleophilicity of the substrate. The following table provides general guidelines:
| Substrate Type | Nucleophilicity | Recommended Initial Temperature | Notes |
| Aliphatic Amines | High | -10 °C to 0 °C | Highly exothermic reaction. Slow addition is critical. |
| Anilines (electron-rich) | Moderate | 0 °C | Exothermic, but generally more controllable than with aliphatic amines. |
| Anilines (electron-deficient) | Low | 0 °C to Room Temperature | May require warming to room temperature or gentle heating to proceed at a reasonable rate. |
| Alcohols / Phenols | Moderate to Low | 0 °C to Room Temperature | Often requires a stronger base (e.g., pyridine) and may need longer reaction times or gentle heating. |
}
A typical experimental workflow for sulfonamide synthesis.
Conclusion
Effective temperature control is paramount for the successful and safe use of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. By understanding the exothermic nature of its reactions and the potential for side reactions at elevated temperatures, researchers can implement strategies to mitigate these risks. Careful planning, slow and controlled addition of reagents at low temperatures, and diligent monitoring are the cornerstones of a successful synthetic protocol. This guide provides a framework for troubleshooting common issues and establishing robust reaction conditions.
References
- Vertex AI Search, 2024. Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
- Wikipedia, 2024. Sulfuryl chloride.
- Organic Chemistry Portal, 2024. Sulfonamide synthesis by S-N coupling.
- Reaction Chemistry & Engineering (RSC Publishing), 2022. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- ResearchGate, 2022. Which catalyst is the most efficient in the synthesis of sulfonamide?.
- PMC - NIH, 2013. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- Thieme Gruppe, 2022. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis.
- Smolecule, 2023. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8.
- Benchchem, 2025. Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
- ACS Publications, 1983. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates.
- Reaction Chemistry & Engineering (RSC Publishing), 2022. A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism.
- chemeurope.com, 2023. Sulfuryl chloride.
- ACS Publications, 2002. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- UCL Discovery, 2013. The Synthesis of Functionalised Sulfonamides.
- ACS Publications, 2007. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Organic Syntheses Procedure, 2023. Methanesulfinyl Chloride.
- Canadian Journal of Chemistry, 1971. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- ChemBK, 2024. 5-Bromopyridine-3-sulfonyl chloride.
- Fisher Scientific, 2023. 5-Bromopyridine-3-sulfonyl chloride, 97%, Thermo Scientific 250 mg | Buy Online.
- Sciencemadness Wiki, 2023. Sulfuryl chloride.
- PMC - NIH, 2007. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- ResearchGate, 2020. Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- Angewandte Chemie International Edition, 2019. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- YouTube, 2020. The decomposition of sulfuryl chloride (so2cl2) is a first-order process.
- Wikipedia, 2024. Sulfonyl halide.
- Royal Society of Chemistry, 2016. Synthesis of Sulfonamides.
- PMC - NIH, 2020. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Macmillan Group - Princeton University, 2023. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Thieme, 2024. Recent Advances in the Synthesis of Sulfonamides Intermediates.
- ResearchGate, 2007. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Sigma-Aldrich, 2023. Sulfonyl Chlorides and Sulfonamides.
- SincereChemical, 2023. 5-bromopyridine-3-sulfonyl chloride cas#65001-21-0.
- Sigma-Aldrich, 2023. 5-bromopyridine-3-sulfonyl chloride AldrichCPR.
- ResearchGate, 2020. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
- PubChemLite, 2025. 5-bromopyridine-3-sulfonyl chloride (C5H3BrClNO2S).
- Chem-Impex, 2023. 5-Bromo-pyridine-2-sulfonyl chloride.
- Lab-Chemicals.Com, 2023. 5-Bromopyridine-3-sulfonyl chloride, 98%.
- Cambridge Open Engage, 2023. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
Sources
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- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
Welcome to the technical support center for 5-Bromopyridine-3-sulfonyl chloride hydrochloride (CAS: 65001-21-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. As a heterocyclic sulfonyl chloride, its high reactivity is key to its utility in synthesis but also presents unique stability and purification challenges.[1] This document provides in-depth troubleshooting advice and validated protocols to ensure your material meets the stringent purity requirements for successful downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and analysis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Q1: What are the most common impurities I should expect to see in my material? The most prevalent impurity is 5-Bromopyridine-3-sulfonic acid , the product of hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, and even trace moisture in solvents or the atmosphere can lead to this degradation.[2][3] Other potential impurities can include residual solvents from the synthesis, unreacted starting materials, or byproducts from chlorination reactions.
Q2: My freshly opened bottle of the compound appears damp, clumpy, or has a strong acidic smell. Is it still usable? This is a strong indicator of hydrolysis. The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, leading to the formation of 5-Bromopyridine-3-sulfonic acid and hydrogen chloride (HCl) gas, which contributes to the acidic odor. While the material may be partially salvageable through rigorous purification, its quality is compromised. For critical applications, using a fresh, properly stored lot is highly recommended.
Q3: What is the correct way to store this reagent to minimize degradation? To maintain its integrity, 5-Bromopyridine-3-sulfonyl chloride hydrochloride should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container in a refrigerator at 2-8°C.[4] Avoid frequent opening of the container in a humid environment. It is good practice to aliquot the reagent into smaller, single-use quantities upon receipt.
Q4: Can I use an aqueous workup to purify my crude reaction mixture containing this compound? Yes, but with extreme caution. An aqueous workup can be effective for removing water-soluble byproducts but must be performed rapidly with cold solutions to minimize hydrolysis of the desired product.[5] Prolonged exposure to water, especially at neutral or basic pH, will significantly degrade the sulfonyl chloride.[6]
Q5: What are the best analytical methods to quickly assess the purity of my sample? ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most direct method. The spectrum will clearly show the characteristic aromatic protons of the desired product. The presence of the sulfonic acid impurity will be indicated by a shift in the proton signals and potentially a broad peak from the acidic proton. HPLC (High-Performance Liquid Chromatography) is also excellent for quantifying purity and resolving minor impurities.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| NMR shows significant peaks corresponding to 5-Bromopyridine-3-sulfonic acid. | Hydrolysis has occurred due to exposure to moisture during the reaction, workup, or storage. | Perform a rapid, cold aqueous wash. See Protocol 1 for a detailed method to remove the acidic impurity. For future work, ensure all solvents are anhydrous and reactions are run under an inert atmosphere. |
| The isolated material is a discolored (yellow to brown) oil or sticky solid instead of a solid. | Presence of colored impurities from the synthesis or decomposition. The material may also be "oiled out" due to impurities depressing the melting point. | Purification by flash column chromatography is highly effective at removing baseline impurities and color. See Protocol 3 . |
| The compound does not dissolve completely in non-polar organic solvents for a reaction. | The material is a hydrochloride salt, which increases its polarity and reduces solubility in solvents like hexanes or toluene. The presence of the insoluble sulfonic acid impurity is also possible. | Use more polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Gentle warming can aid dissolution, but prolonged heating should be avoided. |
| Low recovery after purification by aqueous workup. | Significant hydrolysis of the product occurred during the extraction process. The pH may have been too high, or the exposure time was too long. | Ensure the workup is performed quickly and at low temperatures (0-5°C). Use a weak base like sodium bicarbonate, not strong bases like NaOH or KOH. Minimize the time the compound spends in the aqueous phase. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving purity issues with 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Caption: Troubleshooting logic for impurity removal.
Part 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for common purification scenarios. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Purification via Rapid Aqueous Workup
This method is designed to remove the primary impurity, 5-Bromopyridine-3-sulfonic acid, by exploiting its higher water solubility and acidic nature.
Rationale: A cold, dilute solution of sodium bicarbonate (a weak base) is used to neutralize and extract the acidic sulfonic acid into the aqueous phase. The process is performed quickly and at low temperature to minimize base-promoted hydrolysis of the target sulfonyl chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 5-Bromopyridine-3-sulfonyl chloride hydrochloride in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of a cold (0-5°C), saturated aqueous solution of sodium bicarbonate.
-
Extraction: Gently invert the funnel 3-4 times to mix the layers, venting frequently to release any evolved CO₂ gas. Avoid vigorous shaking , as this can promote emulsion formation and increase contact time, leading to hydrolysis.
-
Separation: Allow the layers to separate quickly and drain the bottom organic layer.
-
Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous sodium chloride (brine). This helps to remove residual water.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a bath temperature below 40°C to yield the purified product.
-
Verification: Confirm purity using NMR or HPLC.
Protocol 2: Purification by Recrystallization
Recrystallization is effective when the desired compound is significantly more soluble in a hot solvent than in a cold one, and the impurities have different solubility profiles.
Rationale: This process relies on the principle of differential solubility. By dissolving the crude material in a minimum amount of a hot solvent and allowing it to cool, the desired compound should crystallize out in a purer form, leaving impurities behind in the solvent.
Solvent System Selection: Finding an appropriate solvent system is critical. A single solvent or a binary solvent system may be required. Good starting points for screening include:
-
Single Solvents: Toluene, Acetonitrile, Ethyl Acetate.
-
Binary Systems: Hexanes/Ethyl Acetate, Hexanes/Dichloromethane.
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, add a small amount of crude material and a few drops of the chosen solvent. Heat the mixture. If it dissolves completely and becomes cloudy or forms a precipitate upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent system required to just dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (2-8°C) to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This is a highly effective method for separating the target compound from impurities with different polarities.[7]
Rationale: The crude mixture is loaded onto a silica gel column. A solvent system (mobile phase) is passed through the column, and compounds separate based on their affinity for the silica gel (stationary phase). Less polar compounds typically elute faster than more polar compounds.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good solvent system (e.g., Hexanes:Ethyl Acetate) should give the desired product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column by passing the mobile phase through it, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
General Purification Workflow
Caption: A general workflow for product purification.
References
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.)
- North, M., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Wu, X., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6031-6034.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Sancus Chemical. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Retrieved from [Link]
- Wu, X., et al. (2021).
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
-
Alfa Chemical. (n.d.). China 5 Bromopyridine 3 sulfonyl Chloride Manufacturers Factory Suppliers. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:216394-05-7 | 5-Bromo-6-chloropyridine-3-sulfonyl chloride. Retrieved from [Link]
-
Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate. (n.d.). Retrieved from [Link]
-
Aquablu. (n.d.). Methods to purify and filter water. Retrieved from [Link]
-
APEC Water. (n.d.). Different Water Filtration Methods Explained. Retrieved from [Link]
-
Pureit. (2023, May 14). Water Purification methods and its Importance explained. Retrieved from [Link]
- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents. (n.d.).
-
Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from [Link]
- Cai, M., & Wang, X. (2012). Crystal structure of trans-N-3-(2-chlorobenzylidene)-5-bromopyridine-3,4-diamine, C12H9BrClN3. Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 511-512.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
preventing decomposition of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
Welcome to the technical support center for 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As a potent electrophile, its utility in synthesizing sulfonamides and other key molecular scaffolds is significant. However, its reactivity also makes it susceptible to decomposition, which can compromise experimental outcomes.
This document moves beyond standard data sheets to provide in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and ensuring the integrity of your experiments.
Core Principles of Stability: The Two Adversaries
The stability of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is primarily challenged by two factors: water and heat. Understanding the mechanism of these threats is the first step toward prevention.
-
Hydrolysis: The sulfonyl chloride functional group (-SO₂Cl) possesses a highly electrophilic sulfur atom. It is exceptionally sensitive to moisture.[1] Water acts as a nucleophile, attacking the sulfur atom and leading to the rapid and irreversible formation of the corresponding, and often unreactive, 5-Bromopyridine-3-sulfonic acid.[2][3] This is the most common mode of decomposition.
-
Thermal Decomposition: Like many reactive intermediates, aryl sulfonyl chlorides can be thermally labile.[4] Elevated temperatures can promote the extrusion of sulfur dioxide (SO₂) and the formation of other degradation byproducts, leading to discoloration and a reduction in purity.[1][5]
The hydrochloride salt form provides some stability but does not negate these fundamental reactivities. Therefore, rigorous control of the experimental environment is paramount.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I just received my bottle of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. How should I store it to ensure long-term stability?
A1: Proper storage from the moment of receipt is critical to maximizing the shelf-life and efficacy of the reagent. The primary goal is to create an environment that is consistently cold, dry, and inert.
Upon receipt, inspect the container seal for integrity. Do not accept a container with a broken seal. The compound is a solid and should appear as a white or off-white crystalline powder.[6] Any signs of discoloration (yellowing or browning) or clumping into a sticky solid suggest potential exposure to moisture or heat and may indicate degradation.
For optimal long-term storage, adhere to the following conditions:
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at 2-8°C.[7] | Low temperatures slow the rate of all potential decomposition reactions, including thermal degradation and residual hydrolysis. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[8][9] | This displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative side reactions. |
| Container | Keep in the original, tightly sealed container. | Minimizes headspace and prevents ingress of atmospheric moisture. Ensure the cap is securely tightened after each use. |
| Location | Store in a dedicated corrosives cabinet or desiccator within a refrigerator.[6] | The compound is corrosive.[1] Storing in a desiccator adds an extra layer of protection against moisture. |
Q2: My reaction yield is consistently low, and my NMR/LC-MS analysis shows a significant amount of 5-Bromopyridine-3-sulfonic acid. What is causing this?
A2: The presence of 5-Bromopyridine-3-sulfonic acid is the definitive sign of hydrolysis.[2] This indicates that the sulfonyl chloride has reacted with water at some point during your experimental workflow. The root cause can be traced to one or more of the following sources:
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, allows atmospheric water to enter the reaction vessel.
-
Wet Solvents: Using solvents from bottles that have been opened multiple times or are not specifically designated as "anhydrous" or "dry" is a common source of water contamination.
-
Wet Reagents: Other reagents in the reaction mixture, such as the amine or alcohol substrate or the base, may contain residual water.
-
Contaminated Glassware: Failure to properly dry glassware (e.g., in an oven at >100°C for several hours) before use will introduce water.
-
Improper Quenching/Workup: Quenching the reaction at room temperature or with a large volume of aqueous solution can hydrolyze any remaining sulfonyl chloride.[2]
Solution: The key is the rigorous exclusion of water throughout the entire process. Refer to the detailed protocol in Q3 for a comprehensive anhydrous reaction setup.
Q3: Can you provide a step-by-step protocol for setting up an experiment to minimize decomposition and maximize my yield?
A3: Absolutely. A proactive approach based on sound anhydrous techniques is the most effective strategy. The following protocol provides a self-validating system to ensure the integrity of your reaction.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, stir bar, etc.).
-
Dry the glassware in an oven at 120°C for at least 4 hours (overnight is ideal).
-
Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Allow it to cool to room temperature under this inert atmosphere.
-
-
Reagent & Solvent Preparation:
-
Use only freshly opened bottles of anhydrous solvents or solvents purified through a solvent purification system.
-
Ensure all other reagents (e.g., amines, bases) are anhydrous. If necessary, dry them according to established laboratory procedures.
-
Weigh the 5-Bromopyridine-3-sulfonyl chloride hydrochloride quickly in a dry environment (e.g., a glove box or on a balance in a low-humidity room) and seal the container immediately.
-
-
Reaction Execution:
-
Dissolve the substrate (e.g., amine) and any non-nucleophilic base (e.g., pyridine, triethylamine) in the anhydrous solvent under the inert atmosphere.
-
Cool the reaction mixture to the desired temperature, typically 0°C, using an ice-water bath. This controls the exotherm of the reaction and minimizes side reactions.
-
Add the 5-Bromopyridine-3-sulfonyl chloride hydrochloride portion-wise as a solid or as a solution in the anhydrous reaction solvent.
-
Maintain the inert atmosphere and temperature for the duration of the reaction. Monitor progress using an appropriate technique (TLC, LC-MS).
-
-
Workup & Quenching:
-
Once the reaction is complete, quench it by slowly adding the reaction mixture to a cold (0°C) aqueous solution or ice.[2] This rapid cooling and dilution minimize hydrolysis of the product during the workup phase.
-
Proceed with extraction and purification as required by your specific procedure.
-
The workflow below visualizes this essential process for maintaining reagent integrity.
Caption: Fig 1. Recommended workflow for handling 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Q4: What are the primary decomposition pathways I am trying to prevent?
A4: You are primarily preventing two degradation reactions, as illustrated in the diagram below. The most common is hydrolysis, which converts your reactive sulfonyl chloride into the unreactive sulfonic acid. The second is thermal decomposition, which can lead to a complex mixture of byproducts.
Caption: Fig 2. Primary decomposition pathways for 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Q5: Besides water and heat, are there any other reagents or conditions I should avoid?
A5: Yes. The high electrophilicity of the sulfonyl chloride group means it will react with a wide range of nucleophiles. While this is the basis for its intended use (e.g., reacting with amines to form sulfonamides), unintended reactions with other nucleophiles present in your reaction mixture will consume the reagent and lower your yield.
Avoid the following:
-
Strong Bases: Incompatible with strong bases which can promote side reactions.[1]
-
Alcohols: If not your intended substrate, alcohols (e.g., methanol, ethanol used as solvents) will react to form sulfonate esters.[3]
-
Strong Reducing Agents: These are listed as incompatible materials and could potentially reduce the sulfonyl group.[1]
-
Nucleophilic Solvents: Avoid using nucleophilic solvents like alcohols unless they are part of the desired reaction. Opt for non-reactive, anhydrous solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Toluene.
By understanding the inherent reactivity of 5-Bromopyridine-3-sulfonyl chloride hydrochloride and implementing rigorous anhydrous and low-temperature techniques, you can ensure its stability and achieve reliable, high-yielding results in your synthetic endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. fishersci.com [fishersci.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Nuances of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride: A Technical Guide to Reaction Work-up
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the work-up procedures of reactions involving 5-Bromopyridine-3-sulfonyl chloride hydrochloride. Our goal is to equip you with the expertise to confidently navigate the complexities of your experiments, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts for working with 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Q1: What is the significance of the hydrochloride salt in 5-Bromopyridine-3-sulfonyl chloride hydrochloride, and how does it impact my reaction?
A1: The hydrochloride salt form of 5-Bromopyridine-3-sulfonyl chloride enhances the compound's stability and shelf-life by protonating the pyridine nitrogen. This protonation prevents potential side reactions and decomposition pathways that can occur with the free base, which is more nucleophilic.[1] However, this also means that for every mole of the sulfonyl chloride used, you are introducing an additional mole of hydrochloric acid into your reaction mixture.
During a typical sulfonamide synthesis, where the sulfonyl chloride reacts with a primary or secondary amine, HCl is generated as a byproduct.[2] Therefore, when using the hydrochloride salt, you must account for both the HCl from the salt and the HCl generated in situ. This necessitates the use of at least two equivalents of a base: one to neutralize the hydrochloride salt and another to scavenge the HCl produced during the reaction.
Q2: Do I need to neutralize the hydrochloride salt before adding my nucleophile?
A2: Not necessarily. A common and efficient approach is to add the base to the reaction mixture containing the amine (your nucleophile) and the solvent before the addition of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This ensures that the amine remains deprotonated and nucleophilic. Alternatively, the base can be added concurrently. Pre-neutralizing the sulfonyl chloride hydrochloride in a separate step is generally not recommended as it can expose the now more reactive free-base sulfonyl chloride to premature hydrolysis if any moisture is present.
Q3: What is the most common side reaction during the work-up, and how can I minimize it?
A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 5-bromopyridine-3-sulfonic acid.[2] This occurs when the highly electrophilic sulfonyl chloride reacts with water. To minimize hydrolysis, it is crucial to perform the reaction under anhydrous conditions until the quenching step. During the aqueous work-up, hydrolysis is inevitable for any unreacted sulfonyl chloride. The resulting sulfonic acid is highly water-soluble and can typically be removed through aqueous extraction.
Q4: My desired sulfonamide product seems to be partitioning into the aqueous layer during extraction. What could be the cause, and how can I resolve this?
A4: If your sulfonamide product has polar functional groups or a low molecular weight, it may exhibit some solubility in the aqueous phase, particularly if the pH is not optimal. The pyridine nitrogen in your product is basic and can be protonated under acidic conditions, increasing its aqueous solubility.
To address this, ensure the aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent. Adding brine (saturated NaCl solution) to the aqueous layer can also decrease the solubility of your organic product in the aqueous phase, a phenomenon known as the "salting out" effect. If the product remains in the aqueous layer, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. In some cases, continuous liquid-liquid extraction may be necessary for highly polar products.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the work-up of reactions with 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient base. 2. Hydrolysis of the sulfonyl chloride. 3. Poor nucleophilicity of the amine. 4. Product loss during work-up. | 1. Ensure at least 2 equivalents of base (e.g., triethylamine, pyridine) are used. For weakly nucleophilic amines, a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., DMAP) may be needed. 2. Confirm the reaction was conducted under anhydrous conditions. Use freshly distilled solvents and dry glassware. 3. Consider using a more forcing reaction condition (e.g., higher temperature), but monitor for decomposition. 4. Check the pH of the aqueous layer to ensure it is basic before extraction. Consider back-extraction of the aqueous layers. |
| Oily or Gummy Product After Solvent Removal | 1. Presence of 5-bromopyridine-3-sulfonic acid. 2. Residual solvent (e.g., pyridine, DMF). 3. Presence of pyridinium or triethylammonium salts. | 1. The sulfonic acid is a common byproduct of hydrolysis. Ensure thorough washing of the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃) to remove it. 2. Co-evaporate the residue with a non-polar solvent like toluene to azeotropically remove residual high-boiling solvents. 3. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a water wash to remove the resulting salts. Be cautious if your product is acid-sensitive. |
| Product Contaminated with Starting Amine | 1. Incomplete reaction. 2. Inefficient removal during work-up. | 1. Allow the reaction to run for a longer duration or consider gentle heating. Monitor by TLC or LC-MS. 2. Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous phase. |
| Unexpected Side Products | 1. Reaction of the bromine on the pyridine ring. 2. Formation of a bis-sulfonated product (if the amine has more than one reactive site). | 1. While generally stable, the bromopyridine moiety could potentially undergo side reactions under harsh conditions (e.g., high temperatures, strong bases, or with certain catalysts).[3] Analyze byproducts by LC-MS and NMR to identify their structures and adjust reaction conditions accordingly. 2. Use a controlled stoichiometry of the sulfonyl chloride and consider protecting other reactive sites on the nucleophile if necessary. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the work-up and purification of a typical sulfonamide synthesis using 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
Protocol 1: Standard Aqueous Work-up for a Neutral or Basic Sulfonamide
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any unreacted 5-Bromopyridine-3-sulfonyl chloride. Be aware that this may be exothermic.
-
Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Wash (Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species, including the hydrochloride salts of the base used and any 5-bromopyridine-3-sulfonic acid formed.
-
Aqueous Wash (Water): Wash the organic layer with deionized water to remove any residual bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Protocol 2: Acidic Wash for Removal of Basic Impurities
This protocol is useful if the desired sulfonamide is stable to dilute acid and the reaction contains excess starting amine or a basic catalyst like pyridine.
-
Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Aqueous Wash (Acidic): Wash the organic layer with 1M hydrochloric acid (HCl). This will protonate and extract basic impurities into the aqueous phase.
-
Aqueous Wash (Water): Wash the organic layer with deionized water.
-
Aqueous Wash (Basic): Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.
-
Brine Wash, Drying, and Concentration: Follow steps 6-8 from Protocol 1.
-
Purification: Proceed with purification as described in Protocol 1.
Part 4: Visualizations
Diagram 1: General Workflow for Sulfonamide Synthesis and Work-up
Caption: Fate of key species during a basic aqueous work-up.
References
- Pereshivko, O. P., et al. (2015). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. De Gruyter, 3(4), pp. 1033-1037.
- Shevchuk, O. I., et al. (2022). Stability of pyridine-2-sulfonyl chlorides as neat samples.
- Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. (n.d.).
- Sulfonyl halide. In Wikipedia.
- Solubility of Sulfonamides. (n.d.).
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Koo, I. S., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), pp. 914-925.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- 6-Amino-5-bromopyridine-3-sulfonic acid. (n.d.). Vulcanchem.
- PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. (n.d.).
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Kevill, D. N., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC.
- Synthesis of sulfonyl chloride substr
- How to deal with the instability of pyridine-2-sulfonyl chloride and rel
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
- Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem.
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2).
- 5-Bromopyridine-3-sulphonamide. (n.d.). Santa Cruz Biotechnology.
- Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. (2024).
- Sulfonamide derivatives: Synthesis and applications. (n.d.).
- Martin, A., et al. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), pp. 277-282.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC.
- Troubleshooting protein purification?. (2013).
- Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). PubMed.
- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
- Application Notes and Protocols for the Functionalization of 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). Benchchem.
- improving the recovery of brominated flame retardants from complex m
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks like 5-Bromopyridine-3-sulfonyl chloride hydrochloride is of paramount importance. This guide provides an in-depth technical overview of the essential analytical techniques required to ensure the identity, purity, and stability of this critical reagent. We will explore the causality behind experimental choices, present detailed methodologies, and compare the analytical profiles of related structures to provide a comprehensive understanding.
Introduction to 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a heterocyclic organic compound that serves as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a reactive sulfonyl chloride group, makes it a valuable precursor for the synthesis of a wide array of sulfonamides and other derivatives with potential therapeutic applications.[2] The hydrochloride salt form is often employed to improve the compound's stability and handling characteristics.
Given its reactive nature, rigorous analytical characterization is crucial to confirm its structure and assess its purity, as impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final compounds.
Structural Elucidation and Purity Assessment: A Multi-Technique Approach
A comprehensive analysis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride necessitates a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, leading to a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may be less soluble or reactive in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Average 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Use a 45° pulse angle and a relaxation delay of 5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.
Based on the analysis of structurally similar compounds, such as 2-chloropyridine-5-sulfonyl chloride[4], the following spectral data for the pyridine ring protons and carbons of 5-Bromopyridine-3-sulfonyl chloride can be predicted. The hydrochloride salt will likely lead to a downfield shift of the pyridine protons due to the protonation of the nitrogen atom.
| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.3 | d | H-2 |
| ~9.1 | d | H-6 | |
| ~8.7 | t | H-4 | |
| ¹³C NMR | ~152 | CH | C-2 |
| ~148 | C | C-5 | |
| ~145 | C | C-3 | |
| ~140 | CH | C-6 | |
| ~125 | CH | C-4 |
Note: These are predicted values and may vary slightly in experimental data.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For 5-Bromopyridine-3-sulfonyl chloride hydrochloride, FT-IR is particularly useful for confirming the presence of the sulfonyl chloride group and the pyridine ring.
-
Sample Preparation: Grind 1-2 mg of the compound with approximately 200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| N-H Stretch (from HCl) | 3200-2500 (broad) | Indicates the presence of the hydrochloride salt. |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of the pyridine ring. |
| Asymmetric SO₂ Stretch | 1380-1360 | Confirms the presence of the sulfonyl group.[6] |
| Symmetric SO₂ Stretch | 1180-1160 | Confirms the presence of the sulfonyl group.[6] |
| C=C, C=N Ring Stretching | 1600-1450 | Vibrations of the pyridine ring.[7] |
| S-Cl Stretch | 700-600 | Indicates the sulfonyl chloride functionality. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and identifying potential impurities.[8]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Analysis: Inject the sample and acquire the mass spectrum in positive ion mode. The high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.
The mass spectrum is expected to show the molecular ion peak corresponding to the free base. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed.
-
Molecular Ion (M+) : The [M+H]⁺ ion for C₅H₃BrClNO₂S is expected at m/z 255.88, with a characteristic isotopic pattern due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
-
Major Fragments : Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical and the SO₂ group.[9]
-
[M - Cl]⁺
-
[M - SO₂]⁺
-
Diagram: Analytical Workflow for Quality Control
Caption: A comprehensive analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Impurity Profiling
HPLC is the primary method for determining the purity of a compound and for identifying and quantifying any impurities.[10] Due to the reactive nature of the sulfonyl chloride group, careful method development is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often suitable. For example, Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: Acetonitrile. A typical gradient might be from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.
Potential impurities may arise from the synthesis process, including starting materials or by-products of side reactions. A common impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. This impurity would be more polar and thus have a shorter retention time in reverse-phase HPLC.
Comparison with Alternative Reagents
The analytical approach for 5-Bromopyridine-3-sulfonyl chloride hydrochloride can be compared to that of other substituted pyridine sulfonyl chlorides used in drug discovery.
| Compound | Key Structural Feature | Noteworthy Analytical Consideration |
| 5-Bromopyridine-3-sulfonyl chloride hydrochloride | Bromo-substituted pyridine ring, hydrochloride salt | The presence of bromine and chlorine leads to a complex isotopic pattern in mass spectrometry. The hydrochloride salt affects the chemical shifts in NMR. |
| Pyridine-3-sulfonyl chloride [9] | Unsubstituted pyridine ring | Simpler NMR and mass spectra compared to the brominated analogue. Highly reactive and prone to hydrolysis.[11] |
| 2-Chloropyridine-5-sulfonyl chloride | Chloro-substituted pyridine ring | The position of the substituents will lead to a different splitting pattern in the ¹H NMR spectrum compared to the 3-sulfonyl chloride. |
| 5-Bromo-2-chloropyridine-3-sulfonyl chloride [12] | Bromo and chloro substituted pyridine ring | Even more complex isotopic pattern in mass spectrometry due to the presence of three halogen atoms. |
The choice of analytical methods remains consistent across these analogues, but the interpretation of the data requires careful consideration of the specific substitution pattern on the pyridine ring.
Conclusion
The robust characterization of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a critical, multi-step process that ensures its suitability for use in drug discovery and development. By employing a combination of NMR, FT-IR, MS, and HPLC, researchers can confidently verify the structure, assess the purity, and identify potential impurities. The protocols and expected data presented in this guide provide a solid framework for the comprehensive analysis of this important synthetic intermediate.
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Rasayan Journal of Chemistry. (2010). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
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Semantic Scholar. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]
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ResearchGate. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-2-chloropyridine-3-sulfonyl chloride (C5H2BrCl2NO2S). Retrieved from [Link]
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ChemBK. (2024). 2-CHLOROPYRIDINE-5-SULFONYL CHLORIDE. Retrieved from [Link]
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Analitika. (2024). Study of a Wide Class of Organic Compounds by Chromatograph Mass Spectrometry. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Method for determining content of pyridine-3-sulfonyl chloride. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Sulfonamides Derived from 5-Bromopyridine-3-sulfonyl chloride hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents, a comprehensive understanding of spectroscopic techniques is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of sulfonamides derived from the versatile building block, 5-Bromopyridine-3-sulfonyl chloride hydrochloride. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip you with the expertise to unambiguously identify and characterize these important compounds.
The strategic incorporation of the 5-bromopyridine moiety into sulfonamide scaffolds offers a rich playground for medicinal chemists. The pyridine ring can influence the physicochemical properties and biological activity of the molecule, while the bromine atom serves as a handle for further synthetic diversification, for instance, through cross-coupling reactions. The synthesis of these sulfonamides is typically achieved through the reaction of 5-Bromopyridine-3-sulfonyl chloride with a primary or secondary amine[1].
This guide will not only present the expected spectroscopic data but also explain the underlying principles that govern the observed signals, empowering you with a predictive understanding of these molecular structures.
The Spectroscopic Toolkit: A Multi-faceted Approach
A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is the most robust strategy for structural elucidation. The workflow for the comprehensive analysis of a newly synthesized sulfonamide is depicted below.
Caption: A typical workflow for the synthesis and spectroscopic characterization of sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a sulfonamide derived from 5-bromopyridine-3-sulfonyl chloride, we expect to see signals corresponding to the protons of the pyridine ring, the N-H proton of the sulfonamide, and the protons of the substituent on the sulfonamide nitrogen.
The protons on the pyridine ring of a 5-bromopyridine-3-sulfonamide derivative will typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm[2][3]. The exact chemical shifts and coupling patterns will be influenced by the substituent on the sulfonamide nitrogen. The proton of the sulfonamide group (-SO₂NH-) is often observed as a broad singlet, and its chemical shift can be highly variable (typically δ 8.0 - 11.0 ppm), depending on the solvent, concentration, and temperature, due to hydrogen bonding[2][3][4].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a 5-bromopyridine-3-sulfonamide derivative, we anticipate signals for the five carbons of the pyridine ring and any carbons in the N-substituent. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift. The carbon atom directly bonded to the sulfonyl group (C3) will also have a characteristic chemical shift. Aromatic carbons in pyridine rings typically resonate in the range of δ 120-150 ppm.
Comparative Data for a Representative Sulfonamide: N-Benzyl-5-bromopyridine-3-sulfonamide
To illustrate the expected NMR data, let's consider a hypothetical yet representative example, N-benzyl-5-bromopyridine-3-sulfonamide.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H2 | ~8.9 | d | |
| Pyridine H4 | ~8.2 | t | |
| Pyridine H6 | ~8.8 | d | |
| -SO₂NH- | ~8.5 (variable) | br s | Broad signal due to hydrogen bonding and quadrupolar relaxation. |
| -CH₂- | ~4.3 | d | Coupled to the N-H proton. |
| Phenyl-H | ~7.3 | m | Signals for the five protons of the benzyl group. |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Notes |
| Pyridine C2 | ~152 | |
| Pyridine C3 | ~138 | Attached to the sulfonyl group. |
| Pyridine C4 | ~135 | |
| Pyridine C5 | ~122 | Attached to bromine. |
| Pyridine C6 | ~150 | |
| -CH₂- | ~48 | |
| Phenyl C | ~127-137 | Signals for the six carbons of the benzyl group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For sulfonamides, the most characteristic absorption bands are those associated with the sulfonyl (-SO₂) and the N-H groups.
The sulfonyl group gives rise to two strong and distinct stretching vibrations:
-
Asymmetric S=O stretch: Typically observed in the range of 1350-1310 cm⁻¹[4].
-
Symmetric S=O stretch: Usually found between 1160-1140 cm⁻¹[4].
The N-H stretch of the sulfonamide group (-SO₂NH-) is typically seen as a single peak in the region of 3350-3140 cm⁻¹[4]. The position and shape of this band can be influenced by hydrogen bonding.
Key IR Absorption Frequencies for 5-Bromopyridine-3-Sulfonamide Derivatives
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| -SO₂- | Asymmetric Stretch | 1350 - 1310 | Strong |
| -SO₂- | Symmetric Stretch | 1160 - 1140 | Strong |
| -NH- (Sulfonamide) | N-H Stretch | 3350 - 3140 | Medium |
| C=C, C=N (Pyridine) | Stretching | 1600 - 1450 | Medium to Strong |
| C-Br | Stretching | 700 - 500 | Medium to Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, which typically results in the observation of the protonated molecule [M+H]⁺.
A characteristic fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation (CID) is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da[5]. This fragmentation can be a diagnostic tool for identifying the sulfonamide moiety. The cleavage of the S-N bond is also a common fragmentation pathway.
Caption: Common fragmentation pathways for 5-bromopyridine-3-sulfonamides in ESI-MS/MS.
For our representative compound, N-benzyl-5-bromopyridine-3-sulfonamide (Molecular Formula: C₁₂H₁₁BrN₂O₂S), the expected monoisotopic mass is approximately 325.97 g/mol . The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br), showing two peaks of nearly equal intensity separated by 2 Da.
Expected Key Fragments in the Mass Spectrum of N-Benzyl-5-bromopyridine-3-sulfonamide
| m/z (monoisotopic) | Proposed Fragment | Notes |
| 326.98 / 328.98 | [M+H]⁺ | Isotopic pattern due to Bromine. |
| 262.98 / 264.98 | [M+H - SO₂]⁺ | Loss of sulfur dioxide. |
| 155.94 / 157.94 | [C₅H₃BrN]⁺ | Cleavage of the C-S bond. |
| 106.07 | [C₇H₈N]⁺ | Benzylamine fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.
Sulfonamides containing aromatic rings, such as the 5-bromopyridine system, will exhibit characteristic UV absorptions. The pyridine ring and any other aromatic substituents are the primary chromophores. The electronic transitions are typically π → π* and n → π*. The position of λ_max can be influenced by the solvent polarity.
For 5-bromopyridine-3-sulfonamide derivatives, one would expect to observe absorption bands in the UV region, likely between 200 and 300 nm, corresponding to the electronic transitions within the substituted pyridine ring.
Experimental Protocols
Synthesis of a Representative Sulfonamide (N-Benzyl-5-bromopyridine-3-sulfonamide)
-
To a solution of benzylamine (1.1 mmol) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 mmol) portion-wise.
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.2 mmol) to neutralize the HCl generated.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-5-bromopyridine-3-sulfonamide.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using an ESI-MS instrument in positive ion mode.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.
Conclusion
The comprehensive spectroscopic analysis of sulfonamides derived from 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a critical step in their synthesis and characterization. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently determine the structure, purity, and molecular properties of these novel compounds. This guide provides a foundational understanding of the expected spectroscopic data and the principles behind them, serving as a valuable resource for scientists in the field of drug discovery and development. The ability to interpret these spectra is a key skill that enables the rational design and synthesis of new and effective therapeutic agents.
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
Introduction: The Strategic Advantage of the 5-Bromopyridine-3-sulfonyl Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its nitrogen atom imparts favorable pharmacokinetic properties, including improved solubility and the ability to form crucial hydrogen bonds with biological targets. When combined with a sulfonamide moiety, a pharmacophore renowned for its wide spectrum of biological activities, the resulting pyridine-sulfonamide framework becomes a powerful platform for drug discovery.[1]
5-Bromopyridine-3-sulfonyl chloride hydrochloride stands out as a particularly strategic starting material. The reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives by reacting with various primary and secondary amines. Furthermore, the bromo substituent provides a handle for further structural modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of biological activity. This guide provides a comparative analysis of the potential biological activities of compounds derived from this versatile scaffold, supported by experimental data from closely related analogues and detailed protocols for their evaluation.
Anticipated Biological Activities and a Comparative Look at Analogs
While specific, comprehensive studies on the biological activities of a wide range of compounds directly synthesized from 5-Bromopyridine-3-sulfonyl chloride hydrochloride are emerging, the broader class of pyridine and quinoline-based sulfonamides has been extensively investigated. Based on this body of research, we can anticipate several key biological activities for derivatives of this scaffold, primarily in the realms of anticancer, antimicrobial, and enzyme inhibitory applications.
Anticancer Activity: Targeting Cellular Proliferation
The sulfonamide group is a key feature in a number of established and experimental anticancer agents.[2] Pyridine-sulfonamide derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often multifactorial, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and various kinases.
Comparative Data for Anticancer Analogs
To illustrate the potential potency of 5-bromopyridine-3-sulfonamide derivatives, the following table summarizes the anticancer activity of structurally related quinoline-5-sulfonamides against several human cancer cell lines.[3][4]
| Compound ID (Analog) | Target Cell Line | IC50 (µM) ± SD | Reference Drug (Cisplatin) IC50 (µM) ± SD | Reference Drug (Doxorubicin) IC50 (µM) ± SD |
| 3c | C-32 (Amelanotic Melanoma) | 16.2 ± 0.9 | 15.1 ± 1.1 | 1.8 ± 0.1 |
| MDA-MB-231 (Breast Adenocarcinoma) | 19.4 ± 1.2 | 19.8 ± 1.5 | 2.1 ± 0.2 | |
| A549 (Lung Adenocarcinoma) | 24.3 ± 1.8 | 21.2 ± 1.9 | 2.5 ± 0.2 | |
| 3d | C-32 (Amelanotic Melanoma) | 21.5 ± 1.5 | 15.1 ± 1.1 | 1.8 ± 0.1 |
| MDA-MB-231 (Breast Adenocarcinoma) | 25.1 ± 1.9 | 19.8 ± 1.5 | 2.1 ± 0.2 | |
| A549 (Lung Adenocarcinoma) | 29.7 ± 2.1 | 21.2 ± 1.9 | 2.5 ± 0.2 |
Data is illustrative and based on structurally related quinoline-sulfonamide analogs.[3][4]
The data suggests that pyridine-sulfonamide derivatives can exhibit significant anticancer activity, in some cases comparable to standard chemotherapeutic agents like cisplatin. The variation in activity between different derivatives underscores the importance of the substituents on the sulfonamide nitrogen in determining potency and selectivity.
Antimicrobial Activity: A Renewed Look at a Classic Pharmacophore
Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[5] The pyridine moiety can enhance the antimicrobial properties of the sulfonamide core. These compounds often act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[1]
Comparative Data for Antimicrobial Analogs
The following table presents the minimum inhibitory concentration (MIC) values for a series of benzenesulfonamide derivatives, which serve as a proxy for the potential antimicrobial efficacy of 5-bromopyridine-3-sulfonamide derivatives.[6]
| Compound ID (Analog) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5 | 125 | 250 | 125 |
| 7 | 62.5 | 125 | 62.5 |
| 16 | 125 | 250 | 125 |
| Ciprofloxacin (Control) | 31.25 | 62.5 | - |
| Fluconazole (Control) | - | - | 31.25 |
Data is illustrative and based on structurally related benzenesulfonamide analogs.[6]
These findings indicate that sulfonamide derivatives can possess broad-spectrum antimicrobial activity. The development of novel pyridine-sulfonamides from 5-bromopyridine-3-sulfonyl chloride could lead to new agents to combat drug-resistant pathogens.
Enzyme Inhibition: A Focus on Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes.[7][8] Their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[7] Sulfonamides are the classical inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Comparative Data for Carbonic Anhydrase Inhibitor Analogs
The inhibitory activity of a series of coumarin-based sulfonamides against different human carbonic anhydrase (hCA) isoforms is presented below as a reference for the potential of 5-bromopyridine-3-sulfonamide derivatives as CA inhibitors.[4]
| Compound ID (Analog) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 20a | 158.3 | 89.4 | 20.2 | 6.0 |
| 35b | 21.95 | - | - | - |
| Acetazolamide (Standard) | 250.0 | 12.0 | 25.0 | 5.7 |
Data is illustrative and based on structurally related coumarin-sulfonamide analogs.[4]
The data highlights the potential for developing potent and isoform-selective CA inhibitors from the 5-bromopyridine-3-sulfonyl chloride scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed.
Synthesis of 5-Bromopyridine-3-sulfonamide Derivatives
The following diagram illustrates the general synthetic workflow for producing a library of sulfonamide derivatives from 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
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A Researcher's Guide to Alternatives in Sulfonamide Synthesis: Moving Beyond 5-Bromopyridine-3-sulfonyl Chloride
Introduction: The Enduring Importance and Inherent Challenges of Pyridyl Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterial "sulfa drugs" to treatments for cancer, diabetes, and inflammatory diseases.[1][2] Its unique properties—acting as a stable, non-classical bioisostere of an amide, with an additional hydrogen bond acceptor and improved metabolic stability—make it a privileged scaffold in drug design.[3]
Within this class, pyridyl sulfonamides are of particular interest, with the pyridine ring offering a key vector for modulating solubility, metabolic properties, and target engagement. 5-Bromopyridine-3-sulfonyl chloride hydrochloride has long served as a workhorse reagent for introducing this critical moiety. However, its high reactivity, while beneficial for bond formation, comes with significant drawbacks. Sulfonyl chlorides are notoriously sensitive to moisture, hydrolyzing readily, which complicates handling, storage, and reaction consistency.[4] Furthermore, their preparation often involves harsh, hazardous reagents like chlorosulfonic acid, limiting their utility in late-stage functionalization of complex molecules.[5][6]
This guide provides a comprehensive comparison of modern, viable alternatives to 5-Bromopyridine-3-sulfonyl chloride, designed for researchers seeking more stable, versatile, and efficient routes to pyridyl sulfonamides. We will explore the mechanistic rationale behind each alternative, present comparative experimental data, and provide detailed protocols to empower scientists to select the optimal strategy for their specific synthetic challenges.
The Benchmark: The Classical Sulfonyl Chloride Approach
The standard method for synthesizing pyridyl sulfonamides involves the direct reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct.[7][8]
Caption: Standard workflow for sulfonamide synthesis using a sulfonyl chloride.
Representative Experimental Protocol: Synthesis of N-Benzyl-5-bromopyridine-3-sulfonamide
-
To a stirred solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add 5-Bromopyridine-3-sulfonyl chloride hydrochloride (1.0 eq.) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the sulfonyl chloride.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford the desired sulfonamide.
While effective, this protocol underscores the challenges: the starting material is moisture-sensitive, and the reaction can be subject to side reactions if not carefully controlled.
Alternative 1: Sulfonyl Fluorides - The Stable Sibling
The most direct and increasingly popular alternative to sulfonyl chlorides are their fluoride counterparts. The rationale is grounded in fundamental chemistry: the sulfur-fluorine bond is approximately 40 kcal/mol stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides significantly more stable to hydrolysis and reduction.[4] This enhanced stability makes them ideal for multi-step syntheses, library preparation, and late-stage functionalization where sensitive functional groups must be preserved.
The trade-off for this stability is reduced reactivity.[9] While sulfonyl chlorides react readily with amines, sulfonyl fluorides often require activation to achieve efficient conversion.
Causality of Activation: The reduced electrophilicity of the sulfur center in a sulfonyl fluoride necessitates a strategy to make it more susceptible to nucleophilic attack. Lewis acids are ideal for this role, coordinating to the fluorine or oxygen atoms of the sulfonyl group, thereby withdrawing electron density and increasing the partial positive charge on the sulfur atom.
Caption: Lewis acid activation enhances the electrophilicity of the sulfonyl fluoride.
Recent work has shown that calcium triflimide [Ca(NTf₂)₂] is a particularly effective and mild catalyst for this transformation, enabling the coupling of a wide array of sulfonyl fluorides and amines in good to excellent yields.[10]
Comparative Performance: Sulfonyl Chloride vs. Sulfonyl Fluoride
| Parameter | 5-Bromopyridine-3-sulfonyl Chloride HCl | 5-Bromopyridine-3-sulfonyl Fluoride |
| Stability | Low; highly moisture-sensitive.[4] | High; bench-stable, resistant to hydrolysis.[9] |
| Handling | Requires inert atmosphere, careful storage. | Can be handled in air, easy to store. |
| Reactivity | High; reacts readily without activation. | Low; requires activation (e.g., Ca(NTf₂)₂).[10] |
| Reaction Time | Typically 1-4 hours. | Typically 12-24 hours.[10] |
| Yield (Model Rxn) | Good to Excellent (75-95%). | Good to Excellent (70-90%) with activation.[9] |
| Chemoselectivity | Lower; can react with other nucleophiles (e.g., alcohols).[11] | Higher; selective for amines over alcohols.[11] |
Experimental Protocol: Ca(NTf₂)₂-Mediated Synthesis of N-Benzyl-5-bromopyridine-3-sulfonamide
-
To a vial, add 5-Bromopyridine-3-sulfonyl fluoride (1.0 eq.), benzylamine (1.2 eq.), Ca(NTf₂)₂ (10-20 mol%), and a suitable solvent such as tert-amyl alcohol (0.2 M).
-
Seal the vial and heat the mixture to 60-80 °C for 12-24 hours.
-
Monitor the reaction by LC-MS for the consumption of the sulfonyl fluoride.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography to yield the final product.[10]
Alternative 2: In Situ Generation & One-Pot Strategies
Key Precursors for In Situ Generation:
-
Aryl Boronic Acids: Palladium-catalyzed coupling of aryl boronic acids with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by treatment with a chlorinating agent (e.g., NCS), provides a versatile route to sulfonyl chlorides.[12] This method allows for the direct conversion to sulfonamides in a one-pot fashion.[12]
-
Thiols: Direct oxidative chlorination of thiols using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source is an effective method.[13]
-
Aromatic Carboxylic Acids: A novel copper-catalyzed decarboxylative halosulfonylation allows unactivated aromatic acids to be converted directly into sulfonyl chlorides and subsequently into sulfonamides in one pot.[3][14]
-
Diazonium Salts: The Sandmeyer-type reaction, involving the treatment of an aryldiazonium salt with SO₂ and a copper catalyst, is a classic method that has been updated with modern photocatalytic approaches.[15][16]
Caption: One-pot workflow for sulfonamide synthesis starting from a boronic acid.
Experimental Protocol: One-Pot Synthesis from 3-Pyridylboronic Acid
-
In a reaction vessel, combine 3-pyridylboronic acid (1.0 eq.), DABSO (0.6 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand in a solvent like dioxane.
-
Heat the mixture under an inert atmosphere (e.g., to 80 °C) for 2-4 hours to form the sulfinate intermediate.
-
Cool the reaction mixture and add N-chlorosuccinimide (NCS, 1.2 eq.). Stir at room temperature for 1 hour to generate the sulfonyl chloride in situ.
-
Add the desired amine (1.5 eq.) and a base (e.g., pyridine, 2.0 eq.) to the reaction mixture.
-
Stir at room temperature for an additional 2-6 hours until the sulfonamide formation is complete (monitor by LC-MS).
-
Perform a standard aqueous workup followed by chromatographic purification.[12]
Alternative 3: Activated Sulfonate Esters - The Solid Surrogates
Another strategy involves using bench-stable, solid sulfonate esters as surrogates for highly reactive sulfonyl chlorides. Pentafluorophenyl (PFP) sulfonate esters, in particular, have emerged as useful reagents.[17] They are stable enough to be isolated and purified but sufficiently reactive to undergo aminolysis under mild conditions to form sulfonamides.[18] This approach combines the handling advantages of sulfonyl fluorides with a reactivity profile that often does not require harsh activation.[17]
Comparative Summary of Alternatives
| Method | Key Precursor | Key Advantages | Key Disadvantages | Best For... |
| Classical | Sulfonyl Chloride | High reactivity, well-established. | Poor stability, moisture-sensitive, harsh prep.[4] | Standard transformations with robust substrates. |
| Sulfonyl Fluoride | Sulfonyl Fluoride | Excellent stability, high chemoselectivity.[9][11] | Lower reactivity, requires activation.[10] | Late-stage functionalization, library synthesis. |
| In Situ Generation | Boronic Acid, Thiol, etc. | Bypasses unstable intermediates, high scope.[3][12] | May require catalyst, optimization needed. | Rapid analog synthesis, novel scaffolds. |
| Activated Ester | PFP Sulfonate Ester | Bench-stable solid, good reactivity.[17][18] | Requires synthesis of the ester precursor. | Applications requiring a solid, stable reagent. |
Conclusion and Future Outlook
The synthesis of pyridyl sulfonamides has evolved significantly beyond the classical reliance on 5-Bromopyridine-3-sulfonyl chloride. For researchers prioritizing stability, chemoselectivity, and ease of handling, sulfonyl fluorides activated by mild Lewis acids represent a superior choice, especially in the context of complex molecule synthesis. For those focused on rapid diversification and the exploration of novel chemical space from readily available building blocks, in situ generation methods from precursors like boronic acids offer unparalleled flexibility and efficiency.
The choice of reagent is no longer a default but a strategic decision. By understanding the causal principles behind the reactivity and stability of these alternatives, researchers can select the most appropriate tool to accelerate their drug discovery and development programs, leading to cleaner reactions, higher yields, and a broader synthetic scope.
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Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (2015). ResearchGate. [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). National Institutes of Health (PMC). [Link]
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Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ACS Combinatorial Science. [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). ACS Organic Letters. [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). Semantic Scholar. [Link]
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Sulfonamide derivatives: Synthesis and applications. (2021). Frontier Research Publication. [Link]
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Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate. [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). BALL LAB. [Link]
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Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2022). UGC Care Group 1 Journal. [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). ResearchGate. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Pharmaceutical Fronts. [Link]
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Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. [Link]
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Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). National Institutes of Health (PMC). [Link]
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A New, Mild Preparation of Sulfonyl Chlorides. (2006). ResearchGate. [Link]
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Better Synthesis of Sulfonyl Chloride Mimics. (2018). ChemistryViews. [Link]
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The Synthesis of Functionalised Sulfonamides. (2016). UCL Discovery. [Link]
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Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). Max Planck Institute. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
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Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition. [Link]
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2010). National Institutes of Health (PMC). [Link]
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The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Medium. [Link]
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A Comparative Guide to the Synthesis of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride: Methodological Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a pivotal building block in contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a versatile brominated pyridine core, renders it an invaluable intermediate for the construction of complex molecular entities. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters—functional groups prevalent in a myriad of bioactive compounds. Concurrently, the bromo-substituent provides a handle for further molecular elaboration through various cross-coupling reactions. Given its significance, the efficient and reliable synthesis of this compound is of paramount importance. This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies for the preparation of 5-Bromopyridine-3-sulfonyl chloride hydrochloride, offering field-proven insights to inform experimental design and scale-up considerations.
Methodology 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of aryl amines to a wide array of functionalities via their diazonium salts.[1] This approach, when applied to the synthesis of 5-Bromopyridine-3-sulfonyl chloride, commences with the diazotization of 3-amino-5-bromopyridine. The resulting diazonium salt is then subjected to a copper-catalyzed reaction with a sulfur dioxide source to yield the desired sulfonyl chloride.
Causality of Experimental Choices
The choice of a Sandmeyer-type reaction is predicated on its reliability and the ready availability of the starting material, 3-amino-5-bromopyridine. The diazotization is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated. The use of a copper(I) or copper(II) salt is crucial for the catalytic cycle that facilitates the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide. A recent advancement in this methodology involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid surrogate for gaseous sulfur dioxide, enhancing the safety and practicality of the procedure.[1][2][3]
Experimental Protocol: Sandmeyer Synthesis
-
Diazotization:
-
Suspend 3-amino-5-bromopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Chlorosulfonylation:
-
In a separate flask, prepare a solution of copper(II) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide gas (or using DABSO as a solid SO2 source).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the acetic acid/SO2/CuCl2 mixture. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional hour, then gradually warm to room temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice.
-
The solid precipitate of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is collected by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the product under vacuum. The hydrochloride salt is typically formed in the presence of excess hydrochloric acid.
-
Methodology 2: Direct Chlorosulfonylation
Direct chlorosulfonylation is an alternative and more direct route that involves the electrophilic aromatic substitution of 5-bromopyridine with a strong chlorosulfonating agent, typically chlorosulfonic acid. This method circumvents the need for the preparation and handling of a diazonium salt intermediate.
Causality of Experimental Choices
This method leverages the strong electrophilic nature of chlorosulfonic acid to directly introduce the -SO2Cl group onto the pyridine ring. The pyridine nitrogen must be protonated to prevent coordination with the chlorosulfonic acid, and the reaction is typically carried out at elevated temperatures to overcome the deactivation of the ring by the bromo substituent and the pyridinium ion. The regioselectivity is governed by the directing effects of the substituents on the pyridine ring.
Experimental Protocol: Direct Chlorosulfonylation
-
Reaction Setup:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber (for HCl gas), place an excess of chlorosulfonic acid (e.g., 4-5 equivalents).
-
Cool the chlorosulfonic acid to 0 °C.
-
-
Addition of Substrate:
-
Slowly and cautiously add 5-bromopyridine (1.0 eq) portion-wise to the cold chlorosulfonic acid, ensuring the temperature does not rise significantly.
-
-
Reaction:
-
After the addition is complete, slowly heat the reaction mixture to a temperature of 100-120 °C.
-
Maintain this temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or quenching an aliquot and analyzing by NMR).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Very cautiously, pour the cooled reaction mixture onto a large amount of crushed ice. This step is highly exothermic and releases HCl gas.
-
The precipitated product, 5-Bromopyridine-3-sulfonyl chloride, is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with cold water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
To obtain the hydrochloride salt, the crude free base can be dissolved in a suitable solvent and treated with HCl (e.g., as a solution in ether or dioxane).
-
Comparative Analysis
| Parameter | Methodology 1: Sandmeyer Reaction | Methodology 2: Direct Chlorosulfonylation |
| Starting Material | 3-Amino-5-bromopyridine | 5-Bromopyridine |
| Number of Steps | Two-step, one-pot procedure | One-step procedure |
| Reagents | NaNO2, HCl, SO2/DABSO, CuCl2 | Chlorosulfonic acid |
| Reaction Conditions | Low temperature (0-5 °C) | Elevated temperature (100-120 °C) |
| Yield | Generally good to excellent (can exceed 80%)[2] | Variable, can be moderate to good |
| Purity | Often provides a cleaner product directly | May require more extensive purification |
| Safety Considerations | Handling of potentially unstable diazonium salts (though not isolated); use of gaseous SO2 (if DABSO is not used). | Highly corrosive and reactive chlorosulfonic acid; vigorous reaction with water during work-up, releasing HCl gas. |
| Scalability | Readily scalable, with modern variations improving safety.[1][2] | Scalable, but requires careful handling of large quantities of chlorosulfonic acid. |
Visualizing the Synthetic Workflows
Caption: Workflow for the Sandmeyer Synthesis Route.
Caption: Workflow for the Direct Chlorosulfonylation Route.
Validation and Characterization
The successful synthesis and purity of 5-Bromopyridine-3-sulfonyl chloride hydrochloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the compound. The characteristic shifts for the pyridine protons and the carbon attached to the sulfonyl chloride group are key indicators.
-
Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride group is indicated by strong characteristic absorption bands typically in the regions of 1370-1410 cm-1 and 1166-1204 cm-1.[4]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
Conclusion and Recommendations
Both the Sandmeyer reaction and direct chlorosulfonylation represent viable methods for the synthesis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride.
-
The Sandmeyer reaction is often favored for its milder conditions and potentially higher yields and purity of the final product. The use of DABSO as a sulfur dioxide surrogate further enhances the safety and convenience of this method, making it highly suitable for both laboratory and larger-scale synthesis.[1][2]
For researchers prioritizing safety, yield, and product purity, the Sandmeyer reaction, particularly with the use of a stable SO2 surrogate like DABSO, is the recommended methodology . For process chemists where atom economy and the cost of starting materials are the primary drivers, direct chlorosulfonylation may be considered, provided the necessary safety infrastructure and purification capabilities are in place.
References
-
Fine Chemical Intermediates. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951–5955. [Link]
-
Liu, L., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
-
Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. [Link]
-
Savvin, P. N., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PMC. [Link]
-
Various Authors. (2014). How to carry out a sulfonation reaction?. ResearchGate. [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride
For researchers in pharmaceutical and fine chemical synthesis, the integrity of starting materials is not merely a matter of quality control; it is the bedrock upon which successful, reproducible, and safe drug development is built. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a pivotal building block, valued for its dual reactive sites that allow for complex molecular architectures. Its sulfonyl chloride group is highly electrophilic, readily forming sulfonamides with amines, while the bromo-substituted pyridine core offers a handle for cross-coupling reactions.
However, the very reactivity that makes this compound synthetically valuable also renders it susceptible to degradation, primarily through hydrolysis. Ensuring its purity is paramount, as the presence of its hydrolyzed form, 5-bromopyridine-3-sulfonic acid, or other process-related impurities can lead to failed reactions, downstream purification challenges, and the generation of unintended, potentially toxic byproducts.
This guide provides an in-depth comparison of the essential analytical techniques for characterizing the purity of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating framework for robust purity assessment.
The Analytical Challenge: Reactivity and Key Impurities
The primary analytical challenge stems from the moisture sensitivity of the sulfonyl chloride functional group.[1] The hydrochloride salt form enhances stability compared to the free base, but careful handling and the use of anhydrous analytical conditions are still critical.
The key potential impurities to monitor are:
-
Hydrolysis Product: 5-Bromopyridine-3-sulfonic acid, formed by reaction with water.
-
Starting Materials: Residual precursors from the synthesis, such as 3-amino-5-bromopyridine.
-
Process-Related Impurities: Byproducts from the diazotization and sulfonyl chloride formation steps.
A multi-pronged analytical approach is therefore not just recommended; it is essential for a comprehensive purity profile. Spectroscopic methods provide structural confirmation, while chromatographic techniques excel at quantitative separation and detection of impurities.[2]
Comparative Analysis of Purity Assessment Techniques
No single technique provides a complete picture. The true power of analytical chemistry in this context lies in the orthogonal application of several methods.
| Analytical Technique | Information Obtained | Advantages | Limitations | Best Suited For |
| Reverse-Phase HPLC | Quantitative purity (Area %), detection of polar and non-polar impurities. | High sensitivity, excellent resolution for separating closely related compounds, robust and reproducible.[3] | The reactive sulfonyl chloride can degrade on the column if conditions are not optimized. | Primary method for quantitative purity determination and stability testing. |
| ¹H and ¹³C NMR Spectroscopy | Unambiguous structural confirmation, identification and semi-quantification of structurally different impurities. | Provides detailed structural information, non-destructive.[4] | Lower sensitivity compared to HPLC for trace impurities, may not distinguish between the sulfonyl chloride and its sulfonic acid without careful analysis. | Confirming chemical identity and structure, identifying unknown impurities. |
| LC-Mass Spectrometry (LC-MS) | Molecular weight confirmation of the main peak and impurities. | High specificity and sensitivity, couples separation with mass identification.[2] | Ionization efficiency can vary significantly between compounds, making quantification challenging without specific standards. | Identifying impurities by molecular weight, especially in complex mixtures. |
| Titrimetry | Total sulfonyl chloride content. | Simple, cost-effective, and accurate for total acid/chloride content.[2] | Lacks specificity; cannot distinguish between the target compound and other reactive chloride species.[1] | Quick, cost-effective assay of total reactive sulfonyl chloride content. |
Logical Framework for Impurity Detection
The choice of analytical method should be driven by the likely impurities. The following diagram illustrates the relationship between potential impurities and the optimal techniques for their detection.
Deep Dive: High-Performance Liquid Chromatography (HPLC)
For routine quality control and purity certification, reverse-phase HPLC is the gold standard. Its strength lies in its ability to separate the highly reactive sulfonyl chloride from its more polar hydrolysis product, the sulfonic acid.
Causality in HPLC Method Design:
-
Column Choice (C18): A C18 (octadecylsilane) column is a non-polar stationary phase. This choice is deliberate: the relatively non-polar 5-bromopyridine-3-sulfonyl chloride will be retained longer than the highly polar 5-bromopyridine-3-sulfonic acid, ensuring a clean separation.
-
Mobile Phase (Acidified Water/Acetonitrile Gradient): A gradient elution starting with a higher proportion of aqueous phase allows for the early elution of very polar impurities. Increasing the organic (acetonitrile) content then elutes the main compound and any less polar impurities. A low pH (e.g., using phosphoric acid) is crucial to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[1]
-
Detection (UV): The pyridine ring contains a chromophore that strongly absorbs UV light, typically in the 254-280 nm range, making UV detection highly sensitive for this class of compounds.[5]
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the critical steps from sample receipt to final purity calculation.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Bromopyridine-3-sulfonyl chloride hydrochloride into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection: 260 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 20.0 | 90 | 10 |
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity using the area percent method. The peak for the sulfonic acid impurity will elute significantly earlier than the main sulfonyl chloride peak.
Hypothetical HPLC Data Comparison
| Analyte | High Purity Sample (Area %) | Degraded Sample (Area %) | Expected Retention Time |
| 5-Bromopyridine-3-sulfonic acid | < 0.1% | 4.8% | Early Eluting (~3-4 min) |
| 5-Bromopyridine-3-sulfonyl chloride | 99.8% | 94.5% | Main Peak (~10-12 min) |
| Other Unknown Impurity | 0.1% | 0.7% | Variable |
Structural Verification by NMR Spectroscopy
While HPLC provides quantitative data on purity, it reveals little about the identity of the peaks. NMR spectroscopy is indispensable for confirming that the main peak is indeed the correct structure.[2][6]
Key Experimental Considerations:
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents such as Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ must be used to prevent hydrolysis during the experiment.[2]
-
Interpreting the Spectrum:
-
¹H NMR: The proton spectrum should show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns (splitting) are unique fingerprints of the substitution pattern. The absence of signals corresponding to starting materials (like the broad amine protons of 3-amino-5-bromopyridine) is a key indicator of purity.[7]
-
¹³C NMR: The carbon spectrum should show five signals for the five distinct carbon atoms of the pyridine ring. The chemical shift of the carbon attached to the sulfonyl group is particularly informative.
-
Impurity Detection: The presence of the sulfonic acid hydrolysis product would manifest as a separate, but similar, set of aromatic signals, often slightly shifted from the main compound.
-
Quantitative NMR (qNMR) can also be employed as an orthogonal method for purity determination by integrating the signal of the analyte against a certified internal standard of known concentration.[8]
Conclusion: An Integrated Approach to Purity Assessment
Assessing the purity of a reactive intermediate like 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a multi-faceted task that demands more than a single analytical measurement. A robust quality control strategy relies on the intelligent application of orthogonal techniques.
-
HPLC serves as the primary workhorse for quantitative purity analysis , providing high-sensitivity detection of process and degradation impurities.
-
NMR Spectroscopy is the definitive tool for structural confirmation and identification , ensuring that the material is, in fact, the correct compound.
-
LC-MS acts as a powerful investigative tool for identifying the molecular weights of unknown impurities , complementing the data from both HPLC and NMR.
By combining these methods, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and consistency of their synthetic endeavors and safeguarding the integrity of their final products.
References
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Bornholdt, J., et al. (2010). Synthesis of sulfonyl chloride substrate precursors. Chem. - Eur. J. 2010, 16, 12474.
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.
- Biosynth. (n.d.). Pyridine-3-sulfonyl chloride.
-
ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available from: [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available from: [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. Available from: [Link]
Sources
- 1. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 [biosynth.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR spectrum [chemicalbook.com]
- 8. On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide: Cost-Benefit Analysis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in Synthetic Chemistry
In the landscape of modern drug discovery and fine chemical synthesis, the choice of a building block is a critical decision, balancing cost, efficiency, safety, and the strategic value it imparts to the final molecule. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a reagent that exemplifies this balance. It is more than a simple sulfonating agent; it is a bifunctional linchpin that offers a distinct synthetic advantage, albeit at a premium. This guide provides a comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals, comparing this reagent against common alternatives to inform a rational and strategic approach to its use.
Reagent Profile: Understanding the Value of 5-Bromopyridine-3-sulfonyl chloride
5-Bromopyridine-3-sulfonyl chloride is an organosulfur compound distinguished by three key structural features: a highly reactive sulfonyl chloride group, a pyridine ring, and a bromine atom. The hydrochloride salt form often enhances stability and handling.
-
Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site, acting as a potent electrophile. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages—a cornerstone functional group in a vast array of pharmaceuticals.[1]
-
Pyridine Ring: The heterocyclic core introduces a nitrogen atom, which can influence the molecule's electronic properties, solubility, and potential for biological interactions.
-
Bromine Atom (-Br): This is the reagent's key strategic advantage. The bromine atom provides a secondary, orthogonal reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This allows for the sequential construction of complex molecular architectures.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromopyridine-3-sulfonyl chloride hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a reactive compound that requires meticulous handling, not only during its use in synthesis but also through its final disposal. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this reagent, grounded in established chemical safety principles and regulatory compliance.
Understanding the Compound: Inherent Hazards and Reactivity
5-Bromopyridine-3-sulfonyl chloride hydrochloride is a dual-nature molecule, presenting both the reactivity of a sulfonyl chloride and the properties of a hydrochloride salt. It is classified as a corrosive and water-reactive substance.[1][2] The primary hazards stem from its reaction with water and other nucleophiles.
-
Hydrolysis: The sulfonyl chloride moiety reacts readily with water, including atmospheric moisture, to produce 5-bromopyridine-3-sulfonic acid and hydrochloric acid (HCl).[1][3] This reaction is exothermic and liberates corrosive HCl gas.
-
Reaction with Bases: As a hydrochloride salt, it will first react with a base to neutralize the HCl salt. Subsequently, the sulfonyl chloride group will react with the base, which can be a vigorous and exothermic process.[4]
-
Corrosivity: Due to the potential for forming strong acids upon contact with moisture, the compound and its byproducts are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]
Given these properties, direct disposal of 5-Bromopyridine-3-sulfonyl chloride hydrochloride without neutralization is not permissible. It must be treated as a hazardous waste and rendered non-reactive before entering the waste stream.[5][6][7]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be in a controlled laboratory environment with the appropriate personal protective equipment (PPE) and engineering controls.
| Personal Protective Equipment (PPE) & Engineering Controls | Rationale |
| Certified Chemical Fume Hood | To contain and exhaust corrosive vapors and acid gases that are liberated during handling and neutralization.[5][8] |
| Safety Goggles or Face Shield | To protect the eyes from splashes of the corrosive material and its reaction products.[1] |
| Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact with the corrosive solid and its solutions.[1] |
| Laboratory Coat | To protect clothing and skin from accidental spills. |
| Emergency Eyewash and Safety Shower | Must be readily accessible in the event of accidental exposure. |
Disposal Workflow: A Decision-Making Diagram
The appropriate disposal procedure depends on the quantity and nature of the waste. The following diagram outlines the decision-making process for the safe management of 5-Bromopyridine-3-sulfonyl chloride hydrochloride waste.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. kgroup.du.edu [kgroup.du.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
